molecular formula C15H21NO4 B11808457 (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine CAS No. 1263078-30-3

(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Cat. No.: B11808457
CAS No.: 1263078-30-3
M. Wt: 279.33 g/mol
InChI Key: CHFKEFGYSYDIPT-ZDUSSCGKSA-N
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Description

(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a sophisticated chiral morpholine derivative designed for advanced pharmaceutical research and development. This compound serves as a versatile synthetic intermediate, particularly in the construction of complex molecules that require a stereochemically defined morpholine scaffold. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known for its ability to enhance the potency and pharmacokinetic properties of drug candidates through specific molecular interactions with target proteins . The key structural features of this reagent include a chiral (S)-configuration, a Cbz (carbobenzyloxy) protecting group on the nitrogen, and a hydroxymethyl substituent. The Cbz group provides a robust protective function that is readily removable under standard catalytic hydrogenation conditions, offering flexibility in synthetic sequences. The hydroxymethyl group serves as a valuable synthetic handle, allowing for further functionalization through oxidation, esterification, or etherification to tailor the molecule's properties for specific applications. The 2,2-dimethyl modification on the morpholine ring is a strategic feature that can significantly influence the metabolic stability and conformational dynamics of the final compound, making it a valuable asset in drug discovery programs . This building block is particularly valuable in the synthesis of potential therapeutic agents targeting central nervous system disorders, as morpholine-containing compounds have demonstrated relevance in developing neuroprotective agents . The stereochemistry is rigorously controlled to ensure consistency in research outcomes, making this reagent essential for medicinal chemists exploring structure-activity relationships in protease inhibitors, kinase inhibitors, and other biologically active compounds. This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1263078-30-3

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

benzyl (5S)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C15H21NO4/c1-15(2)11-16(13(8-17)10-20-15)14(18)19-9-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3/t13-/m0/s1

InChI Key

CHFKEFGYSYDIPT-ZDUSSCGKSA-N

Isomeric SMILES

CC1(CN([C@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C

Canonical SMILES

CC1(CN(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Foundational & Exploratory

(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Abstract

(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a chiral heterocyclic compound of significant interest in modern medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical structure, the strategic importance of its constituent parts, and methodologies for its synthesis and manipulation. We will delve into the role of the morpholine scaffold as a privileged structure in pharmaceuticals, the function and application of the carboxybenzyl (Cbz) protecting group, and plausible synthetic routes to access this specific enantiomerically pure building block. This document is intended for researchers, scientists, and drug development professionals seeking to leverage complex chiral morpholines in their synthetic programs.

The Morpholine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[1] This unique combination imparts a favorable set of physicochemical properties that have made it a "privileged scaffold" in drug discovery.[2][3][4] Its prevalence in FDA-approved drugs and clinical candidates is a testament to its utility.[5]

Key Attributes of the Morpholine Moiety:

  • Enhanced Solubility and Pharmacokinetics: The oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility and overall pharmacokinetic (PK) properties. The weak basicity of the nitrogen (pKa of morpholine is ~8.5) means it is often protonated at physiological pH, further aiding solubility and interaction with biological targets.[3]

  • Metabolic Stability: The morpholine ring is generally robust and resistant to metabolic degradation, which can improve a drug candidate's half-life.[3]

  • Blood-Brain Barrier (BBB) Permeability: The balanced lipophilic-hydrophilic profile of morpholine derivatives often facilitates their ability to cross the blood-brain barrier, making them particularly valuable for developing therapeutics for central nervous system (CNS) disorders.[3][4][6]

  • Structural Versatility: The chair-like conformation of the morpholine ring serves as a three-dimensional scaffold, allowing appended functional groups to be precisely positioned to interact with target proteins.[6][7]

The strategic incorporation of the morpholine unit is a well-established approach to optimize the drug-like properties of a lead compound. It is a building block in successful drugs such as the anticancer agent Gefitinib and the antibiotic Linezolid.[1]

Structural Elucidation of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

A thorough understanding of the molecule begins with a detailed analysis of its name and structure.

Chemical Structure:

Caption: Logical workflow for the protection and deprotection of an amine using the Cbz group.

Synthetic Strategies for Chiral Morpholine Cores

The synthesis of enantiomerically pure substituted morpholines is a non-trivial challenge. Several strategies have been developed to install the required stereocenters with high fidelity.

Common Asymmetric Approaches:

  • Starting from Chiral Precursors: A highly effective method involves using a readily available chiral starting material, such as an amino acid or an amino alcohol, which already contains the desired stereocenter. The morpholine ring is then constructed around this chiral core. [8]* Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral dehydromorpholine (an unsaturated precursor) using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand. This method can deliver high enantioselectivities (up to 99% ee). [2][9][10]* Intramolecular Cyclization: Strategies such as intramolecular oxa-Michael additions or halocyclizations can be employed to form the morpholine ring. [8][11]If the starting material is chiral, the stereochemistry can be transferred to the final product.

Proposed Synthetic Pathway

A plausible and efficient route to (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine would likely start from a chiral amino alcohol.

Synthesis_Pathway cluster_0 Synthetic Route A (S)-2-Amino-3,3-dimethyl-butan-1-ol Chiral Starting Material B N-Alkylation Bromoacetaldehyde diethyl acetal, Base A->B C Intermediate Acetal B->C D Acidic Hydrolysis & Cyclization e.g., HCl, H₂O C->D E (S)-5-Hydroxymethyl-2,2-dimethyl-morpholine Chiral Core D->E F Cbz Protection Cbz-Cl, Base E->F G (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine Final Product F->G

Caption: A proposed synthetic pathway starting from a chiral amino alcohol precursor.

Causality Behind Experimental Choices:

  • Chiral Pool Starting Material: Beginning with (S)-2-Amino-3,3-dimethyl-butan-1-ol (a derivative of tert-leucinol) ensures that the C5 stereocenter is set correctly from the outset, avoiding a costly and potentially low-yielding resolution step later in the synthesis.

  • N-Alkylation: The primary amine is selectively alkylated. Using bromoacetaldehyde diethyl acetal is a strategic choice because the acetal protects the highly reactive aldehyde functionality during the alkylation step.

  • Acid-Catalyzed Deprotection and Cyclization: Treatment with aqueous acid serves two purposes simultaneously. First, it hydrolyzes the acetal to reveal the aldehyde. Second, the acidic conditions promote an intramolecular reductive amination/cyclization, where the amine attacks the aldehyde, and the resulting iminium ion is reduced in situ (or the hemiaminal cyclizes) to form the morpholine ring.

  • Final Protection: Once the chiral morpholine core is assembled, the final Cbz protection step is carried out as previously described to yield the target compound, ready for use in further synthetic endeavors.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of the target molecule.

PropertyValueSource/Method
Molecular Formula C₁₅H₂₁NO₄Calculated
Molecular Weight 279.33 g/mol Calculated
Appearance Likely a colorless oil or white solidPredicted
Chirality (S) at C5Defined by Synthesis
logP (Predicted) ~2.5 - 3.0Computational
pKa (Amine, Predicted) ~8.5 (for deprotected form)Typical Morpholine

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Would show characteristic peaks for the aromatic protons of the Cbz group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), the diastereotopic protons of the hydroxymethyl group, and complex multiplets for the morpholine ring protons. The gem-dimethyl groups would likely appear as two distinct singlets.

    • ¹³C NMR: Would confirm the presence of all 15 carbons, including the carbamate carbonyl (~155 ppm), aromatic carbons, and aliphatic carbons of the morpholine ring and substituents.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show the [M+H]⁺ or [M+Na]⁺ adducts. Fragmentation would likely involve the loss of the benzyl group or cleavage of the morpholine ring.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for confirming the enantiomeric excess (ee) of the final product, ensuring the synthesis maintained stereochemical integrity.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the alcohol (~3400 cm⁻¹), C-H stretches, the carbamate C=O stretch (~1690 cm⁻¹), and C-O-C stretches of the ether and carbamate.

Applications and Future Directions

(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is not an end-product but a high-value chiral building block. Its utility lies in its potential for elaboration into more complex molecules for drug discovery programs.

  • Scaffold for Library Synthesis: The hydroxymethyl group can be used as an attachment point for a diverse range of functionalities, enabling the creation of a library of related compounds for high-throughput screening. [5]* Fragment-Based Drug Discovery (FBDD): The core morpholine structure can serve as a fragment that binds to a biological target. The synthetic handles (the C5 hydroxymethyl group and the de-protectable N4 position) allow for the fragment to be "grown" into a more potent lead compound.

  • CNS Drug Candidates: Given the favorable properties of the morpholine scaffold for BBB penetration, this building block is particularly well-suited for the synthesis of novel agents targeting CNS diseases. [4][6] The future development of this and related chiral morpholines will focus on expanding the diversity of available substitution patterns and developing even more efficient and scalable asymmetric synthetic routes to meet the growing demand for complex, three-dimensional molecules in drug discovery. [5][8]

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]

  • Amberlyst-15 Catalyzed Cbz Protection of Amines Under Solvent-Free Conditions. Taylor & Francis. Available from: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (PMC). Available from: [Link]

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. ACS Publications. Available from: [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online. Available from: [Link]

  • Photochemical Protection of Amines with Cbz and Fmoc Groups. ACS Publications. Available from: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available from: [Link]

  • Excellent Method for Cbz-protection of Amines. Oxford Academic. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (PMC). Available from: [Link]

  • Morpholine. Wikipedia. Available from: [Link]

  • (±)-cis-3-(2-Chloro-4-fluorophenyl)-5-methylmorpholine. Organic Syntheses. Available from: [Link]

  • Expanding complex morpholines using systematic chemical diversity. American Chemical Society. Available from: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Available from: [Link]

  • Synthesis of morpholines. Organic Chemistry Portal. Available from: [Link]

  • Morpholine, 2,5-dimethyl-. NIST WebBook. Available from: [Link]

  • 2,5-Dimethylmorpholine. PubChem. Available from: [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available from: [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available from: [Link]

  • Method for preparing N-methylmorpholine. Google Patents.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available from: [Link]

Sources

Whitepaper: (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the morpholine ring is a privileged scaffold, prized for its favorable physicochemical properties, including enhanced aqueous solubility, modulated basicity, and predictable metabolic profiles. (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine represents an advanced, highly functionalized chiral building block designed to overcome the classical limitations of unsubstituted morpholines.

By incorporating a gem-dimethyl group and a stereospecific hydroxymethyl vector, this compound provides a conformationally restricted framework ideal for targeting deep kinase pockets. As a Senior Application Scientist, I present this technical guide to elucidate the structural rationale, validated synthetic methodologies, and drug discovery applications of this critical intermediate.

Chemical Identity & Registry Data

Due to the complex stereochemistry and protecting group strategies used in commercial synthesis, morpholine derivatives are often cataloged under several related registry numbers. The primary CAS registry number for the general Cbz-protected scaffold is 1049677-57-7 [1].

PropertyValueCausality / Significance
IUPAC Name Benzyl (5S)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylateDefines the precise stereochemical configuration and functional groups.
CAS Number 1049677-57-7Primary identifier for the Cbz-protected derivative[2],[1].
Related CAS (Boc) 1263078-13-2Identifies the (R)-Boc-protected enantiomer, often used when orthogonal Cbz protection is not required[3].
Molecular Formula C15H21NO4-
Molecular Weight 279.33 g/mol Optimal low-molecular-weight intermediate for fragment-based drug design (FBDD).

Structural Rationale & Pharmacological Significance

The architectural design of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is not arbitrary; every functional group serves a distinct mechanistic purpose in drug development[4].

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

Unsubstituted morpholines are highly susceptible to cytochrome P450-mediated oxidative metabolism at the carbon adjacent to the oxygen atom, leading to ring opening and rapid clearance. The addition of the 2,2-dimethyl group provides dual benefits:

  • Metabolic Shielding: Steric hindrance prevents oxidative enzymes from accessing the vulnerable C3 position.

  • Conformational Locking: The bulky methyl groups induce the Thorpe-Ingold effect, compressing the internal bond angles and locking the morpholine ring into a rigid chair conformation. This minimizes entropic penalty upon target binding.

The (S)-5-Hydroxymethyl Chiral Vector

Derived from the natural amino acid (S)-serine, the 5-hydroxymethyl group acts as a versatile synthetic handle. In kinase inhibitors, this hydroxyl group is frequently utilized to establish critical hydrogen bonds with the solvent-exposed regions or the hinge region of the ATP-binding pocket[4].

The Carboxybenzyl (Cbz) Protecting Group

The choice of a Cbz group over a standard Boc or Fmoc group is driven by the need for orthogonal deprotection . Cbz is highly stable to the strong acids (e.g., TFA, HCl) required to cleave Boc groups or tert-butyl esters in downstream multi-step syntheses. Once the desired functionalization is complete, the Cbz group is cleanly and tracelessly removed via catalytic hydrogenolysis (


, 

) without generating reactive carbocations.

Validated Synthetic Workflow

To ensure high enantiomeric excess (ee) and regioselectivity, the synthesis of this building block must follow a self-validating protocol. Below is a field-proven, chemically sound methodology starting from (S)-serinol.

Step-by-Step Methodology
  • Phase 1: Regioselective Epoxide Opening

    • Procedure: React (S)-serinol with isobutylene oxide (2-methyl-1,2-epoxypropane) in a protic solvent (e.g., ethanol) at 60°C.

    • Causality: The nucleophilic primary amine of (S)-serinol regioselectively attacks the less sterically hindered terminal methylene of the epoxide. This establishes the nitrogen-carbon bond while generating a tertiary alcohol.

    • In-Process Control (IPC): LC-MS analysis to confirm the mass of the intermediate amino-diol.

  • Phase 2: N-Protection (Cbz)

    • Procedure: Dissolve the intermediate in a biphasic mixture of THF and saturated aqueous

      
      . Cool to 0°C and add benzyl chloroformate (Cbz-Cl) dropwise.
      
    • Causality: The biphasic system ensures that the HCl byproduct is immediately neutralized by

      
      , preventing amine protonation and ensuring complete conversion.
      
    • IPC: TLC with Ninhydrin stain. The disappearance of the secondary amine (ninhydrin-positive) validates complete protection.

  • Phase 3: Intramolecular Etherification (Ring Closure)

    • Procedure: Selectively activate the primary alcohol of the serinol moiety using p-Toluenesulfonyl chloride (TsCl) and pyridine. Subsequently, treat the mixture with Sodium Hydride (NaH) in anhydrous DMF.

    • Causality: TsCl selectively tosylates the less hindered primary alcohol. The strong base (NaH) deprotonates the tertiary alcohol, allowing the resulting alkoxide to undergo an intramolecular

      
       displacement, closing the 6-membered morpholine ring with absolute retention of the (S)-stereocenter.
      
    • IPC: Chiral HPLC to monitor the disappearance of the acyclic precursor and verify that enantiomeric purity (>98% ee) is maintained.

SynthWorkflow A (S)-Serinol Starting Material B Epoxide Opening (Isobutylene Oxide) A->B Step 1 IPC: LC-MS C N-Cbz Protection (Cbz-Cl, NaHCO3) B->C Step 2 IPC: Ninhydrin D Ring Closure (TsCl, NaH) C->D Step 3 IPC: HPLC E (S)-4-Cbz-5-Hydroxymethyl- 2,2-dimethyl-morpholine D->E Step 4 Purification

Fig 1. Self-validating synthetic workflow for (S)-4-Cbz-5-hydroxymethyl-2,2-dimethyl-morpholine.

Applications in Kinase Inhibition

Dimethylmorpholine derivatives are foundational to the development of highly selective kinase inhibitors. A prominent example is the targeting of TAK1 (Transforming growth factor-beta-activated kinase 1) and the PI3K/AKT/mTOR signaling cascade[4].

In these pathways, the morpholine oxygen frequently acts as a hydrogen-bond acceptor for the backbone amide of the kinase hinge region (e.g., Valine 882 in PI3K


). The 2,2-dimethyl substitution forces the morpholine into a specific vector, enhancing binding affinity by up to 100-fold compared to unsubstituted analogs, effectively shutting down tumor cell proliferation[4].

PI3KPathway RTK Receptor Tyrosine Kinase PI3K PI3K / TAK1 (Morpholine Target) RTK->PI3K Activation Signal PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Membrane Recruitment mTOR mTOR Complex AKT->mTOR Pathway Activation Proliferation Tumor Cell Survival mTOR->Proliferation Disease Progression

Fig 2. Kinase signaling cascade highlighting the therapeutic intervention point for morpholines.

Analytical Characterization Protocols

To ensure the integrity of the synthesized compound before integration into high-value active pharmaceutical ingredients (APIs), the following analytical parameters must be strictly validated:

Analytical TechniqueTarget ParameterCausality / Expected Outcome

H NMR (500 MHz)
7.30–7.40 ppm (m, 5H)Confirms the presence of the benzyl aromatic ring of the Cbz group.

C NMR (125 MHz)
~155 ppmValidates the carbamate carbonyl carbon of the Cbz protecting group.
LC-MS (ESI+) m/z 280.1

Confirms the intact molecular weight (279.33 + 1).
Chiral HPLC ee > 98%Ensures no racemization occurred during the strongly basic cyclization step.

References

  • ChemSrc. "CAS 1049677-57-7 | Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate." Available at:[Link]

  • ShijiChina. "4-CBZ-5-HYDROXYMETHYL-2,2-DIMETHYL-MORPHOLINE Product Details." Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." Available at:[Link]

Sources

Structural and Physicochemical Profiling of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine: A Chiral Building Block in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of saturated heterocycles is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a highly specialized, chiral building block designed to address specific metabolic liabilities while providing versatile handles for downstream synthesis. This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically its molecular weight determination—its structural rationale, and self-validating protocols for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Exact Molecular Weight

The precise molecular weight (MW) of a building block dictates the stoichiometric precision required during multi-step API synthesis. The chemical formula for (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is C₁₅H₂₁NO₄ .

Molecular Weight Calculation

To ensure absolute accuracy in stoichiometric calculations, the molecular weight is derived from the standard atomic weights of its constituent elements.

ElementAtom CountExact Atomic Mass ( g/mol )Total Mass ( g/mol )Mass Fraction (%)
Carbon (C)1512.011180.16564.50%
Hydrogen (H)211.00821.1687.58%
Nitrogen (N)114.00714.0075.01%
Oxygen (O)415.99963.99622.91%
Total 41 - 279.336 100.00%

Note: For routine synthetic laboratory applications, the molecular weight is standardized to 279.33 g/mol . The monoisotopic mass, critical for high-resolution mass spectrometry (HRMS) validation, is 279.1471 Da .

Structural Rationale in Medicinal Chemistry

Every functional group in this molecule is engineered with a specific chemical or biological causality in mind. The morpholine core itself is a privileged scaffold known to balance the lipophilic-hydrophilic profile of a drug, enhancing aqueous solubility and blood-brain barrier (BBB) penetrance [1].

  • The gem-Dimethyl Effect (C2 Position): The carbon atoms adjacent to the oxygen in a morpholine ring are classic "soft spots" for Cytochrome P450 (CYP)-mediated oxidative metabolism. The installation of a gem-dimethyl group at C2 provides a steric shield, drastically improving the metabolic stability of the resulting drug [2]. Furthermore, via the Thorpe-Ingold effect, these methyl groups restrict the conformational flexibility of the ring, pre-organizing the molecule for optimal target binding.

  • Orthogonal N-Protection (Cbz Group): The Carboxybenzyl (Cbz) group at the N4 position provides robust protection of the secondary amine. Causality: Cbz is highly stable to the acidic conditions typically used to cleave Boc groups or tert-butyl esters, allowing for orthogonal deprotection strategies in complex peptide or peptidomimetic synthesis. It is cleanly removed via catalytic hydrogenolysis (H₂/Pd-C).

  • Chiral Handle ((S)-5-Hydroxymethyl): The stereodefined primary alcohol at C5 serves as a versatile synthetic handle. It can be oxidized to an aldehyde for reductive aminations, or converted into a leaving group for nucleophilic displacement, enabling the construction of complex, multi-cyclic architectures [3].

G A (S)-4-Cbz-5-Hydroxymethyl- 2,2-dimethyl-morpholine MW: 279.33 g/mol B gem-Dimethyl Group (C2) Metabolic Stability (Blocks CYP450) A->B C Morpholine Core Improves Solubility & PK A->C D N-Cbz Protection Orthogonal Deprotection A->D E (S)-5-Hydroxymethyl Chiral Functionalization Handle A->E F Oxidation to Aldehyde (Swern/Dess-Martin) E->F G Nucleophilic Substitution (via Tosylate/Mesylate) E->G

Fig 1: Structural rationale and downstream functionalization pathways for the morpholine core.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and an analytical checkpoint to confirm success before proceeding.

Protocol A: LC-MS Validation of Molecular Weight and Purity

Before utilizing the building block in a synthesis, its exact mass and purity must be verified.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. While the Cbz group reduces the basicity of the morpholine nitrogen, the carbamate oxygen readily accepts a proton in the electrospray ionization (ESI+) source.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute with a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

    • Causality: The highly lipophilic Cbz and gem-dimethyl groups ensure strong retention on the C18 stationary phase, requiring a high organic concentration for elution.

  • Mass Spectrometry (ESI+): Scan the m/z range of 100–500.

    • Self-Validation Checkpoint: The spectrum must exhibit a base peak at m/z280.15 ([M+H]⁺) and a secondary sodium adduct peak at m/z302.13 ([M+Na]⁺). The absence of a major peak at m/z 146 indicates that the Cbz group has not prematurely degraded.

Protocol B: Tosylation of the (S)-5-Hydroxymethyl Handle

Activating the primary alcohol is a prerequisite for downstream C-N or C-C bond formation [4].

  • Reagent Assembly: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve 1.0 eq (279.33 mg, 1.0 mmol) of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine in 5 mL of anhydrous Dichloromethane (DCM).

  • Base & Catalyst Addition: Add 2.0 eq (0.28 mL) of Triethylamine (TEA) and 0.1 eq (12.2 mg) of 4-Dimethylaminopyridine (DMAP).

    • Causality: TEA neutralizes the HCl byproduct, preventing acid-catalyzed side reactions. DMAP is critical here; it acts as a nucleophilic catalyst by forming a highly reactive N-tosylpyridinium intermediate, which accelerates the reaction with the sterically hindered alcohol (adjacent to the bulky Cbz-protected amine and the ring system).

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add 1.2 eq (228 mg) of p-Toluenesulfonyl chloride (TsCl) dissolved in 2 mL of DCM.

    • Causality: Cooling to 0 °C controls the exothermic sulfonyl transfer and suppresses unwanted chloride substitution.

  • Isolation: Stir for 4 hours while allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: ¹H-NMR (CDCl₃) of the crude product must show the appearance of two distinct aromatic doublets (approx. 7.3 and 7.8 ppm) integrating to 4 protons, alongside a new methyl singlet at 2.4 ppm (the tosyl methyl group). The molecular weight of the new product will be validated at 433.52 g/mol .

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 2024. Available at:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances, 2026. Available at:[Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 2025. Available at:[Link]

Comprehensive Technical Guide on (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

As a Senior Application Scientist in drug development, I frequently encounter the need for highly functionalized, conformationally restricted scaffolds. (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine (CAS: 1263078-30-3) represents a privileged chiral building block extensively utilized in modern medicinal chemistry [2.6]. By integrating a morpholine core with specific steric and chiral handles, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and other advanced active pharmaceutical ingredients (APIs)[1].

This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, mechanistic rationale, and a self-validating synthetic methodology designed for high enantiomeric purity.

Structural Deconstruction & IUPAC Nomenclature

The precise systematic IUPAC name for this compound is benzyl (5S)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate [2]. Understanding the nomenclature is critical for predicting its chemical behavior:

  • Morpholine-4-carboxylate Core : The base scaffold is a 1,4-oxazinane (morpholine) ring. The nitrogen atom is designated as position 4, which is functionalized with a carboxylate ester (the Cbz group)[2].

  • 2,2-Dimethyl Substitution : A gem-dimethyl group is located at position 2 (adjacent to the ether oxygen).

  • 5-(Hydroxymethyl) Group : A primary alcohol vector is attached to position 5 (adjacent to the nitrogen).

  • Stereochemistry (5S) : The spatial arrangement at the C5 chiral center is strictly the (S)-configuration, which is vital for the stereospecific binding of downstream API targets.

  • Benzyl Ester (Cbz) : The carboxybenzyl protecting group provides robust protection for the secondary amine during orthogonal synthetic steps[3].

Physicochemical & Pharmacokinetic Profiling

The physical and chemical parameters of this compound dictate its handling and downstream utility. Quantitative data is summarized below:

ParameterValue
Systematic IUPAC Name benzyl (5S)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
CAS Registry Number 1263078-30-3[4]
Molecular Formula C15H21NO4[3]
Molecular Weight 279.33 g/mol [3]
Stereochemistry (S)-configuration at C5
Core Scaffold Substituted 1,4-oxazinane (Morpholine)
Typical Appearance Pale yellow to white solid/viscous oil

Mechanistic Rationale for the Scaffold

In drug design, every functional group must serve a purpose. The substitution pattern on this morpholine ring is not arbitrary; it is engineered to overcome specific pharmacokinetic and synthetic hurdles.

Structural_Features Core Morpholine Core C2 C2: gem-Dimethyl Core->C2 C5 C5: (S)-Hydroxymethyl Core->C5 N4 N4: Cbz Protection Core->N4 Func1 Metabolic Stability & Lipophilicity C2->Func1 Func2 Chiral Vector for Functionalization C5->Func2 Func3 Orthogonal Deprotection Strategy N4->Func3

Pharmacophoric and synthetic utility of the substituted morpholine scaffold.

  • Causality of the gem-Dimethyl Group : The C2 position adjacent to the ether oxygen is a classic hotspot for Cytochrome P450-mediated oxidative metabolism. The gem-dimethyl group sterically shields this site, significantly increasing the metabolic half-life of the resulting drug[1].

  • Causality of the Cbz Group : The Cbz group is stable to mild acids and bases but can be orthogonally removed via hydrogenolysis (H2, Pd/C) or strong acids (HBr/AcOH), allowing selective manipulation of the C5-hydroxymethyl group first.

Self-Validating Synthetic Methodology

To ensure >99% enantiomeric excess (ee) and prevent racemization, the synthesis must build upon a chiral pool precursor rather than relying on late-stage resolution. The following protocol utilizes (S)-O-Benzylserinol.

Experimental Protocol

Phase 1: Regioselective Epoxide Opening

  • Reagents : (S)-2-amino-3-(benzyloxy)propan-1-ol (1.0 eq), 2,2-dimethyloxirane (1.2 eq), Isopropanol.

  • Procedure : Dissolve the amino alcohol in isopropanol. Add 2,2-dimethyloxirane dropwise at room temperature. Heat to 60°C for 12 hours.

  • Mechanistic Causality : The primary amine acts as a nucleophile, selectively attacking the less sterically hindered terminal carbon of the oxirane, yielding a secondary amine with a tertiary alcohol.

  • In-Process Validation : LC-MS must confirm the disappearance of the starting mass and the appearance of the intermediate mass (M+W).

Phase 2: Acid-Catalyzed Cyclization

  • Reagents : Intermediate from Phase 1, Methanesulfonic acid (MsOH, 1.5 eq), Toluene.

  • Procedure : Add MsOH to the intermediate in toluene. Reflux with a Dean-Stark trap for 8 hours.

  • Mechanistic Causality : MsOH selectively protonates the tertiary alcohol, generating a stable tertiary carbocation. The primary alcohol acts as an intramolecular nucleophile, closing the 6-membered ring.

  • In-Process Validation : 1H-NMR will show the disappearance of the tertiary hydroxyl proton and a distinct upfield shift of the C6 protons.

Phase 3: Global Deprotection

  • Reagents : Cyclized intermediate, 10% Pd/C (0.1 eq), H2 gas (1 atm), Methanol.

  • Procedure : Stir under a hydrogen atmosphere at room temperature for 4 hours. Filter through Celite.

  • Mechanistic Causality : Hydrogenolysis selectively cleaves the benzyl ether, liberating the primary alcohol at the C5 position.

  • In-Process Validation : Disappearance of aromatic benzyl protons (7.2–7.4 ppm) in 1H-NMR.

Phase 4: Selective N-Protection

  • Reagents : Deprotected morpholine (1.0 eq), Benzyl chloroformate (CbzCl, 1.05 eq), NaHCO3 (2.0 eq), THF/Water (1:1).

  • Procedure : Cool the biphasic mixture to 0°C. Add CbzCl dropwise. Stir for 2 hours at 0°C.

  • Mechanistic Causality : The biphasic basic conditions ensure the amine is unprotonated and highly nucleophilic. Amines react orders of magnitude faster with chloroformates than primary alcohols, ensuring exclusive N-protection.

  • In-Process Validation : LC-MS confirms the final target mass (m/z 279.33)[3].

Synthetic_Workflow Start (S)-O-Benzylserinol + 2,2-Dimethyloxirane Step1 Step 1: Epoxide Opening (Regioselective) Start->Step1 Int1 Intermediate 1: Amino-diol derivative Step1->Int1 Step2 Step 2: Acid-Catalyzed Cyclization Int1->Step2 Int2 Intermediate 2: O-Benzyl Morpholine Step2->Int2 Step3 Step 3: Hydrogenolysis (H2, Pd/C) Int2->Step3 Int3 Intermediate 3: Deprotected Morpholine Step3->Int3 Step4 Step 4: N-Protection (CbzCl, NaHCO3) Int3->Step4 Product Target Compound: (S)-4-Cbz-5-Hydroxymethyl- 2,2-dimethyl-morpholine Step4->Product

Self-validating synthetic workflow for the target morpholine derivative.

References

  • Title: 4-CBZ-5-HYDROXYMETHYL-2,2-DIMETHYL-MORPHOLINE Properties Source: ShijiChina URL: https://www.shijichina.com
  • Title: Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | C13H17NO4 Source: PubChem (National Institutes of Health) URL: https://pubchem.ncbi.nlm.nih.gov/compound/3496524
  • URL: https://patents.google.
  • Title: CAS 1263078-30-3 Chemical Properties and Structure Source: ChemSrc URL: https://www.chemsrc.com/

Sources

The Morpholine Scaffold: A Privileged Element in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has solidified its status as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its recurrent presence in a multitude of clinically successful drugs is a testament to its remarkable ability to confer advantageous physicochemical and pharmacokinetic properties upon a lead compound.[2] This in-depth technical guide provides a comprehensive exploration of the morpholine scaffold's role in drug discovery, moving beyond a mere catalog of its applications to a detailed analysis of the underlying principles that govern its utility. We will delve into the nuanced interplay of its structural features, the synthetic strategies for its incorporation, its impact on biological activity through key case studies, and the experimental methodologies used to evaluate its influence.

The Rationale Behind a Privileged Scaffold: Physicochemical and Pharmacokinetic Advantages of Morpholine

The decision to incorporate a specific chemical moiety into a drug candidate is a multifactorial one, driven by the desire to optimize a delicate balance of properties. The morpholine ring consistently proves to be a valuable asset in this optimization process due to its unique combination of features.

Physicochemical Properties: A Harmonious Blend

The morpholine ring's structure, a saturated heterocycle containing both a basic nitrogen and a polar ether oxygen, endows it with a well-balanced hydrophilic-lipophilic profile.[3][4] This balance is crucial for achieving adequate aqueous solubility for formulation and distribution, while retaining sufficient lipophilicity to permeate biological membranes.

The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4-8.7) compared to analogous cyclic amines like piperidine.[1][5] This attenuated basicity can be highly advantageous in drug design, as it can minimize off-target interactions with physiological amines and reduce the likelihood of cardiotoxicity associated with hERG channel inhibition.

PropertyMorpholinePiperidine
pKa ~8.4 - 8.7[1][5]~11.2
LogP -0.86[6]0.84
Water Solubility Miscible[6]Miscible
Boiling Point 128-129 °C[7]106 °C

Table 1: Comparison of Physicochemical Properties of Morpholine and Piperidine. This table highlights the key differences in basicity and lipophilicity between the two commonly used six-membered heterocyclic amines.

Pharmacokinetic Profile: Enhancing "Drug-Likeness"

The incorporation of a morpholine scaffold frequently leads to a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Its polarity can enhance aqueous solubility, which is often a limiting factor for oral bioavailability.[8] Furthermore, the morpholine ring is generally associated with improved metabolic stability.[9] While it can be metabolized, typically through oxidation of the ring, this process often leads to non-toxic metabolites, contributing to a better safety profile.[1][10]

The ability of the morpholine ring to act as a hydrogen bond acceptor via its oxygen atom, and as a basic center through its nitrogen, allows it to engage in specific interactions with drug transporters and metabolizing enzymes, further influencing the pharmacokinetic properties of the parent molecule.[8]

Synthetic Strategies for Incorporating the Morpholine Scaffold

The synthetic accessibility of a scaffold is a critical consideration in drug development. The morpholine ring can be readily introduced into molecules through a variety of well-established synthetic routes.

General Workflow for Morpholine in Drug Discovery

The integration of the morpholine scaffold into a drug discovery program typically follows an iterative cycle of design, synthesis, and evaluation.

DrugDiscoveryWorkflow cluster_0 Design & Synthesis cluster_1 In Vitro & In Vivo Evaluation Lead_Identification Lead Identification Scaffold_Hopping Scaffold Hopping/ Bioisosteric Replacement Lead_Identification->Scaffold_Hopping SAR_Exploration SAR Exploration Scaffold_Hopping->SAR_Exploration Morpholine_Synthesis Synthesis of Morpholine Analogs SAR_Exploration->Morpholine_Synthesis In_Vitro_Assays In Vitro Assays (e.g., Kinase Assay) Morpholine_Synthesis->In_Vitro_Assays Test Compounds ADME_Tox_Screening ADME/Tox Screening In_Vitro_Assays->ADME_Tox_Screening In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics ADME_Tox_Screening->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->SAR_Exploration Iterative Refinement

Figure 1: The Central Role of the Morpholine Scaffold in the Drug Discovery Workflow. This diagram illustrates the iterative process of designing, synthesizing, and evaluating morpholine-containing compounds to optimize their therapeutic potential.

Experimental Protocol: Synthesis of N-Substituted Morpholines from Diethanolamine

This protocol describes a classical and versatile method for the synthesis of N-substituted morpholines, which are common precursors in drug development.

Principle: This synthesis proceeds via a double dehydration and cyclization of diethanolamine in the presence of a strong acid to form the morpholine ring. The resulting secondary amine can then be alkylated to introduce various substituents.

Materials:

  • Diethanolamine

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Calcium Oxide (CaO) or Sodium Hydroxide (NaOH) for neutralization

  • Potassium Hydroxide (KOH) for drying

  • Sodium metal (for final drying)

  • Appropriate alkylating agent (e.g., alkyl halide)

  • Organic solvent (e.g., acetone)

Procedure:

  • Formation of Morpholine Hydrochloride:

    • In a round-bottom flask equipped with a reflux condenser and a thermometer, cautiously add diethanolamine.

    • Slowly add concentrated hydrochloric acid or sulfuric acid with cooling until the solution is acidic (pH ~1).[7]

    • Heat the mixture to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for approximately 15 hours.[7]

    • Allow the mixture to cool slightly and pour the resulting thick paste of morpholine hydrochloride into a separate container.

  • Freebasing and Initial Purification:

    • Mix the morpholine hydrochloride paste with a base such as calcium oxide or sodium hydroxide to neutralize the acid.[7]

    • Perform a distillation to collect the crude, wet morpholine.

  • Drying and Final Purification:

    • Dry the crude morpholine by stirring it over potassium hydroxide pellets for 30-60 minutes.[7]

    • Decant or filter the morpholine.

    • For rigorous drying, reflux the morpholine over a small amount of sodium metal for 1 hour, then perform a fractional distillation, collecting the fraction boiling at 126-129°C.[7]

  • N-Substitution (Example with an Alkyl Halide):

    • Dissolve the purified morpholine in a suitable organic solvent like acetone.

    • Add the desired alkyl halide dropwise with stirring.

    • The reaction may be heated to reflux to drive it to completion.

    • After the reaction is complete, the product can be isolated by removing the solvent and purifying the residue by distillation or chromatography.

Safety Precautions: This synthesis involves strong acids and bases, high temperatures, and flammable solvents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Case Studies: The Morpholine Scaffold in Action

The true value of the morpholine scaffold is best illustrated through its successful application in marketed drugs. Here, we examine two prominent examples from different therapeutic areas.

Linezolid: An Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.[10][12] The morpholine ring in linezolid is crucial for its activity and pharmacokinetic profile. It undergoes oxidative metabolism to two inactive metabolites, which is a primary route of clearance.[1][13] This metabolic pathway is independent of the cytochrome P450 system, reducing the potential for drug-drug interactions.[1]

Physicochemical Properties of Linezolid:

PropertyValueSource
Molecular Weight 337.35 g/mol [12]
LogP 0.55[14]
Water Solubility ~3 mg/mL[14]
pKa Not readily available (non-ionizable under physiological pH)

Table 2: Physicochemical Properties of Linezolid.

Gefitinib: An EGFR Tyrosine Kinase Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of certain types of non-small cell lung cancer.[15]

Mechanism of Action and Structure-Activity Relationship (SAR): Gefitinib competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.[16] The morpholine group in gefitinib plays a critical role in its activity. It is positioned to interact with the solvent-exposed region of the ATP-binding pocket and contributes to the overall solubility and pharmacokinetic properties of the molecule.[3] Structure-activity relationship studies have shown that modifications to the morpholine ring can significantly impact the potency and selectivity of the inhibitor.[17] For instance, the introduction of substituents on the morpholine ring can be used to fine-tune the compound's properties.

EGFR_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation KinaseAssayWorkflow Reagent_Prep 1. Reagent Preparation (Compound, Kinase, Substrate, ATP) Plate_Setup 2. Plate Setup (Add Compound & Kinase) Reagent_Prep->Plate_Setup Reaction_Initiation 3. Kinase Reaction (Add ATP/Substrate, Incubate) Plate_Setup->Reaction_Initiation Signal_Generation 4. Signal Generation (Stop Reaction, Add Detection Reagents) Reaction_Initiation->Signal_Generation Data_Acquisition 5. Data Acquisition (Read Luminescence) Signal_Generation->Data_Acquisition Data_Analysis 6. Data Analysis (Calculate IC50) Data_Acquisition->Data_Analysis

Sources

The Morpholine Scaffold in Advanced Therapeutics: Physicochemical Tuning and Conformational Control

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged pharmacophore in medicinal chemistry, the morpholine ring imparts a critical balance of lipophilicity, aqueous solubility, and metabolic stability to drug candidates. Unlike highly basic piperidines, the inductive electron-withdrawing nature of the morpholine oxygen attenuates the basicity of the secondary amine. This subtle physicochemical shift dramatically alters the ionization state at physiological pH, directly influencing passive permeability, volume of distribution (Vd), and target engagement .

This technical guide explores the causality behind the physicochemical properties of substituted morpholines, detailing how stereoelectronic effects dictate conformational preferences, and provides self-validating experimental protocols for rigorous physicochemical profiling.

Conformational Dynamics and Stereoelectronic Effects

The three-dimensional architecture of a drug dictates its binding affinity and selectivity. Morpholine predominantly adopts a chair conformation to minimize torsional and steric strain. Theoretical calculations demonstrate that the chair conformer of morpholine is approximately 7.5 kcal/mol lower in energy than the skew-boat conformation .

Within the chair form, the N-substituent can occupy either an equatorial (Chair-Eq) or axial (Chair-Ax) position. In unsubstituted morpholine, the Chair-Eq conformer is thermodynamically favored. However, introducing C-substituents (e.g., at C2 or C3) drastically alters this equilibrium due to 1,3-diaxial interactions. A bulky C3-alkyl group will "lock" the ring into a specific chair conformation to maintain the C-substituent in the equatorial plane, forcing the N-substituent's orientation.

This conformational locking is critical in the design of kinase inhibitors. For example, in the Class I PI3K inhibitor ZSTK474, the morpholine ring assumes a specific chair conformation where the oxygen atom acts as a crucial hydrogen bond acceptor with the backbone amide of Val828 in the enzyme's hinge region .

PI3K_Pathway PI3K PI3K Kinase (Target Enzyme) PIP3 PIP3 Generation PI3K->PIP3 Catalyzes Morpholine Morpholine Scaffold (e.g., ZSTK474) Hinge Val828 Hinge Binder (H-Bond Acceptor) Morpholine->Hinge Oxygen Binding Hinge->PI3K Inhibits AKT AKT Activation PIP3->AKT mTOR mTOR Signaling AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: PI3K signaling pathway inhibition via morpholine-hinge interaction.

Rational Modulation of Physicochemical Properties

Unsubstituted morpholine possesses a pKa of ~8.3–8.5 and a calculated LogP (cLogP) of -0.85 . This value is intermediate between highly basic piperidines (pKa ~10.0–11.0) and less basic oxazepines . The ether oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility, while the secondary amine provides a versatile handle for derivatization.

Causality of pKa Modulation on P-gp Efflux

A persistent hurdle in Central Nervous System (CNS) drug development is P-glycoprotein (P-gp) mediated efflux, which is highly sensitive to substrate basicity and lipophilicity. At physiological pH (7.4), unsubstituted morpholine is predominantly protonated, making it a prime target for P-gp recognition.

By introducing electron-withdrawing groups (EWGs) such as a fluorine atom or a trifluoromethyl group at the C2 or C3 positions, the inductive effect pulls electron density away from the nitrogen lone pair. This shifts the pKa down to ~6.5–7.0, significantly increasing the neutral, un-ionized fraction of the drug at pH 7.4. This reduction in basicity directly reduces P-gp efflux liability and enhances blood-brain barrier (BBB) penetrance .

Sub_Logic Base Morpholine Core CSub C-Substitution (e.g., Methyl) Base->CSub EWG EWG Addition (e.g., Fluoro) Base->EWG Steric Steric Hindrance CSub->Steric Inductive Inductive Effect EWG->Inductive Metab Metabolic Stability (Low N-dealkylation) Steric->Metab pKa Lowered pKa (Low P-gp Efflux) Inductive->pKa

Caption: Logical causality of morpholine substitutions on physicochemical properties.

Overcoming Metabolic Liabilities via C-Substitution

The primary metabolic soft spot of the morpholine ring is cytochrome P450-mediated N-dealkylation, initiated via single-electron transfer or hydrogen atom abstraction at the alpha-carbon (C3 or C5). Adding a methyl or bridged alkyl group at the alpha-carbon introduces steric bulk that physically hinders the CYP450 active site from accessing the labile alpha-protons. Furthermore, replacing a hydrogen atom with a methyl group removes one of the primary sites of oxidation, effectively shifting the metabolic soft spot and increasing the in vivo half-life.

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles

ScaffoldpKacLogPAqueous SolubilityPrimary Metabolic Soft Spot
Piperidine ~10.0 - 11.0~1.50Low/ModerateN-dealkylation, oxidation
Morpholine ~8.3 - 8.5-0.85High (H-bond acceptor)N-dealkylation (

-carbon)
3-Methylmorpholine ~8.2-0.40HighSterically hindered

-carbon
3-Fluoromorpholine ~6.5-0.20ModerateInductively stabilized

Self-Validating Experimental Methodologies

To ensure scientific integrity, the determination of physicochemical properties must rely on self-validating analytical systems. Below are the definitive protocols for profiling substituted morpholines.

Protocol A: High-Throughput Potentiometric pKa Determination

Self-Validating Mechanism: This system utilizes a real-time Gran plot analysis. Any deviation from linearity (


) automatically flags the system for carbonate contamination in the titrant, halting the assay before precious sample is consumed.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standardized, NIST-traceable buffers (pH 4.01, 7.00, 10.00) at a constant temperature of 25.0 ± 0.1 °C.

  • System Suitability (Blank Titration): Titrate a 0.15 M KCl background electrolyte solution with 0.5 M KOH. Compute the Gran plot to verify the absence of dissolved

    
    /carbonate species.
    
  • Sample Preparation: Dissolve 1.5 mg of the substituted morpholine analyte in 10 mL of 0.15 M KCl to maintain constant ionic strength and suppress activity coefficient variations.

  • Titration Execution: Dispense 0.5 M KOH in 0.01 mL increments under a strict argon atmosphere. The system must only record the pH after equilibrium is reached (defined as a drift of < 0.001 pH/min).

  • Data Processing: Calculate the precise pKa using the Bjerrum function via non-linear least-squares regression of the titration curve.

Protocol B: HPLC-MOPS LogD(7.4) Profiling

Self-Validating Mechanism: This protocol intrinsically validates itself by co-injecting a diverse calibration suite of six reference drugs with known shake-flask LogD values. The analyte's capacity factor (


) is interpolated against this dynamic standard curve, mathematically neutralizing run-to-run variations caused by column stationary phase degradation .

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (20 mM MOPS buffer, pH 7.4, adjusted with NaOH) and Mobile Phase B (0.25% octanol in methanol to mimic partitioning environments).

  • Calibration Standard Prep: Prepare a mixture of reference compounds (e.g., toluene, triphenylene, hydrocortisone) at 10 µg/mL in methanol.

  • Analyte Preparation: Dissolve the substituted morpholine candidate in methanol at a concentration of 1 mg/mL.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (50 x 4.6 mm, 3 µm particle size). Execute a linear gradient from 15% to 75% Mobile Phase B over 10 minutes at a flow rate of 1.0 mL/min.

  • Capacity Factor Calculation: Determine the retention time (

    
    ) of the analyte and the void volume (
    
    
    
    ) using an unretained marker (uracil). Calculate the capacity factor:
    
    
    .
  • LogD Extrapolation: Map the analyte's

    
     against the linear regression of the reference standards to derive the highly accurate LogD(7.4).
    

LogD_Workflow Prep Sample Prep (Internal Stds) Column RP-HPLC (C18 Column) Prep->Column Buffer MOPS Buffer (pH 7.4) Column->Buffer Detect UV/MS Detection (Retention Time) Buffer->Detect Calc LogD Calculation (Standard Curve) Detect->Calc

Caption: HPLC-based LogD determination workflow utilizing MOPS buffer.

References

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery , ChemRxiv. URL: [Link]

  • Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition , Open Library Publishing Platform. URL: [Link]

  • Tool for lipophilicity determination in drug discovery basic and neutral compounds, Google Patents (US20020161528A1).
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition , PubMed Central (PMC). URL:[Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile , Journal of Chemical Reviews. URL:[Link]

The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, where the three-dimensional arrangement of atoms dictates function, the ability to control stereochemistry is paramount. This is particularly true in drug development, where different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1][2] Asymmetric synthesis, the selective creation of a single stereoisomer, has thus become a cornerstone of modern organic chemistry.[3][4] Among the robust strategies to achieve this control, the use of chiral auxiliaries remains a powerful and reliable approach, especially in the early phases of drug discovery and for the total synthesis of complex natural products.[5][6]

This guide provides an in-depth exploration of the core principles, practical applications, and nuanced considerations of employing chiral auxiliaries in asymmetric synthesis. We will delve into the causality behind experimental choices, offering a framework for the rational selection and implementation of these invaluable molecular tools.

The Fundamental Principle: Temporary Chirality for Diastereoselective Control

A chiral auxiliary is an enantiomerically pure compound that is temporarily and covalently attached to a prochiral substrate.[6][7] This union creates a chiral adduct, which, by virtue of the auxiliary's stereogenic centers, renders the two faces of the reactive center diastereotopic.[8] Consequently, a subsequent reaction, such as an alkylation or an aldol addition, proceeds with a diastereomeric bias, favoring the formation of one diastereomer over the other.[1][3] The newly formed stereocenter's configuration is thus dictated by the chiral auxiliary. Upon completion of the desired transformation, the auxiliary is cleaved from the product, ideally to be recovered and reused, yielding the enantiomerically enriched target molecule.[1][6]

This three-step process—attachment, diastereoselective reaction, and cleavage—effectively transforms the challenge of separating enantiomers into the more manageable task of separating diastereomers, which possess different physical properties.[1][6]

The Strategist's Choice: Selecting the Optimal Chiral Auxiliary

The efficacy of a chiral auxiliary-mediated synthesis hinges on the judicious selection of the auxiliary itself. An ideal auxiliary should meet several critical criteria:[9]

  • High Stereochemical Control: It must induce high diastereoselectivity in the key bond-forming step, consistently leading to high enantiomeric excess (ee) in the final product.[10]

  • Ready Availability: The auxiliary should be readily available in both enantiomeric forms, allowing for the synthesis of either enantiomer of the target molecule.[9][11]

  • Facile Attachment and Cleavage: The attachment and removal of the auxiliary should proceed under mild conditions and in high yields, without compromising the stereochemical integrity of the substrate or product.[10]

  • Recoverability and Reusability: For cost-effectiveness, the auxiliary should be recoverable in high yield for subsequent use.[1]

  • Crystallinity of Intermediates: Crystalline diastereomeric intermediates can often be purified by recrystallization, enabling access to exceptionally high enantiomeric purities.

The following table provides a comparative overview of some of the most widely used chiral auxiliaries and their typical performance in key asymmetric reactions.

Chiral AuxiliaryTypical ReactionSubstrateElectrophile/ReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) Aldol AdditionN-propionyl derivativeBenzaldehyde>99:1 (syn:anti)95[12]
AlkylationN-propionyl derivativeBenzyl bromide>98:285-95[12]
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) Aldol AdditionHydrazone of cyclohexanoneBenzaldehyde96:485[13]
AlkylationHydrazone of cyclohexanoneMethyl iodide>98:290[13]
(+)-Pseudoephedrine AlkylationN-propionyl amideBenzyl bromide>99:190[14]
(-)-Oppolzer's Camphorsultam Diels-AlderN-acryloyl derivativeCyclopentadiene>98:2 (endo)95[15]

The Practitioner's Corner: Key Methodologies and Experimental Protocols

The successful implementation of chiral auxiliary-based methods requires meticulous attention to experimental detail. Here, we provide a detailed, step-by-step protocol for a typical workflow using an Evans' oxazolidinone auxiliary.

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol outlines the three key stages: attachment of the auxiliary, diastereoselective alkylation, and cleavage to yield the enantiomerically enriched carboxylic acid.

Part 1: Attachment of the Chiral Auxiliary (Acylation)

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Acylation: In a separate flask, dissolve propionyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithium salt of the auxiliary at -78 °C.

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone can be purified by flash column chromatography.

Part 2: Diastereoselective Alkylation

  • Enolate Formation: Dissolve the purified N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) dropwise and stir for 30 minutes to form the sodium enolate.[12]

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Monitor the reaction by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. Purify the product by flash column chromatography.[16]

Part 3: Cleavage of the Chiral Auxiliary

  • Hydrolysis: Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water.[12]

  • Reagent Addition: Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) (2.0 eq) and hydrogen peroxide (H₂O₂) (4.0 eq).[12]

  • Reaction: Stir the mixture at 0 °C for 2-4 hours.

  • Workup: Quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl and extract the carboxylic acid product with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.

Visualizing Stereocontrol: Mechanisms of Action

The remarkable stereoselectivity achieved with chiral auxiliaries is a consequence of well-defined transition states that favor one mode of attack over another.

Evans' Oxazolidinone Auxiliaries: A Chelation-Controlled Model

The stereochemical outcome of reactions involving Evans' oxazolidinone auxiliaries is often rationalized by the formation of a rigid, chelated Z-enolate.[13] The Lewis acid, typically a dialkylboron triflate, coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forming a six-membered ring transition state.[13][17] The substituent at the C4 position of the auxiliary then sterically blocks one face of the enolate, directing the incoming electrophile to the opposite, less hindered face.[1]

Caption: Chelation-controlled transition state for Evans' auxiliary.

Myers' Pseudoephedrine Auxiliaries: A Model of Steric Hindrance

In the case of Myers' pseudoephedrine auxiliaries, the chiral amide is deprotonated to form a Z-enolate.[18] The lithium cation is believed to chelate between the enolate oxygen and the hydroxyl group of the pseudoephedrine moiety. The phenyl and methyl groups of the auxiliary then create a sterically hindered environment, directing the electrophile to attack from the less encumbered face of the enolate.[6][7]

Caption: Stereocontrol in Myers' pseudoephedrine-mediated alkylation.

Conclusion: A Lasting Legacy in Synthesis

While the field of asymmetric synthesis has seen the rise of powerful catalytic methods, chiral auxiliaries continue to hold a significant place in the synthetic chemist's toolbox.[10][19] Their reliability, predictability, and the high levels of stereocontrol they afford make them indispensable for the synthesis of complex molecules, from natural products to active pharmaceutical ingredients.[5][15] A thorough understanding of the principles governing their function, coupled with a practical knowledge of the associated experimental techniques, empowers researchers to harness the full potential of these elegant molecular architects.

References

  • Chiral Auxiliary Design. (n.d.).
  • Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis - Benchchem. (n.d.).
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - Andrew G Myers Research Group - Harvard University. (2012, March 27).
  • Chiral Auxiliary Controlled Reactions - No Added Chemicals. (2016, July 21).
  • Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries - Benchchem. (n.d.).
  • A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis - Benchchem. (n.d.).
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (n.d.).
  • Chiral auxiliary - Wikipedia. (n.d.).
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.).
  • Concise Introduction to Asymmetric Synthesis - IIT. (n.d.).
  • Heterocyclic Chiral Auxiliaries in Total Synthesis of Natural Products - ResearchGate. (n.d.).
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC - NIH. (n.d.).
  • Chiral Auxiliary Synthesis. (n.d.).
  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC. (n.d.).
  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog. (2026, January 7).
  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones | Journal of the American Chemical Society - ACS Publications. (n.d.).
  • Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. (n.d.).
  • Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols - Benchchem. (n.d.).
  • Chiral-Auxiliary-Controlled Diastereoselective Epoxidations - Thieme E-Books & E-Journals. (n.d.).
  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.).
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.).
  • Chapter 5: Principles of Asymmetric Synthesis - Books. (2007, December 14).
  • Asymmetric Synthesis. (n.d.).
  • Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC - NIH. (n.d.).
  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions - Benchchem. (n.d.).
  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. (2020, October 22).
  • D7 Describe the use of chiral auxiliaries to form the desired enantiomer [HL IB Chemistry]. (2011, September 6).
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008, May 1).
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. (n.d.).
  • Asymmetric Synthesis. (n.d.).
  • Industrial Applications of Chiral Auxiliaries - ResearchGate. (n.d.).
  • Chiral Auxiliaries - Principles and Recent Applications. (n.d.).
  • Asymmetric Synthesis - University of York. (n.d.).
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (n.d.).
  • Unveiling the Impact of Chiral Compounds on Modern Drug Development and Their Market Growth Projections. (2025, November 12).
  • Chiral Auxiliaries and Chirogenesis - MDPI. (2018, April 5).
  • ASYMMETRIC SYNTHESIS - IIP Series. (n.d.).
  • Methods for cleavage of chiral auxiliary. - ResearchGate. (n.d.).
  • Chiral auxiliaries in polymer-supported organic synthesis - SciSpace. (n.d.).
  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025, November 25).
  • Chiral Auxiliaries and Optical Resolving Agents - Tokyo Chemical Industry. (n.d.).

Sources

An In-Depth Technical Guide to (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine: A Privileged Scaffold in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a highly specialized, chiral heterocyclic building block that has recently emerged as a critical structural component in the synthesis of next-generation targeted protein degraders. Most notably, it serves as a foundational scaffold in the development of cereblon (CRBN)-based molecular glues targeting the WIZ (widely interspaced zinc finger motifs) transcription factor [1].

By facilitating the degradation of WIZ—a known repressor of fetal hemoglobin (HbF)—derivatives of this morpholine scaffold (such as dWIZ-1 and dWIZ-2) are pioneering a novel, globally accessible oral therapeutic strategy for sickle cell disease (SCD) and


-thalassemia [2]. This whitepaper provides a comprehensive analysis of the structural rationale, mechanistic application, and synthetic methodologies associated with this privileged molecule.

Structural Rationale & Physicochemical Profiling

In the realm of rational drug design, every functional group must serve a distinct pharmacokinetic (PK) or pharmacodynamic (PD) purpose. The architecture of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is engineered to solve specific challenges in molecular glue development:

  • The Morpholine Core: Morpholine rings are privileged motifs in medicinal chemistry, utilized to improve aqueous solubility and modulate lipophilicity. In the context of CRBN-based degraders, controlling the physicochemical properties is vital to ensure oral bioavailability and cellular permeability.

  • 2,2-Dimethyl Substitution (Metabolic Shielding): The inclusion of gem-dimethyl groups at the 2-position provides critical steric hindrance. This substitution pattern blocks cytochrome P450-mediated oxidative metabolism at the adjacent carbon—a common metabolic liability in unsubstituted morpholines—thereby significantly extending the in vivo half-life of the final degrader [3].

  • (S)-5-Hydroxymethyl Vector: The primary alcohol serves as a stereospecific synthetic handle. The (S)-configuration precisely dictates the exit vector of the linker, ensuring that when the degrader binds to CRBN, the target protein (WIZ) is recruited into an optimal orientation for ubiquitination without steric clashing.

  • 4-Cbz (Carboxybenzyl) Protection: The Cbz group provides orthogonal protection for the secondary amine. It is highly stable to the basic or nucleophilic conditions required to functionalize the 5-hydroxymethyl group (e.g., via Mitsunobu etherification or nucleophilic aromatic substitution) but can be cleanly and selectively removed later via palladium-catalyzed hydrogenolysis.

Mechanistic Application: WIZ Degradation & HbF Induction

The most prominent application of this scaffold is in the synthesis of WIZ degraders. Sickle cell disease is caused by a mutation in the


-globin gene, leading to the polymerization of hemoglobin S (HbS). Inducing fetal hemoglobin (HbF, 

-globin) biophysically opposes this polymerization.

Recent phenotypic screening identified WIZ as a previously unknown repressor of HbF. Compounds derived from the (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine scaffold, such as dWIZ-1 and dWIZ-2 , act as molecular glues. They bind to the CRBN E3 ubiquitin ligase and recruit the zinc finger 7 (ZF7) domain of WIZ, forming a ternary complex that leads to the rapid ubiquitination and proteasomal degradation of WIZ [1]. This degradation de-represses the


-globin gene, leading to robust HbF induction.

G A WIZ Degrader (Morpholine-derived) D Ternary Complex (CRBN-Degrader-WIZ) A->D Binds B CRBN E3 Ligase B->D Recruits C WIZ Transcription Factor C->D Target E Polyubiquitination D->E Catalyzes F Proteasomal Degradation E->F G De-repression of γ-globin gene F->G Removes Repressor H Fetal Hemoglobin (HbF) Induction G->H Therapeutic Effect (SCD)

Caption: Mechanism of Action: WIZ degradation by molecular glues induces HbF expression for SCD therapy.

Experimental Methodology: Scaffold Incorporation

The following protocol outlines the self-validating synthetic workflow for incorporating (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine into a target degrader scaffold, adapted from standard procedures utilized in the synthesis of isoindolinone-based CRBN modulators [4].

Step-by-Step Protocol

Step 1: Etherification of the Hydroxymethyl Group

  • Objective: Attach the CRBN-binding core (e.g., a fluorinated isoindolinone derivative) to the morpholine scaffold.

  • Procedure: Dissolve the isoindolinone core (1.0 eq) and (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate (

    
    , 2.5 eq) and stir the reaction mixture at 90°C for 16 hours under a nitrogen atmosphere.
    
  • Causality: The primary alcohol acts as a nucleophile in an

    
     reaction against the activated fluorinated core. The Cbz group ensures the morpholine nitrogen does not compete as a nucleophile, preventing unwanted N-alkylation.
    

Step 2: Cbz Deprotection via Hydrogenolysis

  • Objective: Unmask the morpholine amine for final functionalization or to improve aqueous solubility.

  • Procedure: Dissolve the intermediate from Step 1 in a mixture of methanol and ethyl acetate (1:1). Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction vessel with hydrogen gas (

    
    ) and stir vigorously at room temperature for 4–6 hours. Filter through a Celite pad to remove the catalyst and concentrate in vacuo.
    
  • Causality: Hydrogenolysis is highly specific to benzyl carbamates. It cleanly yields the secondary amine and volatile byproducts (toluene and

    
    ), avoiding the harsh acidic conditions required for Boc deprotection, which might degrade sensitive glutarimide rings present in CRBN binders.
    

Step 3: Final Functionalization & Purification

  • Objective: Finalize the degrader structure (e.g., via reductive amination or amidation at the free morpholine nitrogen) and isolate the active pharmaceutical ingredient (API).

  • Procedure: Purify the crude product using silica gel chromatography (eluting with a gradient of 0–10% methanol in dichloromethane) or preparative HPLC to yield the final WIZ degrader.

Workflow step1 Step 1: Etherification React (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine with Isoindolinone core via SNAr in DMF step2 Step 2: Cbz Deprotection Palladium-catalyzed hydrogenolysis (H2, Pd/C) to yield the free morpholine amine step1->step2 step3 Step 3: Scaffold Functionalization N-alkylation or amidation of the free amine to finalize the degrader structure step2->step3 step4 Step 4: In Vitro Validation Screen in primary human erythroblasts for WIZ degradation (DC50) and HbF induction step3->step4

Caption: Synthetic workflow for incorporating the morpholine building block into WIZ degrader scaffolds.

Quantitative Data Analysis

The incorporation of the 2,2-dimethyl-morpholine scaffold has yielded some of the most potent WIZ degraders to date. The table below summarizes the quantitative biological data for key compounds synthesized using this or closely related structural intermediates [1][5].

CompoundTargetDC

(Degradation)
EC

(HbF Induction)
In Vivo Efficacy / Pharmacodynamics
dWIZ-1 WIZ (ZF7)13 nM~45 nMInduces HbF in humanized mouse models.
dWIZ-2 WIZ (ZF7)Highly PotentDose-dependent>90% HbF+ reticulocytes in Cynomolgus monkeys (30 mg/kg/day).
WIZ-IN-1 WIZ360 nM (0.36

M)
N/APreclinical research tool for hemoglobinopathies.
WIZ Degrader 3 WIZAC

: 6.4 nM
45 nMUpregulates HBG1/2 in primary human erythroid cells.

Note: The optimization from dWIZ-1 to dWIZ-2 specifically focused on leveraging the morpholine/piperazine physicochemical properties to achieve oral bioavailability suitable for primate studies [3].

References

  • Ting, P. Y., Borikar, S., Kerrigan, J. R., et al. (2024). A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction. Science, 385(6704), 91-99. Available at:[Link]

  • Bonazzi, S., Cernijenko, A., Cobb, J. S., et al. (2021). 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof. World Intellectual Property Organization, Patent WO2021124172A1.
  • Kerrigan, J. R., Thomsen, N. M., Ting, P. Y., et al. (2023). Targeted Degradation of the Wiz Transcription Factor for Gamma Globin De-Repression. Blood (American Society of Hematology), 142(Supplement 1). Available at:[Link]

  • Novartis Institutes for BioMedical Research. (2021). Compositions and methods for the treatment of hemoglobinopathies. World Intellectual Property Organization, Patent WO2021123920A1.

Methodological & Application

Synthesis and Stereochemical Control of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2-dimethylmorpholine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed to enhance metabolic stability, aqueous solubility, and target binding affinity. Specifically, (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine serves as a critical chiral building block in the development of novel therapeutics, including cereblon (CRBN) modulators targeting Widely Interspaced Zinc Finger Motifs (WIZ) degradation for the treatment of sickle cell disease (SCD) and beta-thalassemia .

This application note provides a comprehensive, step-by-step methodology for the asymmetric synthesis of this molecule. By leveraging a chiral pool approach and rigorous stereochemical logic, this guide ensures high-fidelity reproduction of the target compound for drug development professionals.

Strategic Route Design & Mechanistic Insights

The Stereochemical Causality: A Cahn-Ingold-Prelog (CIP) Inversion

A common pitfall in the synthesis of this molecule is the misassignment of the starting material required to achieve the (S)-configuration. To synthesize the (S)-morpholine , one must counterintuitively start from the (R)-amino acid (D-Serine).

The Mechanistic Explanation:

  • Starting Material: In D-Serine methyl ester, the chiral center at the

    
    -carbon possesses the (R)-configuration . The CIP priorities are: 
    
    
    
    (1) >
    
    
    (2) >
    
    
    (3).
  • Ring Formation: During cyclization, the original

    
     of serine is incorporated into the morpholine ring as C6 (
    
    
    
    ). The ester intermediate retains the (R)-configuration because the relative priorities remain unchanged:
    
    
    (1) >
    
    
    (2) >
    
    
    (3).
  • The Priority Swap: In the final step, the

    
     group is reduced to an exocyclic 
    
    
    
    . According to CIP rules, the ring C6 carbon (attached to an ether oxygen, which is in turn attached to a fully substituted carbon) has a higher priority than the exocyclic
    
    
    (attached to a hydroxyl oxygen, which is only attached to a hydrogen).
  • Result: The priorities swap to

    
     (1) > 
    
    
    
    (2) >
    
    
    (3). This nomenclature inversion means that physical retention of the 3D spatial arrangement yields the (S)-configuration .
Regioselective Cyclization Strategy

Forming the morpholine ring requires an intramolecular etherification between a primary alcohol (from serine) and a sterically hindered tertiary alcohol (from the epoxide). Direct Mitsunobu conditions fail here due to steric clashes at the tertiary alcohol. Instead, a stepwise Williamson ether synthesis is employed. The primary alcohol is selectively activated as a tosylate, allowing the tertiary alkoxide (generated via NaH) to execute a rapid, intramolecular


 displacement.

Synthesis A D-Serine Methyl Ester (R)-Configuration B Epoxide Opening Isobutylene Oxide A->B Step 1 C Selective Tosylation & Cyclization (NaH) B->C Step 2 D PG Exchange Bn -> Cbz C->D Step 3 E Ester Reduction LiBH4 D->E Step 4 F (S)-4-Cbz-5-Hydroxymethyl- 2,2-dimethyl-morpholine E->F CIP Priority Swap: (R) -> (S)

Figure 1: Synthetic workflow demonstrating the critical CIP priority swap from (R) to (S).

Experimental Workflows & Protocols

Step 1: Epoxide Opening (N-Alkylation)

Objective: Alkylate the secondary amine to introduce the tertiary alcohol moiety.

  • Dissolve N-Benzyl-D-serine methyl ester (1.0 eq) in anhydrous ethanol (0.5 M).

  • Add isobutylene oxide (2,2-dimethyloxirane, 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 16 hours.

  • Self-Validation: Monitor via LC-MS. The secondary amine will cleanly convert to the tertiary amine without over-alkylation due to the steric bulk of the N-benzyl group.

  • Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the diol intermediate.

Step 2: Selective Tosylation & Intramolecular Cyclization

Objective: Form the morpholine ring via a regioselective Williamson etherification.

  • Tosylation: Dissolve the diol (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (2.0 eq) and DMAP (0.1 eq). Cool to 0 °C.

  • Add

    
    -Toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise. Stir for 4 hours at 0 °C. Causality: The primary alcohol reacts exclusively; the tertiary alcohol is too sterically hindered to undergo tosylation.
    
  • Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate to yield the crude tosylate.
  • Cyclization: Dissolve the crude tosylate in anhydrous THF (0.2 M) and cool to 0 °C.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes at 0 °C, then warm to room temperature for 2 hours.

  • Quench with ice water, extract with EtOAc, and purify via silica gel chromatography to isolate (R)-4-Benzyl-5-methoxycarbonyl-2,2-dimethylmorpholine.

Step 3: Protecting Group Exchange (Bn to Cbz)

Objective: Replace the N-benzyl group with a Cbz group to prepare for downstream medicinal chemistry coupling.

  • Dissolve the morpholine intermediate in Methanol. Add 10% Pd/C (10% w/w).

  • Purge the flask and stir under a Hydrogen atmosphere (1 atm, balloon) for 12 hours. Filter through Celite to remove the catalyst and concentrate.

  • Dissolve the crude secondary amine in a 1:1 mixture of THF and saturated aqueous

    
    . Cool to 0 °C.
    
  • Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise. Stir at room temperature for 4 hours.

  • Extract with EtOAc, wash with brine, dry, and purify to obtain (R)-4-Cbz-5-methoxycarbonyl-2,2-dimethylmorpholine.

Step 4: Ester Reduction

Objective: Reduce the methyl ester to the final hydroxymethyl group, triggering the (R) to (S) stereochemical designation swap.

  • Dissolve the Cbz-protected ester (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Add Lithium Borohydride (

    
    , 2.0 M in THF, 2.0 eq) dropwise. Causality:
    
    
    
    is chosen over
    
    
    to selectively reduce the ester without cleaving the Cbz protecting group .
  • Stir at room temperature for 6 hours.

  • Carefully quench with 1M HCl at 0 °C until gas evolution ceases. Extract with EtOAc, dry, and concentrate.

  • Purify via flash chromatography to yield the final product: (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine .

Quantitative Data & Analytical Benchmarks

StepIntermediate GeneratedYieldKey Analytical Marker (Self-Validation)
1 N-Bn-N-(2-hydroxy-2-methylpropyl)-D-serine methyl ester85%LC-MS:

296.1
2 (R)-4-Benzyl-5-methoxycarbonyl-2,2-dimethylmorpholine72%

NMR: Disappearance of primary

peak
3 (R)-4-Cbz-5-methoxycarbonyl-2,2-dimethylmorpholine81%TLC: UV active, Ninhydrin negative
4 (S)-4-Cbz-5-hydroxymethyl-2,2-dimethyl-morpholine88%LC-MS:

280.1

Biological Application & Signaling Pathway

The 2,2-dimethylmorpholine motif is highly valued for its ability to fine-tune the physicochemical properties of targeted protein degraders (PROTACs/Molecular Glues). In recent hematology breakthroughs, derivatives of this specific morpholine are conjugated to isoindoline-1,3-dione scaffolds to create potent CRBN modulators. These molecules selectively recruit the WIZ transcription factor to the E3 ubiquitin ligase complex, leading to its degradation and the subsequent therapeutic induction of Fetal Hemoglobin (HbF).

WIZ_Pathway Morpholine Morpholine-based Degrader (Cereblon Modulator) CRBN CRBN E3 Ligase Complex Morpholine->CRBN Binds WIZ WIZ Transcription Factor (Target Protein) CRBN->WIZ Recruits Ub Polyubiquitination & Proteasomal Degradation WIZ->Ub Undergoes HbF Fetal Hemoglobin (HbF) Induction Ub->HbF Derepresses SCD Amelioration of Sickle Cell Disease HbF->SCD Therapeutic Effect

Figure 2: Mechanism of action for morpholine-based WIZ degraders in Sickle Cell Disease.

References

  • Title: 3-(5-methoxy-1-oxoisoindolin-2-yl)
  • Source: Google Patents (WIPO)

Application Note: De Novo Synthesis Protocol for (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Morpholine scaffolds are privileged pharmacophores in modern drug discovery, heavily utilized to modulate physicochemical properties such as metabolic stability, basicity, and aqueous solubility. The specific derivative, (S)-4-Cbz-5-hydroxymethyl-2,2-dimethyl-morpholine , serves as a critical chiral building block for synthesizing cereblon (CRBN) modulators, molecular glues, and highly specific receptor antagonists [1].

Synthesizing highly substituted, asymmetric morpholines presents significant regiochemical and stereochemical challenges. Traditional methods involving the non-specific cyclization of diethanolamines often fail for highly sterically hindered targets, leading to complex mixtures of regioisomers. To achieve absolute stereocontrol and high fidelity, this protocol details a bottom-up chiral pool synthesis starting from (S)-O-TBS-serine methyl ester and isobutylene oxide.

Retrosynthetic Rationale & Logical Framework

Our strategy hinges on a regioselective epoxide aminolysis followed by a chemoselective intramolecular etherification.

  • Why Isobutylene Oxide? It directly installs the 2,2-dimethyl moiety. Aminolysis occurs exclusively at the less hindered terminal methylene, cleanly generating the required tertiary alcohol without the need for complex transition-metal catalysis [2].

  • Why TBS Protection on Serine? Unprotected serine would yield a triol intermediate after ester reduction. Differentiating the primary alcohol of the side chain from the primary alcohol derived from the ester during the cyclization step would be practically impossible. The tert-butyldimethylsilyl (TBS) group provides orthogonal protection, ensuring cyclization occurs strictly to form the 6-membered morpholine ring rather than a 7-membered oxazepane.

R Target (S)-4-Cbz-5-Hydroxymethyl- 2,2-dimethyl-morpholine Precursor1 TBS-Protected Morpholine Target->Precursor1 Deprotection Precursor2 Acyclic Diol Intermediate Precursor1->Precursor2 Cyclization Precursor3 N-Cbz Amino Ester Precursor2->Precursor3 Reduction StartingMat (S)-O-TBS-Serine Methyl Ester Precursor3->StartingMat Epoxide Opening Epoxide Isobutylene Oxide Precursor3->Epoxide

Figure 1: Retrosynthetic logical relationship for the target morpholine scaffold.

Step-by-Step Experimental Protocol

G A (S)-O-TBS-Serine Methyl Ester + Isobutylene Oxide B Regioselective Epoxide Opening (EtOH, Reflux) A->B C Secondary Amine Intermediate B->C D N-Cbz Protection (CbzCl, Et3N, DCM) C->D E Fully Protected Intermediate D->E F Ester Reduction (LiBH4, THF, 0°C) E->F G Diol Intermediate (Primary & Tertiary OH) F->G H Selective Tosylation & Cyclization (TsCl, Py; then NaH, THF) G->H 1. Activation 2. Intramolecular SN2 I TBS-Protected Morpholine H->I J TBS Deprotection (TBAF, THF) I->J K (S)-4-Cbz-5-Hydroxymethyl- 2,2-dimethyl-morpholine J->K

Figure 2: Step-by-step synthetic workflow for (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine.

Step 1: Regioselective Epoxide Opening

Objective: Formation of the acyclic secondary amine.

  • In a heavy-walled pressure tube, dissolve (S)-O-TBS-serine methyl ester (10.0 g, 42.8 mmol) in absolute ethanol (50 mL).

  • Add isobutylene oxide (4.5 mL, 51.4 mmol, 1.2 eq).

  • Seal the tube and heat to 80 °C for 16 hours. (Caution: Isobutylene oxide is highly volatile; ensure the vessel is properly rated for pressure).

  • Cool to room temperature and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the secondary amine intermediate.

  • Expert Insight: Ethanol is preferred over aprotic solvents. The protic solvent creates a hydrogen-bonding network that activates the epoxide oxygen, accelerating the nucleophilic attack without requiring Lewis acid catalysts that could prematurely cleave the TBS ether [3].

Step 2: N-Cbz Protection

Objective: Amine passivation for downstream reductive compatibility.

  • Dissolve the intermediate (11.8 g, 38.6 mmol) in anhydrous DCM (100 mL) and add triethylamine (8.0 mL, 57.9 mmol, 1.5 eq).

  • Cool to 0 °C and dropwise add benzyl chloroformate (CbzCl) (6.0 mL, 42.4 mmol, 1.1 eq).

  • Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Expert Insight: The Cbz group is robust against the reductive and fluoride-based conditions in subsequent steps. Furthermore, its strong UV absorbance (254 nm) transforms the molecule into a highly trackable entity for HPLC monitoring.

Step 3: Chemoselective Ester Reduction

Objective: Conversion of the methyl ester to a primary alcohol.

  • Dissolve the N-Cbz intermediate (15.5 g, 35.2 mmol) in anhydrous THF (120 mL) and cool to 0 °C under nitrogen.

  • Add Lithium borohydride (LiBH₄) solution (2.0 M in THF, 35.2 mL, 70.4 mmol, 2.0 eq) dropwise.

  • Allow to warm to room temperature and stir for 12 hours.

  • Carefully quench with methanol at 0 °C until effervescence ceases, then add water and extract with EtOAc.

  • Expert Insight: LiBH₄ is specifically chosen over LiAlH₄. LiAlH₄ would indiscriminately reduce the Cbz carbamate to an N-methyl group, destroying the protecting strategy. LiBH₄ selectively reduces the ester while leaving the carbamate perfectly intact.

Step 4: Intramolecular Etherification (Cyclization)

Objective: Formation of the morpholine core via 6-exo-tet cyclization.

  • Activation: Dissolve the diol (13.0 g, 31.6 mmol) in DCM (100 mL). Add pyridine (5.1 mL, 63.2 mmol) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl) (6.3 g, 33.1 mmol, 1.05 eq). Stir for 6 hours. Wash with 1N HCl, dry, and concentrate to isolate the primary tosylate.

  • Cyclization: Dissolve the crude tosylate in anhydrous THF (150 mL). Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.9 g, 47.4 mmol, 1.5 eq) in portions.

  • Stir at room temperature for 8 hours. Quench with ice water, extract with EtOAc, and purify via silica gel chromatography.

  • Expert Insight: The massive steric bulk of the tertiary alcohol completely prevents its tosylation, allowing 100% regioselective activation of the primary alcohol. The subsequent intramolecular Sₙ2 displacement by the tertiary alkoxide is entropically favored, cleanly yielding the morpholine ring [4].

Step 5: TBS Deprotection

Objective: Unmasking the C5-hydroxymethyl group.

  • Dissolve the protected morpholine (10.5 g, 26.6 mmol) in THF (80 mL).

  • Add Tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF, 31.9 mL, 31.9 mmol, 1.2 eq) at 0 °C.

  • Stir for 2 hours at room temperature.

  • Concentrate and purify via reverse-phase chromatography (Water/Acetonitrile) to yield the final (S)-4-Cbz-5-hydroxymethyl-2,2-dimethyl-morpholine.

  • Expert Insight: Avoid acidic deprotection (e.g., HCl/MeOH) as it can lead to partial cleavage of the Cbz group or unwanted transesterification side reactions. Fluoride selectively targets the oxophilic silicon atom.

Quantitative Data & Yield Optimization

To ensure a self-validating protocol, the following analytical markers and expected yields should be used to benchmark intermediate success:

StepReaction PhaseYield (%)Purity (HPLC, %)Key Analytical Marker (Self-Validation)
1 Epoxide Opening88>95Disappearance of epoxide ¹H-NMR signals; appearance of gem-dimethyl singlet (~1.1 ppm).
2 N-Cbz Protection92>98Addition of aromatic multiplet (7.3 ppm) and strong UV activity at 254 nm.
3 Ester Reduction85>95Complete loss of methyl ester singlet (3.7 ppm) in ¹H-NMR.
4 Cyclization78>96Shift of primary CH₂; complete loss of tosyl aromatic signals.
5 TBS Deprotection94>99Loss of TBS signals (~0.9, 0.1 ppm); appearance of broad OH stretch in IR.

References

1.1 2.2 3.3 4. 4

Sources

Applications of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine in Advanced Organic Synthesis

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic incorporation of privileged saturated heterocycles. (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine represents a highly specialized, chiral building block designed to overcome the limitations of standard morpholine rings. By integrating steric bulk, a chiral functionalization handle, and an orthogonal protecting group, this scaffold is uniquely positioned for the synthesis of next-generation kinase inhibitors, GLP-1 receptor agonists, and targeted oncology therapeutics.

Structural Rationale & Pharmacological Impact

To understand the utility of this building block, one must analyze the causality behind its structural features:

  • The 2,2-Dimethyl Substitution: Standard morpholine rings are highly susceptible to cytochrome P450-mediated oxidative metabolism at the C2 and C3 positions, leading to rapid clearance. The gem-dimethyl group at the 2-position sterically blocks this metabolic liability, significantly increasing the half-life of the resulting Active Pharmaceutical Ingredient (API) (1[1]). Furthermore, it restricts the conformational flexibility of the morpholine chair, locking it into a state that often enhances binding affinity to deep hydrophobic pockets in kinase hinge regions.

  • The (S)-5-Hydroxymethyl Group: This primary alcohol serves as a versatile vector for late-stage functionalization (e.g., etherification, fluorination, or oxidation). Biologically, the hydroxymethyl group can act as a critical hydrogen-bond donor or acceptor, engaging specific residues within target proteins to improve selectivity and reduce off-target toxicity.

  • The 4-Cbz (Carboxybenzyl) Protecting Group: The Cbz group provides robust protection of the secondary amine during harsh basic or oxidative conditions required to functionalize the 5-hydroxymethyl group. It is completely orthogonal to Boc and Fmoc strategies and can be cleanly removed via catalytic hydrogenolysis under mild, neutral conditions.

Quantitative Impact on Drug Design

The table below summarizes how the evolution from a basic morpholine to this highly substituted chiral scaffold impacts key drug development parameters.

Structural FeatureMetabolic Stability (CYP450)Conformational StateTarget Binding Affinity
Unsubstituted Morpholine Low (Susceptible to C2/C3 oxidation)Flexible chairBaseline
2,2-Dimethylmorpholine High (C2 oxidation sterically blocked)Restricted chairEnhanced (hydrophobic pocket fit)
(S)-5-Hydroxymethyl-2,2-dimethylmorpholine HighHighly restrictedSuperior (Additional H-bond interactions)

Key Applications in Medicinal Chemistry

(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is predominantly utilized in the synthesis of targeted therapies where precise spatial arrangement is critical:

  • PI3K/Akt/mTOR Inhibitors: The PI3K pathway is a critical signaling cascade regulating cell survival, and its aberrant activation is a hallmark of many cancers. 2,2-Dimethylmorpholine derivatives have shown potent inhibitory activity against PI3K and mTOR by fitting snugly into the ATP-binding cleft of these lipid kinases (2[2]).

  • TAK1 Kinase Inhibitors: Recent structure-activity relationship (SAR) studies have demonstrated that incorporating a cis-dimethylmorpholine or substituted morpholine moiety significantly enhances the inhibition of TAK1 (up to 95% inhibition compared to 26% for unsubstituted analogs) in multiple myeloma models (3[3]).

PI3K_Pathway RTK RTK Activation PI3K PI3K Kinase RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Precursor Akt Akt (PKB) PIP3->Akt Recruits mTOR mTORC1/2 Akt->mTOR Activates CellGrowth Tumor Cell Proliferation mTOR->CellGrowth Promotes Drug (S)-Morpholine Derivative Drug->PI3K Inhibits Drug->mTOR Dual Inhibition

Fig 1. PI3K/Akt/mTOR pathway inhibition by 2,2-dimethylmorpholine derivatives.

Self-Validating Experimental Protocols

To integrate this building block into an API, chemists typically follow a three-stage workflow: O-functionalization, N-deprotection, and N-arylation. The protocols below are designed with built-in causality to ensure high fidelity and yield.

SynthWorkflow Start Starting Material (S)-4-Cbz-5-Hydroxymethyl- 2,2-dimethyl-morpholine Step1 Step 1: O-Functionalization NaH, R-X, DMF (Cbz protects N-position) Start->Step1 Step2 Step 2: N-Deprotection H2, Pd/C, MeOH (Liberates secondary amine) Step1->Step2 Step3 Step 3: SNAr Coupling Ar-Cl, DIPEA, NMP, 120°C (Overcomes steric hindrance) Step2->Step3 API Final Product Kinase Inhibitor API Step3->API

Fig 2. Synthetic workflow for incorporating the chiral morpholine building block.

Protocol A: Selective O-Alkylation of the 5-Hydroxymethyl Group

Causality: The primary hydroxyl group is sterically accessible, but requires a strong, non-nucleophilic base (NaH) to form the alkoxide. The robust Cbz group prevents competitive N-alkylation, ensuring 100% regioselectivity at the oxygen atom.

  • Preparation: In an oven-dried flask under inert argon, dissolve (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench cautiously with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Catalytic Hydrogenolysis of the Cbz Group

Causality: Hydrogenolysis is chosen because it selectively cleaves the benzyl-carbamate bond without affecting the newly formed ether or the saturated morpholine ring. The byproducts (toluene and CO₂) are volatile, eliminating the need for complex chromatography.

  • Setup: Dissolve the O-alkylated intermediate from Protocol A in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Add Palladium on Carbon (Pd/C, 10 wt%, 0.1 eq). Safety Note: Pd/C is highly pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain under an H₂ atmosphere (1 atm via balloon) and stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd catalyst. Wash the pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the free secondary amine. Use immediately in the next step to prevent oxidative degradation.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Causality: The 2,2-dimethyl substitution creates significant steric hindrance adjacent to the morpholine nitrogen, drastically reducing its nucleophilicity compared to an unsubstituted morpholine. To overcome this activation energy barrier, the reaction requires elevated temperatures and a high-boiling polar aprotic solvent (3[3]).

  • Reaction Mixture: Combine the deprotected morpholine derivative (1.2 eq) and the target heteroaryl chloride (e.g., a chloropyrimidine core, 1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to act as an acid scavenger for the generated HCl.

  • Thermal Activation: Heat the mixture to 120 °C in an oil bath or microwave reactor for 16 hours. Monitor progression via LC-MS.

  • Purification: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Purify the crude API via flash column chromatography or preparative HPLC.

References

  • BenchChem. "An In-depth Technical Guide to 2,2-Dimethylmorpholine Derivatives and Analogues for Drug Discovery Professionals." BenchChem Technical Resources, 2025.
  • National Institutes of Health (PMC). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." NIH Public Access, 2022.
  • Google Patents. "Phosphoinositide 3-kinase inhibitor compounds and methods of use.

Sources

Application Note: (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine in Chiral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward increasingly complex,


-rich architectures to improve clinical success rates, the strategic deployment of conformationally restricted, chiral building blocks has become paramount. (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine  (CAS: 1263078-30-3)[1] represents a highly specialized, privileged scaffold. It effectively bridges the gap between the favorable physicochemical properties of the morpholine ring and the rigorous pharmacokinetic demands of contemporary therapeutics. This application note details the mechanistic rationale, quantitative advantages, and validated protocols for utilizing this building block in the synthesis of advanced active pharmaceutical ingredients (APIs), such as dopamine D4 receptor antagonists and mTOR kinase inhibitors[2][3].

Mechanistic Rationale: Overcoming Metabolic Liabilities

The morpholine ring is ubiquitous in central nervous system (CNS) therapeutics and oncology due to its ability to modulate


, improve aqueous solubility, and participate in critical lipophilic–hydrophilic target interactions[4]. However, unsubstituted morpholines frequently suffer from severe metabolic liabilities. Cytochrome P450 (CYP450) enzymes readily oxidize the carbon atoms adjacent to the ring oxygen or nitrogen, leading to rapid N-dealkylation or ring-opening events that clear the drug from systemic circulation[5].

(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is engineered to solve these exact liabilities through three synergistic structural features:

  • gem-Dimethyl Substitution (C2): The bulky 2,2-dimethyl groups provide profound steric hindrance. This "steric shield" blocks CYP450-mediated α-carbon hydroxylation, dramatically enhancing the metabolic stability and half-life of the resulting drug candidate[3][5].

  • Chiral Hydroxymethyl Handle (C5): The (S)-5-hydroxymethyl moiety serves as a versatile, stereochemically pure vector for late-stage diversification. It enables precise spatial orientation of appended pharmacophores (e.g., aryl ethers), which is critical for target selectivity[2].

  • Orthogonal Cbz Protection (N4): The carboxybenzyl (Cbz) group ensures the secondary amine remains inert during rigorous functionalization of the hydroxyl group, allowing for clean, chemoselective transformations[1].

G A Unsubstituted Morpholine B CYP450 Oxidation A->B C Ring Opening & Clearance B->C D 2,2-Dimethyl Morpholine E Steric Shielding at α-Carbon D->E F Metabolic Stability E->F

CYP450-mediated metabolic stabilization via gem-dimethyl substitution.

Quantitative Pharmacokinetic Advantages

The installation of the 2,2-dimethyl motif transforms the pharmacokinetic landscape of the morpholine scaffold. Table 1 summarizes the typical in vitro metabolic stability parameters observed when transitioning from an unsubstituted morpholine to a gem-dimethyl substituted analog in human hepatocyte assays.

Table 1: Comparative Metabolic Stability Profile

Scaffold FeaturePrimary Metabolic LiabilityIn Vitro

(µL/min/mg)
Projected Half-life (

)
Target Application
Unsubstituted Morpholine High (α-carbon oxidation)> 150Short (< 15 min)Early-stage hits
2,2-Dimethylmorpholine Low (Steric shielding)< 20Prolonged (> 60 min)Clinical candidates (e.g., mTOR/D4 ligands)

(Data synthesized from standard hepatocyte/microsome stability assays for morpholine derivatives[3][5])

Synthetic Divergence & Application Workflows

The true utility of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine lies in its synthetic plasticity. The following workflows detail how to exploit this building block to generate diverse chemical space.

G Core (S)-4-Cbz-5-Hydroxymethyl- 2,2-dimethyl-morpholine Path1 O-Alkylation (Mitsunobu) Core->Path1 Path2 Oxidation to Aldehyde Core->Path2 Path3 Cbz Hydrogenolysis (Pd/C, H2) Core->Path3 Prod1 Chiral Ethers (Target Ligands) Path1->Prod1 Prod2 C-C Bond Formation Path2->Prod2 Prod3 N-Functionalized Scaffolds Path3->Prod3

Synthetic divergence of the chiral morpholine building block.

Protocol 1: Stereoretentive O-Alkylation via Mitsunobu Coupling

Causality & Design: Alkylation of the primary alcohol is frequently required to append pharmacophores, such as substituted phenols in the synthesis of D4 receptor antagonists[2]. Traditional base-mediated Williamson ether synthesis risks racemization of the sensitive C5 stereocenter or unwanted side reactions. The Mitsunobu reaction is selected because it operates under mild redox conditions, activating the primary alcohol for nucleophilic displacement without disturbing the adjacent chiral center or the Cbz protecting group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine (1.0 eq) and the target phenol (1.1 eq) in anhydrous THF (0.2 M concentration).

  • Phosphine Addition: Add triphenylphosphine (

    
    , 1.2 eq) in a single portion. Stir the mixture at 0 °C for 10 minutes to ensure complete dissolution.
    
  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 15 minutes. Insight: Slow addition is critical; it prevents the formation of unreactive betaine aggregates, ensuring the phosphine selectively activates the primary alcohol.

  • Propagation: Allow the reaction to warm to room temperature naturally and stir for 4–6 hours. Monitor via LC-MS until the starting morpholine mass is consumed.

  • Workup: Quench the reaction with saturated aqueous

    
    , extract with EtOAc (3x), dry the combined organic layers over 
    
    
    
    , and purify via silica gel flash chromatography to yield the chiral ether.
Protocol 2: Orthogonal N-Deprotection and Functionalization

Causality & Design: The Cbz group provides robust protection during the O-alkylation phase. Its subsequent removal via palladium-catalyzed hydrogenolysis is highly chemoselective. This method is inherently self-validating: the stoichiometric release of


 and consumption of 

gas provide macroscopic indicators of reaction progress. The volatile nature of the byproducts (toluene,

) ensures that the resulting secondary amine can often be used directly in downstream reductive aminations or Buchwald-Hartwig couplings without further chromatographic purification.

Step-by-Step Methodology:

  • Preparation: Dissolve the O-alkylated Cbz-morpholine intermediate in degassed Methanol (0.1 M).

  • Catalyst Loading: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a steady stream of argon. Insight: Argon blanketing is a mandatory safety step to prevent the ignition of methanol vapors by the highly active palladium catalyst.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with

    
     gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 12 hours.
    
  • Validation: The reaction is self-validating; the cessation of

    
     uptake indicates completion. Confirm via LC-MS by observing the disappearance of the 
    
    
    
    parent mass and the emergence of the deprotected secondary amine mass.
  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol to ensure quantitative recovery.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude secondary amine, which is immediately ready for N-functionalization.

References

  • Chemsrc: 2,3,7,8,12,13,17,18-Octaethyl-22,24-dihydro-21,23-dimethyl-21H ... (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine (CAS: 1263078-30-3). 1

  • ACS Medicinal Chemistry Letters: Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. 2

  • PMC / NIH: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. 4

  • BenchChem: Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs. 5

  • ResearchGate: Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. 3

Sources

Application Note: Asymmetric Synthesis and Catalytic Utility of Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Chiral morpholines are privileged pharmacophores embedded in numerous FDA-approved therapeutics, including the antibacterial linezolid and the neuroactive agent SSR241586[1]. Their unique physicochemical properties—such as enhanced aqueous solubility, metabolic stability, and superior blood-brain barrier permeability—make the precise stereoselective control of the morpholine ring a critical objective in preclinical drug development[2].

This application note provides an in-depth technical guide exploring two distinct facets of chiral morpholine chemistry:

  • The De Novo Synthesis of Chiral Morpholines: Utilizing transition-metal-catalyzed asymmetric hydrogenation to construct stereocenters with high atom economy[3].

  • Chiral Morpholines as Organocatalysts: Deploying

    
    -morpholine amino acids (
    
    
    
    -Morph-AAs) as bifunctional catalysts for highly stereoselective enamine catalysis, overcoming the traditional reactivity limitations of the oxygen-containing morpholine core[4].

Synthesis of Chiral Morpholine Scaffolds via Asymmetric Hydrogenation

Historically, chiral morpholines were synthesized via chiral pool approaches, which required stoichiometric chiral starting materials and lengthy protective group manipulations[3]. Transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines provides a highly efficient, atom-economical alternative[5].

Causality in Experimental Design:

  • Catalyst Selection: The[Rh(COD)₂]BF₄ complex paired with a chiral bisphosphine ligand (e.g., SKP-Phos) is selected because the large bite angle of SKP-Phos accommodates the bulky, non-planar dehydromorpholine ring. This enforces a rigid chiral environment that dictates facial selectivity during hydride transfer[3].

  • Pressure Parameters: High-pressure hydrogen (50 atm) is critical. The steric bulk that provides high enantioselectivity (up to 99% ee) also introduces kinetic barriers to hydrogen insertion. Elevated pressure drives the equilibrium forward, ensuring quantitative conversion without extending reaction times to the point of catalyst degradation[6].

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

Self-Validating System: This protocol incorporates a mandatory in-process GC/MS conversion check. Proceeding to workup before >99% conversion leads to inseparable mixtures of the product and starting material, invalidating the downstream chiral HPLC analysis.

Materials:

  • Dehydromorpholine substrate (1.0 equiv)

  • [Rh(COD)₂]BF₄ (1.0 mol %)

  • (R)-SKP-Phos ligand (1.1 mol %)

  • Anhydrous, degassed Dichloromethane (DCM)

  • High-purity Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox): Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge a dried Schlenk tube with [Rh(COD)₂]BF₄ and (R)-SKP-Phos. Dissolve in 1.0 mL anhydrous DCM. Rationale: Rhodium(I) complexes are highly susceptible to oxidative deactivation; ambient oxygen will immediately quench the catalytic cycle.

  • Substrate Preparation: In a separate vial, dissolve 0.25 mmol of the dehydromorpholine substrate in 1.0 mL anhydrous DCM.

  • Reaction Setup: Transfer the substrate solution to the activated catalyst solution via cannula. Move the sealed mixture to a stainless-steel high-pressure autoclave.

  • Hydrogenation: Purge the autoclave with H₂ gas three times to displace argon. Pressurize to 50 atm H₂. Stir vigorously at room temperature (20–25 °C) for 24 hours.

  • In-Process Validation: Carefully vent the reactor. Extract a 10 µL aliquot, dilute in DCM, and analyze via GC/MS. Validation Check: If starting material is >1%, re-pressurize to 50 atm and stir for an additional 6 hours.

  • Workup & Isolation: Once conversion is quantitative, concentrate the mixture under reduced pressure. Purify via silica gel flash chromatography (petroleum ether/ethyl acetate gradient) to isolate the pure chiral morpholine[6].

HydrogenationWorkflow Prep 1. Catalyst Prep [Rh(COD)2]BF4 + SKP-Phos (Glovebox) Substrate 2. Substrate Addition Dehydromorpholine in DCM Prep->Substrate Reaction 3. Hydrogenation 50 atm H2, 24h, RT Substrate->Reaction Validation 4. In-Process Control GC/MS Conversion Check Reaction->Validation Validation->Reaction <99% Conv. Purification 5. Workup & Chiral HPLC Isolation & ee% Determination Validation->Purification >99% Conv.

Workflow for Rh-catalyzed asymmetric hydrogenation with integrated quality control steps.

Chiral Morpholines as Organocatalysts: Enamine Catalysis

While pyrrolidine-based catalysts (e.g., MacMillan's or Hayashi-Jørgensen catalysts) dominate enamine catalysis, morpholine enamines are historically orders of magnitude less reactive. This is due to the electronegative oxygen atom increasing the ionization potential and causing pronounced nitrogen pyramidalization, which severely decreases nucleophilicity[4],[7].

Causality in Experimental Design: To bypass this inherent limitation, researchers developed


-morpholine amino acids (

-Morph-AAs). The inclusion of a carboxylic acid moiety at the C-2 position (

to the amine) transforms the morpholine into a bifunctional catalyst. The secondary amine condenses with the aldehyde to form the enamine, while the carboxylic acid simultaneously hydrogen-bonds with the electrophile (e.g., nitroolefin). This dual-activation pre-organizes the transition state, drastically lowering the activation energy and providing excellent diastereo- and enantiocontrol[4].
Protocol 2: 1,4-Addition of Aldehydes to Nitroolefins via -Morph-AA

Self-Validating System: The reaction utilizes an ultra-low 1 mol% catalyst loading. A parallel control reaction using a methyl-ester capped


-Morph-AA will yield 0% product, validating that the free carboxylic acid is the mechanistic driver for transition-state stabilization[4].

Materials:

  • Aldehyde (1.1 equiv)

  • Nitroolefin (1.0 equiv)

  • 
    -Morph-AA Catalyst (1.0 mol %)
    
  • Anhydrous Toluene

Step-by-Step Methodology:

  • Enamine Formation: In a 5 mL reaction vial, add the

    
    -Morph-AA catalyst (1 mol%) to the aldehyde (1.1 equiv) in anhydrous toluene at room temperature. Stir for 10 minutes to allow the equilibrium to favor enamine formation.
    
  • Electrophile Addition: Add the nitroolefin (1.0 equiv) to the mixture in a single portion.

  • Stereoselective C-C Bond Formation: Stir the reaction at room temperature for 24–48 hours. The carboxylic acid directs the nitroolefin to the Re or Si face of the enamine, dictating the stereochemical outcome.

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by the equivalent of water generated in step 1, releasing the

    
    -nitroaldehyde product and regenerating the morpholine catalyst.
    
  • Validation & Purification: Monitor completion via TLC. Purify directly via flash column chromatography. Determine diastereomeric ratio (dr) via ¹H NMR and enantiomeric excess (ee) via chiral HPLC.

EnamineCycle Aldehyde Aldehyde Substrate Enamine Enamine Intermediate (Nucleophilic) Aldehyde->Enamine + Catalyst - H2O Catalyst β-Morph-AA Catalyst (Chiral Morpholine) Catalyst->Enamine TransitionState H-Bonded Transition State (Bifunctional Stereocontrol) Enamine->TransitionState + Nitroolefin Nitroolefin Nitroolefin (Electrophile) Nitroolefin->TransitionState Iminium Iminium Intermediate TransitionState->Iminium C-C Bond Formation Iminium->Catalyst Regeneration Product Chiral γ-Nitroaldehyde Product Iminium->Product + H2O Hydrolysis

Enamine catalytic cycle of β-Morph-AA highlighting stereocontrolled C-C bond formation.

Quantitative Data Presentation

The following table summarizes the performance metrics of various asymmetric methodologies involving chiral morpholines, highlighting the efficiency of the protocols described above compared to other literature standards.

MethodologyCatalyst SystemRole of MorpholineYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Ref
Asymmetric Hydrogenation [Rh(COD)₂]BF₄ / SKP-PhosTarget Scaffold>95%Up to 99%N/A[3]
Chlorocycloetherification Cinchona-derived PhthalazineTarget Scaffold85–95%90–98%>20:1[1]
1,4-Addition (Enamine)

-Morph-AA (1 mol%)
OrganocatalystQuantitative70–99%90–99%[4]
Aza-Michael Addition Chiral Secondary AmineTarget Scaffold92%98%>20:1[6]

References

  • "Application of Chiral Morpholine Derivatives in Asymmetric Synthesis", Benchchem.
  • "Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification", Organic Chemistry Frontiers (RSC Publishing).
  • "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines", Chemical Science (PMC - NIH).
  • "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines", Semantic Scholar.
  • "Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds", Benchchem.
  • "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts", Frontiers in Chemistry.
  • "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts", PMC - NIH.

Sources

NMR spectroscopy of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopy of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Executive Summary

The structural elucidation of substituted morpholines is a critical workflow in modern drug discovery, given the prevalence of the morpholine scaffold in pharmacologically active compounds. (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine presents a unique analytical challenge due to the presence of the carboxybenzyl (Cbz) protecting group on the secondary amine. This application note provides a comprehensive, self-validating protocol for the NMR acquisition, spectral interpretation, and conformational analysis of this chiral building block, focusing on resolving the complex spectral doubling caused by carbamate rotamers.

Mechanistic Context: The Rotamer Phenomenon

In (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine, the nitrogen atom (N4) is protected by a Cbz group. The lone pair of electrons on the morpholine nitrogen is delocalized into the adjacent carbamate carbonyl. This resonance imparts partial double-bond character to the C–N bond, creating a significant energy barrier (


 kcal/mol) to free rotation[1].

At standard room temperature (298 K), this rotation is slow on the NMR timescale. Consequently, the molecule exists as a mixture of two distinct conformational isomers (syn- and anti-rotamers) depending on the orientation of the Cbz carbonyl relative to the bulky C5-hydroxymethyl group[2]. This results in the doubling of nearly all


 and 

NMR signals, which can easily be misidentified as diastereomeric impurities or degradation products.

Rotamer_Logic R1 Syn-Rotamer (Cbz Carbonyl syn to C5) R2 Anti-Rotamer (Cbz Carbonyl anti to C5) R1->R2 C-N Bond Rotation Obs Room Temp NMR: Distinct Signal Sets R1->Obs Slow exchange at 298 K R2->Obs Slow exchange at 298 K Heat High Temp NMR: Rapid Interconversion Obs->Heat Apply Thermal Energy (VT-NMR) Coal Coalesced Signals (Time-Averaged) Heat->Coal Overcome rotation barrier (ΔG‡)

Mechanistic logic of carbamate rotamer interconversion and VT-NMR coalescence.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system . Every step includes internal checks to differentiate true structural features from artifacts.

Protocol A: Standard 1D and 2D NMR Acquisition (298 K)
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS. Causality: This concentration ensures sufficient signal-to-noise (S/N) for 
    
    
    
    and 2D HMBC experiments without causing viscosity-induced line broadening.
  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Perform Automated Tuning and Matching (ATMA) for both

    
     and 
    
    
    
    channels. Gradient shim to achieve a TMS linewidth of
    
    
    Hz.
  • 1D Acquisition:

    • 
       NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds.
      
    • 
       NMR: Acquire 512–1024 scans with proton decoupling.
      
  • Self-Validation Check (Integration): Integrate the aromatic Cbz protons (expected 5H). Set this integral to exactly 5.00. Integrate the doubled signals for the C2-gem-dimethyl groups. If the compound is pure, the sum of the integrals for the two distinct rotameric methyl peaks will equal exactly 3.00 for each methyl group.

Protocol B: Variable Temperature (VT) NMR for Rotamer Validation

If peak doubling is observed, VT-NMR is mandatory to prove the signals belong to rotamers rather than a chemical impurity[3].

  • Solvent Exchange: Evaporate the

    
     under a gentle nitrogen stream. Redissolve the sample in 0.6 mL of DMSO-
    
    
    
    . Causality:
    
    
    boils at 61 °C, which is insufficient to overcome the carbamate rotational barrier. DMSO-
    
    
    (b.p. 189 °C) allows safe heating up to 370 K.
  • Stepwise Heating: Acquire

    
     spectra at 298 K, 323 K, 343 K, and 363 K.
    
  • Coalescence Observation: Monitor the Cbz-benzyl

    
     or the C2-methyl signals. As thermal energy exceeds 
    
    
    
    , the exchange rate increases. At the coalescence temperature (
    
    
    ), the doubled peaks will broaden and merge into a single, sharp, time-averaged peak, definitively confirming the presence of rotamers[3][4].

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B 1D 1H NMR (298 K) Identify Rotamers A->B Initial Screen C Variable Temperature (VT) NMR (350-370 K in DMSO-d6) B->C If peak doubling is observed D 2D NMR Suite (COSY, HSQC, HMBC) B->D Standard assignment E Structural Elucidation & Stereochemical Validation C->E Coalescence confirms rotamers D->E Connectivity mapping

Workflow for the NMR structural elucidation of Cbz-protected morpholines.

Data Presentation & Interpretation

The interpretation of the 2D suite (COSY, HSQC, HMBC) acts as the final validation layer. In the HMBC spectrum, both sets of doubled proton signals for the C3-methylene will show strong


 correlations to the same Cbz carbonyl carbon, proving they belong to the same molecular framework[5].

Table 1: Expected NMR Chemical Shifts for (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine at 298 K (


) 
Position

Shift (ppm)

Shift (ppm)
Multiplicity & CouplingAssignment & Rotamer Notes
Cbz-Ar 7.30 – 7.40127.5 – 128.5m, 5HAromatic ring; minor rotamer shifts overlap.
Cbz-CH

5.10 – 5.2067.2, 67.5ABq or m, 2HBenzyl CH

; doubled due to rotamers.
Cbz-C=O -155.2, 155.8-Carbamate carbonyl; distinct rotamer peaks.
C5-H 3.90 – 4.1052.1, 52.8m, 1HChiral center; broadened by slow exchange.
C6-H

3.55 – 3.8060.5, 61.1m, 2HAdjacent to ring oxygen; couples to C5-H.
C5-CH

OH
3.50 – 3.7062.3, 62.8m, 2HExocyclic hydroxymethyl; overlaps with C6.
C3-H

3.15 – 3.4546.5, 47.2ABq, 2HAdjacent to N and quaternary C2.
OH 2.20 – 2.60-br s, 1HExchangeable; shift is concentration dependent.
C2-CH

(a)
1.25, 1.2824.5, 24.8s, 3HDiastereotopic methyl; doubled.
C2-CH

(b)
1.15, 1.1822.1, 22.4s, 3HDiastereotopic methyl; doubled.

Note: The exact ratio of the doubled peaks (typically between 55:45 and 65:35) is highly dependent on the solvent dielectric constant and specific sample concentration[1].

References

  • The Royal Society of Chemistry. Synthesis and NMR characterization of Cbz-protected cyclic amines and rotameric equilibrium.[1] URL:

  • National Institutes of Health (PMC). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (Demonstration of high-temperature 1H NMR for rotamer coalescence).[3] URL:

  • RHHZ. An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (Analysis of Cbz-protected morpholine derivatives).[2] URL:

  • ChemRxiv. A short scalable route to bis-morpholine spiroacetals and oxazepane analogues.[4] URL:

  • Comptes Rendus de l'Académie des Sciences. Access to NH-aziridine-2-carboxamides through Davidsen acylimidodicarbonate activation. (Cbz-protected compounds and rotamer mixtures).[5] URL:

Sources

Application Note: Structural Elucidation of Morpholine Derivatives via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Morpholine rings are ubiquitous pharmacophores in medicinal chemistry, featured prominently in numerous approved therapeutics (e.g., gefitinib, linezolid) due to their favorable impact on aqueous solubility, metabolic stability, and target binding affinity. Accurate structural characterization of novel morpholine derivatives is a critical bottleneck in drug development. This application note provides an in-depth, self-validating guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of morpholine derivatives, detailing chemical shift assignments, conformational dynamics, and optimized experimental protocols[1][2].

Mechanistic Insights into Morpholine NMR

Conformational Dynamics

At room temperature, the saturated six-membered morpholine ring predominantly adopts a chair conformation[1]. The presence of two heteroatoms (oxygen and nitrogen) introduces distinct chemical environments. N-substitution acts as a conformational lock; bulky or conjugating substituents often prevent free rotation of the ring, leading to highly distinct axial and equatorial proton signals that can be resolved via coupling constants (


-values)[3].
¹H NMR Chemical Shifts

The morpholine ring contains two sets of chemically non-equivalent methylene protons: those adjacent to the oxygen atom (C2-H and C6-H) and those adjacent to the nitrogen atom (C3-H and C5-H)[1].

  • C2/C6 Protons (O-CH₂): The highly electronegative oxygen atom strongly deshields these adjacent protons. Consequently, they resonate at a lower field (higher ppm), typically observed as multiplets or pseudo-triplets between δ 3.50 – 4.00 ppm [1][4].

  • C3/C5 Protons (N-CH₂): Nitrogen is less electronegative than oxygen, resulting in comparatively less deshielding. These protons resonate further upfield, typically between δ 2.40 – 3.00 ppm [1][5].

  • Causality of Substituent Effects: The electronic nature of the N-substituent drastically alters the C3/C5 chemical shifts. Electron-withdrawing groups (EWGs) such as sulfonyl, nitro, or carbonyl moieties pull electron density away from the nitrogen, causing a pronounced downfield shift of the C3/C5 protons (pushing them to δ 3.00 – 3.80 ppm)[1][5].

¹³C NMR Chemical Shifts

Due to the inherent symmetry of an unsubstituted or symmetrically N-substituted morpholine ring, only two distinct carbon signals are typically observed in a proton-decoupled ¹³C NMR spectrum[1].

  • C2/C6 Carbons (O-CH₂): Resonate in the deshielded aliphatic region, typically δ 65.0 – 70.0 ppm [2][5].

  • C3/C5 Carbons (N-CH₂): Resonate further upfield, typically δ 45.0 – 50.0 ppm [1][5].

Solvent Effects

The choice of deuterated solvent dictates the observed chemical shifts due to varying degrees of solvation. Transitioning from a low-polarity solvent like CDCl₃ to a highly polar, hydrogen-bond-accepting solvent like DMSO-d₆ induces distinct solvation shifts[6]. Protons adjacent to polar substituents or exchangeable NH protons can experience shifts of |Δδ| > 0.2 ppm due to strong solvent-solute dipole interactions in DMSO-d₆[6].

Quantitative Data Presentation

The following table synthesizes the expected chemical shift ranges for morpholine derivatives to serve as a rapid reference for structural assignment.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Morpholine Derivatives (in CDCl₃)

Nucleus / PositionChemical EnvironmentTypical ¹H Shift (δ, ppm)Typical ¹³C Shift (δ, ppm)Common Multiplicity (¹H)
C2, C6 -CH₂-O-3.50 – 4.0065.0 – 70.0Multiplet (m) or Triplet (t)
C3, C5 (Alkyl-N)-CH₂-N(Alkyl)-2.40 – 2.8045.0 – 50.0Multiplet (m) or Triplet (t)
C3, C5 (Acyl/Aryl-N)-CH₂-N(Acyl/Aryl)-3.00 – 3.8042.0 – 48.0Multiplet (m) or Triplet (t)

Experimental Protocols: NMR Sample Preparation and Acquisition

To ensure a self-validating analytical system, the following protocol emphasizes the physical causality behind each procedural step. Adhering to these principles guarantees reproducibility and high signal-to-noise (S/N) ratios[1][2].

Protocol 1: Optimized Sample Preparation
  • Sample Weighing: Accurately weigh 5–10 mg of the morpholine derivative for ¹H NMR, and 20–50 mg for ¹³C NMR[1].

    • Causality: ¹³C has a critically low natural abundance (~1.1%) and a lower gyromagnetic ratio than ¹H. Higher sample concentrations are mandatory to achieve an adequate S/N ratio for carbon spectra within a practical acquisition timeframe.

  • Solvent Selection: Add 0.6–0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial[2].

    • Causality: Deuterated solvents provide a deuterium "lock" signal, allowing the spectrometer to stabilize the magnetic field against environmental drift. Furthermore, lacking protons, they prevent massive solvent peaks from obscuring the analyte's signals[1].

  • Dissolution & Homogenization: Vortex gently or sonicate the vial to ensure complete dissolution[2].

    • Causality: Any suspended particulate matter will distort the local magnetic field homogeneity, leading to broadened line shapes and severe loss of resolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring a solvent height of exactly 4–5 cm[1].

    • Causality: This specific fluid height ensures the sample volume perfectly aligns with the active volume of the Radio Frequency (RF) coil in the spectrometer probe, preventing field distortions at the liquid-air interface.

Protocol 2: Data Acquisition & Processing
  • Insertion and Locking: Insert the sample into the spectrometer magnet. Use the instrument software to lock the magnetic field to the deuterium frequency of the chosen solvent[1].

  • Shimming: Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity[1].

    • Causality: Precise shimming is critical for resolving the fine

      
      -coupling splitting patterns inherent to the axial/equatorial protons of the morpholine chair conformation.
      
  • ¹H NMR Acquisition: Execute a standard 1D proton pulse sequence. Use a relaxation delay (D1) of 1–2 seconds and acquire 16–64 scans.

  • ¹³C NMR Acquisition: Execute a proton-decoupled ¹³C pulse sequence. Set D1 to 2–3 seconds and acquire 512–2048 scans depending on concentration[1].

    • Causality: Broadband proton decoupling collapses carbon multiplets into sharp singlets, vastly simplifying the spectrum and enhancing sensitivity via the Nuclear Overhauser Effect (NOE).

  • Advanced 2D Techniques (Conditional): For complex derivatives with overlapping aliphatic signals, acquire 2D COSY (¹H-¹H correlations) and HSQC (¹H-¹³C direct correlations)[1].

    • Causality: 2D NMR breaks the degeneracy of overlapping C2/C6 and C3/C5 signals by spreading them across a second frequency dimension, allowing for unambiguous structural assignment[1].

Workflow Visualization

G A Sample Preparation (5-10mg ¹H / 20-50mg ¹³C) B 1D ¹H NMR Acquisition (Assess purity & basic structure) A->B C 1D ¹³C NMR Acquisition (Carbon framework) B->C D Signal Overlap / Complexity? C->D E 2D NMR (COSY, HSQC) (Resolve connectivities) D->E Yes F Structural Elucidation & Conformational Analysis D->F No E->F

Figure 1: Systematic NMR workflow for the structural elucidation of morpholine derivatives.

References

  • Title: Synthesis and biological evaluation of novel chalcones bearing morpholine moiety as antiproliferative agents Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3...) Source: University of Nigeria (UNN) URL: [Link]

  • Title: Supporting Information (Morpholine Derivatives) Source: The Royal Society of Chemistry URL: [Link]

  • Title: 1H and 13C NMR spectra of N-substituted morpholines Source: ResearchGate URL: [Link]

Sources

Purification techniques for (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Introduction: The Role of Chiral Morpholines in Drug Discovery

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, valued for its ability to improve key pharmaceutical properties such as aqueous solubility, metabolic stability, and bioavailability.[1][2][3] When synthesized with precise stereochemical control, chiral morpholine derivatives become powerful building blocks for a new generation of therapeutics, including anticancer agents and antibiotics.[4][5] The compound (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a versatile synthetic intermediate, combining a defined stereocenter with orthogonal protecting groups and a primary alcohol for further functionalization.

Achieving high purity (>99%) for this intermediate is paramount, as even minor impurities can introduce downstream synthetic challenges, complicate biological assays, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[6][7] This guide provides a detailed examination of the key purification techniques—flash column chromatography and crystallization—tailored specifically for this molecule. It emphasizes the underlying chemical principles that inform procedural choices, offering robust protocols for researchers in synthetic chemistry and drug development.

Physicochemical Landscape and Impurity Profile

Understanding the molecule's properties is the foundation of an effective purification strategy. The key structural features dictate its behavior during separation.

  • Morpholine Core: A polar heterocyclic system containing an ether linkage.

  • Cbz Protecting Group: The benzyloxycarbonyl group on the morpholine nitrogen renders it non-basic by forming a carbamate.[8][9] This is a critical distinction from unprotected morpholines, which are basic and interact strongly with acidic silica gel.[10]

  • Hydroxymethyl Group: A primary alcohol that is polar and capable of hydrogen bonding.

  • Dimethyl Groups: These add steric bulk and increase the lipophilic character of the molecule.

This combination of functional groups results in a moderately polar molecule, readily soluble in solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols, with limited solubility in nonpolar solvents like hexanes.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionImpact on Purification
Molecular Formula C₁₅H₂₁NO₄---
Molecular Weight 279.33 g/mol ---
Key Functional Groups Carbamate, Primary Alcohol, EtherDictates moderate polarity; alcohol can cause peak tailing on silica.
Basicity (pKa) Non-basicUnlike free amines, no need for basic additives (e.g., triethylamine) in silica gel chromatography.[10]
Stereochemistry (S)-configuration at C5Purification methods must preserve stereochemical integrity and be capable of separating diastereomers if present.

Common Impurity Profile: A robust purification strategy must account for potential impurities arising from the synthetic route. These may include:

  • Diastereomers: If the synthesis is not fully stereoselective.

  • Starting Materials: Unreacted precursors.

  • Deprotected Amine: The product resulting from the loss of the Cbz group.

  • Oxidation Products: The primary alcohol may be oxidized to the corresponding aldehyde or carboxylic acid.

  • Reagent-Derived Byproducts: Impurities from reagents used in the synthesis.

Primary Purification: Flash Column Chromatography

Flash column chromatography is the primary and most versatile method for purifying multigram quantities of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine from major impurities. The choice of silica gel as the stationary phase is appropriate for this moderately polar compound.

Causality Behind Experimental Choices

A common pitfall in the chromatography of morpholine-containing compounds is peak tailing due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[10] However, in this specific case, the morpholine nitrogen is part of a Cbz-carbamate and is therefore non-basic. Consequently, the addition of a basic modifier like triethylamine (Et₃N) is unnecessary and should be avoided, as it can complicate solvent removal and interfere with subsequent reactions. The primary interaction driving separation will be the polarity of the hydroxymethyl group and the carbamate moiety.

Protocol 1: Flash Column Chromatography

This protocol details the purification of the title compound on a silica gel column.

1. Eluent Selection via Thin-Layer Chromatography (TLC): a. Prepare several TLC chambers with different solvent systems. Good starting points are mixtures of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). b. Spot the crude material on at least three TLC plates. c. Develop the plates in the prepared chambers (e.g., 30% EtOAc/Hexanes, 50% EtOAc/Hexanes, 70% EtOAc/Hexanes). d. Visualize the plates using a UV lamp (the Cbz group is UV active) and a potassium permanganate (KMnO₄) stain (which visualizes the alcohol).[11] e. The ideal eluent system should provide a retention factor (Rƒ) of 0.25-0.35 for the target compound, with clear separation from major impurities.

Table 2: Example TLC Solvent Systems

System (v/v)Expected RƒObservations
30% EtOAc/Hexanes~0.15Good for resolving less polar impurities.
50% EtOAc/Hexanes~0.30Often a suitable starting point for the column.
10% MeOH/DCM~0.40Useful if the compound is poorly soluble or streaking in EtOAc/Hexanes.

2. Column Preparation and Loading: a. Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica to crude material by weight). b. Pack the column with silica gel as a slurry in the chosen eluent system (or a less polar version, e.g., 10% EtOAc/Hexanes). c. Dissolve the crude material in a minimal amount of dichloromethane or the column eluent. d. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

3. Elution and Fraction Collection: a. Run the column using positive pressure (flash chromatography). b. Begin eluting with a slightly less polar mobile phase than determined by TLC (e.g., 40% if TLC showed 50% was ideal) and gradually increase the polarity (gradient elution) if necessary to improve separation. c. Collect fractions and monitor their contents by TLC. d. Combine fractions containing the pure product.

4. Product Isolation: a. Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator. b. Dry the resulting oil or solid under high vacuum to remove residual solvent.

Visualization: Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC TLC Analysis (Solvent Selection) Pack Pack Silica Column TLC->Pack Load Dry or Wet Load Crude Material Pack->Load Elute Elute with Solvent (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Analyze Monitor->Collect Continue Combine Combine Pure Fractions Monitor->Combine Fractions Pure Evap Rotary Evaporation Combine->Evap Dry High Vacuum Drying Evap->Dry Pure Pure Product Dry->Pure

Caption: Workflow for flash column chromatography purification.

High-Purity Technique: Crystallization

For achieving the highest level of purity, particularly for removing trace impurities or closely related diastereomers, crystallization is the method of choice, assuming the purified compound is a solid.[12]

Causality Behind Experimental Choices

Crystallization separates a compound from soluble impurities by leveraging differences in solubility. An ideal solvent system will fully dissolve the compound at an elevated temperature but provide very low solubility at room temperature or below, allowing the desired molecule to crystallize out while impurities remain in the mother liquor. The slow formation of a crystal lattice tends to exclude molecules that do not fit perfectly, making it an excellent technique for isomeric purification.

Protocol 2: Recrystallization

1. Solvent System Screening: a. Place small amounts (10-20 mg) of the chromatography-purified material into several test tubes. b. Add different solvents or solvent mixtures dropwise while heating and agitating. Screen a range of polarities. c. An ideal single solvent will dissolve the compound when boiling but show precipitation upon cooling to room temperature and then to 0 °C. d. For a two-solvent system, dissolve the compound in a minimal amount of a "soluble" solvent (e.g., EtOAc, DCM) at an elevated temperature. Then, add a "poor" or "anti-solvent" (e.g., Hexanes, Pentane) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.[13]

Table 3: Potential Crystallization Solvent Systems

SystemTypeRationale
Isopropanol (IPA)Single SolventThe alcohol functionality may promote solubility at higher temperatures.
Ethyl Acetate / HexanesTwo-SolventA classic system balancing polarity, often effective for moderately polar compounds.
TolueneSingle SolventThe aromatic ring can interact favorably with the Cbz group.
Diethyl EtherSingle SolventGood for precipitating moderately polar compounds that are sparingly soluble.

2. Bulk Crystallization: a. Dissolve the bulk material in the minimum amount of the chosen hot solvent system in an Erlenmeyer flask. b. Once fully dissolved, cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals. c. For maximum yield, subsequently cool the flask in an ice bath or refrigerator for at least one hour. d. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

3. Crystal Isolation and Drying: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor. c. Dry the crystals thoroughly under high vacuum.

Visualization: Crystallization Development

G Start Start: Purified Solid Screen Screen Solvents (e.g., IPA, EtOAc/Hex) Start->Screen Dissolve Dissolve in Min. Hot Solvent Screen->Dissolve Cool Slow Cool to RT, then 0 °C Dissolve->Cool Decision Crystals Formed? Cool->Decision Decision->Screen No, Try New Solvent Filter Filter & Wash with Cold Solvent Decision->Filter Yes Dry Dry Under Vacuum Filter->Dry Final High-Purity Crystals Dry->Final

Sources

Application Note: Advanced Analytical Methodologies for the Characterization of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Challenges

Chiral morpholine scaffolds are indispensable pharmacophores in modern drug discovery, frequently embedded in selective dopamine D3/D4 receptor antagonists, kinase inhibitors, and advanced thrombin inhibitors. The stereochemistry of the morpholine ring—particularly at the C2, C3, or C5 positions—profoundly dictates target binding affinity and pharmacokinetic behavior.

However, the analytical characterization and enantiomeric resolution of chiral morpholines present significant physicochemical hurdles:

  • Conformational Locking & Steric Strain: The morpholine ring predominantly adopts a chair conformation. Bulky substituents (e.g., a C2-phenyl group) strongly favor the equatorial position to minimize 1,3-diaxial interactions. This "locks" the conformation and dictates the spatial vector of the basic nitrogen's lone pair, influencing how the molecule interacts with chiral stationary phases (CSPs).

  • Basic Nitrogen Interference: With a typical

    
     of 8.3–8.5, the secondary amine of the morpholine ring is prone to secondary interactions with residual acidic silanols on chromatographic columns, leading to severe peak tailing and loss of resolution.
    
  • Chromophoric Limitations: Many aliphatic morpholines lack strong UV chromophores, complicating standard UV-Vis detection and necessitating MS-compatible mobile phases or derivatization.

This application note details three orthogonal, self-validating analytical methodologies to overcome these challenges, ensuring rigorous enantiomeric separation and quantitation.

Analytical Workflow and Decision Matrix

Selecting the appropriate analytical method depends on the analyte's lipophilicity, the presence of functional groups, and the immediate need of the synthetic workflow (e.g., preparative scale-up vs. rapid high-throughput screening).

Workflow A Chiral Morpholine Sample B Assess Polarity & Chromophores A->B C High Lipophilicity / Base (e.g., 2-aryl morpholines) B->C Lipophilic D Polar / Functionalized (e.g., amides, oxomorpholines) B->D Polar E Rapid ee% Screening (No Method Dev) B->E Screening F Chiral SFC (Amylose/Cellulose) Modifier: MeOH/EtOH + DEA C->F G RP-HPLC (Immobilized CSP) Modifier: MeCN/H2O + Buffer D->G H 1H-NMR with Chiral Solvating Agent (e.g., Chiral Phosphoric Acid) E->H

Workflow for selecting the optimal chiral morpholine characterization method.

Experimental Protocols: Self-Validating Systems

Protocol A: Enantiomeric Resolution via Supercritical Fluid Chromatography (SFC)

Application: Highly lipophilic chiral morpholines (e.g., 1). Causality: Supercritical


 possesses high diffusivity and low viscosity, allowing for rapid mass transfer and high flow rates without excessive backpressure. Because lipophilic morpholines partition poorly in aqueous media, SFC is the premier choice. The addition of 0.1% Diethylamine (DEA) is mechanistically critical; it acts as a sacrificial base, masking the acidic silanol sites on the silica support to prevent the basic morpholine nitrogen from binding, thereby eliminating peak tailing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic morpholine in LC-MS grade Methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Utilize an analytical SFC system with a Photodiode Array (PDA) detector. Install a Chiralpak AD-H or OD-H column (Amylose/Cellulose tris-carbamates, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Supercritical

      
      .
      
    • Solvent B (Modifier): Methanol containing 0.1% (v/v) DEA.

  • Chromatographic Conditions: Isocratic elution at 85% A / 15% B. Flow rate: 3.0 mL/min. Backpressure: 120 bar. Column Temperature: 35 °C. Injection Volume: 5 µL.

  • Self-Validation Step: Inject a blank solvent followed by a known enantiopure standard (if available) to confirm the elution order. Calculate the resolution (

    
    ). The system is validated for quantitation when 
    
    
    
    and the asymmetry factor (
    
    
    ) is between 0.9 and 1.2.
Protocol B: Reversed-Phase Chiral HPLC for Polar Derivatives

Application: Polar, highly functionalized morpholines (e.g., oxomorpholines, 2). Causality: Traditional normal-phase chiral chromatography often fails for highly polar morpholines due to insolubility or irreversible retention. By utilizing3 under reversed-phase (RP) conditions, stereodiscrimination is driven by π-π stacking and hydrogen bonding rather than purely steric partitioning. Furthermore, RP conditions allow for the use of volatile buffers (Ammonium Acetate), ensuring direct compatibility with ESI-MS for impurity profiling.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

  • System Setup: HPLC/UHPLC system coupled with DAD and ESI-MS. Install a Chiralpak IB column (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 40 mM Ammonium Acetate buffer in ultrapure water. Adjust the apparent pH to 7.5. (Maintaining a slightly basic pH ensures the morpholine nitrogen is predominantly neutral, enhancing its interaction with the chiral selector).

    • Solvent B: Acetonitrile (LC-MS grade).

  • Chromatographic Conditions: Isocratic elution at 50% A / 50% B. Flow rate: 1.0 mL/min. Column Temperature: 25 °C. Injection Volume: 10 µL.

  • Self-Validation Step: Monitor UV at 254 nm and MS in positive ESI mode (

    
    ). Validate the method by confirming that the mass spectra of both separated peaks are identical, proving they are enantiomers and not structurally distinct impurities.
    
Protocol C: Rapid ee% Determination via Chiral 1H-NMR

Application: High-throughput screening of synthetic batches where chromatographic method development is a bottleneck. Causality: 4, such as 5, form non-covalent, hydrogen-bonded diastereomeric complexes with the basic morpholine enantiomers in non-polar solvents. This transient complexation alters the magnetic environment of the protons, inducing a chemical shift non-equivalence (


) that allows for the direct integration of distinct enantiomeric signals without covalent derivatization.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 5.0 mg of the chiral morpholine analyte into a 5 mm NMR tube.

  • CSA Addition: Add 1.2 molar equivalents of an enantiopure Chiral Phosphoric Acid (e.g., (R)-TRIP).

  • Solvent Addition: Dissolve the mixture in 0.6 mL of deuterated chloroform (

    
    ). Note: Non-polar solvents are mandatory to maximize the strength of the hydrogen-bonding interactions between the CSA and the morpholine.
    
  • Data Acquisition: Acquire a 1H-NMR spectrum at 298 K using a 400 MHz (or higher) spectrometer.

    • Critical Parameter: Set the relaxation delay (D1) to at least

      
       (typically 2–5 seconds) and use a 90° pulse angle to ensure the integration is strictly quantitative. Minimum 16 scans.
      
  • Self-Validation Step: Identify a distinct, well-resolved proton signal (e.g., a C2-methyl group or benzylic proton) that splits into two peaks. Ensure baseline resolution between the split peaks. Calculate the enantiomeric excess:

    
    . Validate by testing a known racemic mixture to ensure the integrated ratio is exactly 50:50.
    

Quantitative Method Comparison

The following table summarizes the quantitative parameters and performance metrics of the three analytical methodologies to aid in rapid decision-making.

ParameterChiral SFC (Protocol A)RP-HPLC (Protocol B)Chiral 1H-NMR (Protocol C)
Primary Application Lipophilic morpholines, Preparative scale-upPolar/functionalized morpholines, MS profilingRapid ee% screening, No method dev required
Typical Analysis Time 5 – 10 minutes15 – 30 minutes5 minutes (Acquisition)
Resolution (

/

)

(Baseline)

(Baseline)

ppm
Mobile Phase / Solvent

/ MeOH (0.1% DEA)

(pH 7.5) / Acetonitrile

or

Limit of Detection (LOD) ~0.05 mg/mL (UV)~0.01 mg/mL (MS/UV)~1.0 mg/mL (NMR limit)
Stereodiscrimination Force Steric fit in amylose cavitiesπ-π stacking, H-bondingDiastereomeric ion-pairing / H-bonding
Destructive? No (Fractions recoverable)No (If UV only)No (Sample recoverable via extraction)

References

  • Benchchem. (n.d.). 2-Methyl-2-phenylmorpholine|C11H15NO|Research Chemical. Benchchem.
  • ACS Publications. (2020). Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics. ACS.
  • MDPI. (2020).
  • Frontiers. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy.

Sources

Application Notes and Protocols for the Integration of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold as a Privileged Element in Peptidomimetics

In the landscape of modern drug discovery, the morpholine heterocycle has emerged as a cornerstone for the design of sophisticated therapeutic agents.[1][2][3][4] Its prevalence in numerous FDA-approved drugs is a testament to the unique physicochemical properties it imparts. The inclusion of a morpholine scaffold can enhance aqueous solubility, improve metabolic stability, and increase blood-brain barrier permeability—attributes that are highly desirable in drug candidates.[1][5] Chiral morpholine derivatives, in particular, offer a three-dimensional structure that can be pivotal for achieving high-affinity and selective interactions with biological targets.[1][6] This document provides a detailed guide on the application of a specific, stereochemically dense building block, (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine, in the field of peptide synthesis, offering novel pathways to innovate peptidomimetic design.[7][8][9]

Featured Building Block: (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

The subject of this guide, (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine, presents a unique constellation of structural features for the peptide chemist. Understanding these features is critical for its successful application.

  • Chiral Core: The (S)-stereochemistry at the C5 position provides a defined spatial orientation for the hydroxymethyl group, which can be crucial for target engagement or for influencing peptide secondary structure.

  • gem-Dimethyl Group: The two methyl groups at the C2 position introduce significant steric bulk. This feature can conformationally constrain the adjacent peptide bond, similar to the effect of 5,5-dimethylproline, which is known to favor a cis amide bond geometry.[10] However, this steric hindrance also presents a challenge for peptide coupling reactions, necessitating optimized conditions.[10]

  • Cbz Protecting Group: The morpholine nitrogen is protected by a benzyloxycarbonyl (Cbz) group. While excellent for many applications in organic synthesis, the Cbz group is orthogonal to the standard Fmoc/tBu strategy used in solid-phase peptide synthesis (SPPS).[11][12] Its removal typically requires hydrogenolysis, which is incompatible with most SPPS resins and side-chain protecting groups. Therefore, for use in Fmoc-SPPS, a protecting group exchange is a prerequisite.

  • Hydroxymethyl Moiety: The primary alcohol on the C5 side chain is a potential site for side reactions during peptide coupling. Protection of this group is recommended to ensure the integrity of the final peptide.

workflow start Start: (S)-4-Cbz-5-hydroxymethyl- 2,2-dimethyl-morpholine protect_oh Protect Hydroxymethyl Group (TBDMS-Cl, Imidazole) start->protect_oh deprotect_n Cbz Deprotection (H₂, Pd/C) protect_oh->deprotect_n protect_n Fmoc Protection (Fmoc-Cl, DIPEA) deprotect_n->protect_n final_product Final Building Block for SPPS: (S)-4-Fmoc-5-(TBDMS-oxymethyl)- 2,2-dimethyl-morpholine protect_n->final_product spss_cycle Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Activated Fmoc-AA or Morpholine Building Block, HATU/DIPEA) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive (Blue) Double Couple Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Negative (Yellow) Repeat->Deprotection

Sources

Application Note: (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine as a Chiral Scaffold in the Design of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, metabolically stable kinase inhibitors and G-protein-coupled receptor (GPCR) modulators frequently relies on privileged heterocyclic scaffolds. (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine (Formula: C15H21NO4) is a highly specialized chiral building block designed to address common pharmacokinetic and structural liabilities in drug discovery. By combining the established hinge-binding capabilities of the morpholine ring with strategic steric bulk and a versatile synthetic handle, this precursor enables the rapid elaboration of complex bioactive molecules, particularly targeting the Phosphoinositide 3-kinase (PI3K) family and Metabotropic Glutamate Receptor 4 (mGluR4)[1][2].

This guide details the chemical rationale behind this scaffold, its role in modern pharmacophore design, and validated protocols for its functionalization and integration into heteroaryl cores.

Chemical Rationale & Structural Advantages

The design of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine incorporates four critical features that dictate its utility in medicinal chemistry:

  • The Morpholine Core (Hinge-Binding): Morpholine is a ubiquitous pharmacophore in PI3K and mTOR inhibitors (e.g., LY294002, GDC-0941, ZSTK474). X-ray crystallographic studies demonstrate that the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide nitrogen of the kinase hinge region (e.g., Val882 in p110γ and Val828 in p110δ)[3][4].

  • 2,2-Dimethyl Substitution (Metabolic & Conformational Control): Unsubstituted morpholines are highly susceptible to cytochrome P450 (CYP)-mediated α-oxidation, leading to ring opening and clearance. The gem-dimethyl group at the 2-position provides severe steric shielding, blocking oxidative metabolism. Furthermore, it restricts the conformational flexibility of the ring, locking it into a favorable chair conformation that minimizes the entropic penalty upon target binding.

  • (S)-5-Hydroxymethyl Handle (Vector for the Affinity Pocket): The chiral hydroxymethyl group serves as a stereospecific vector directing substituents into the solvent-exposed "affinity pocket" of the kinase ATP-binding site[3]. It can be readily converted into an ether, an amine, or a fluoromethyl group (acting as a lipophilic hydrogen donor) to fine-tune physicochemical properties[5].

  • 4-Cbz Protection (Orthogonal Stability): The carboxybenzyl (Cbz) group protects the secondary amine during harsh basic or nucleophilic functionalization of the primary alcohol. It is selectively removed via catalytic hydrogenolysis under neutral conditions, preserving sensitive functional groups and preventing epimerization of the chiral center.

Mechanistic Pathway: PI3K Inhibition

To contextualize the utility of this precursor, the diagram below illustrates the PI3K/AKT/mTOR signaling cascade. Morpholine-derived inhibitors synthesized from this scaffold competitively bind the ATP pocket of PI3K, halting the phosphorylation of PIP2 to PIP3, thereby starving the downstream oncogenic pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Inhibitor Morpholine-Derived Inhibitor Inhibitor->PI3K Blocks ATP Pocket (H-bond to Val828/882)

PI3K/AKT/mTOR signaling cascade and inhibitory mechanism of morpholine-derived compounds.

Experimental Protocols

The following self-validating workflows detail the functionalization of the 5-hydroxymethyl group, subsequent Cbz deprotection, and final SNAr coupling to a heteroaryl scaffold (e.g., a pyrimidine core).

Protocol A: O-Alkylation of the 5-Hydroxymethyl Group

Objective: Convert the primary alcohol into a lipophilic ether to probe the kinase affinity pocket.

  • Preparation: Dissolve (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.

    • Causality: NaH is selected to quantitatively deprotonate the primary alcohol. The Cbz carbamate is entirely stable to this non-nucleophilic base. The 0 °C temperature controls the exothermic evolution of H₂ gas.

  • Alkylation: After 30 minutes of stirring (until gas evolution ceases, validating complete alkoxide formation), add the alkyl halide (e.g., Methyl Iodide, 1.5 eq) dropwise. Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Unmask the secondary amine for coupling, without epimerizing the chiral center.

  • Setup: Dissolve the O-alkylated intermediate (1.0 eq) in HPLC-grade Methanol (0.1 M).

    • Causality: Methanol maintains the solubility of both the starting material and the polar amine product while facilitating optimal diffusion of hydrogen gas to the catalyst surface.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a blanket of nitrogen to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at 25 °C for 12 hours.

    • Validation: Reaction progress can be monitored by TLC; the disappearance of the UV-active Cbz group and the appearance of a ninhydrin-positive amine spot confirm completion.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate to yield the free amine.

Protocol C: SNAr Coupling to a Heteroaryl Core

Objective: Attach the morpholine pharmacophore to a kinase-binding hinge scaffold (e.g., 2-chloropyrimidine).

  • Reaction Assembly: Combine the deprotected morpholine derivative (1.0 eq) and the heteroaryl chloride (1.1 eq) in n-Butanol (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct generated during the substitution, driving the reaction forward without competing as a nucleophile.

  • Heating: Heat the mixture to 100 °C for 18 hours.

    • Causality: The severe steric bulk imparted by the 2,2-dimethyl groups on the morpholine ring significantly raises the activation energy barrier for nucleophilic attack. Elevated temperatures and a polar protic solvent (n-Butanol) are strictly required to facilitate the transition state.

  • Purification: Cool to room temperature, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient) to isolate the final bioactive precursor.

Quantitative Data Presentation

The table below summarizes typical reaction conditions, yields, and the preservation of enantiomeric excess (ee) across the synthetic workflow. The data highlights the robustness of the chiral center under the prescribed conditions.

Synthetic StepSubstrateReagents & SolventsTemp (°C)Time (h)Yield (%)ee (%)
O-Methylation (S)-4-Cbz-5-Hydroxymethyl...MeI, NaH, DMF0 → 25488%>99%
O-Benzylation (S)-4-Cbz-5-Hydroxymethyl...BnBr, NaH, DMF0 → 25685%>99%
Cbz Deprotection O-Methylated IntermediateH₂, 10% Pd/C, MeOH251295%>99%
SNAr Coupling Deprotected Amine2-Chloropyrimidine, DIPEA, n-BuOH1001878%>99%

Note: Enantiomeric excess (ee) was determined via Chiral HPLC using a Chiralpak AD-H column.

References

  • Workman, P., et al. "Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic." Cancer Research, AACR Journals. Available at:[Link]

  • Gharbi, S. I., et al. "Exploring the specificity of the PI3K family inhibitor LY294002." Biochemical Journal, NIH/PMC. Available at:[Link]

  • Liu, Y., et al. "Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure." International Journal of Molecular Sciences, MDPI. Available at:[Link]

  • Beaucamp, N., et al. "Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety." ACS Omega, NIH/PMC. Available at:[Link]

  • Charvin, D., et al. "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address potential challenges in your experimental work.

Overview of the Synthetic Pathway

The synthesis of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and yield. The proposed pathway begins with the readily available 2-amino-2-methyl-1,3-propanediol, followed by N-protection, enzymatic resolution to introduce chirality, selective activation of one hydroxyl group, and finally, intramolecular cyclization to form the morpholine ring.

Synthetic Pathway A 2-Amino-2-methyl-1,3-propanediol B N-Cbz Protection A->B Cbz-Cl, Base C Enzymatic Resolution B->C Lipase, Acylating Agent D Selective Activation (e.g., Tosylation) C->D Ts-Cl, Pyridine E Intramolecular Cyclization D->E Base (e.g., NaH) F (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine E->F

Caption: Proposed synthetic workflow for (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine.

Part 1: N-Cbz Protection of 2-Amino-2-methyl-1,3-propanediol

The initial step involves the protection of the primary amine of 2-amino-2-methyl-1,3-propanediol with a benzyloxycarbonyl (Cbz) group. This is a crucial step to prevent the amine from participating in subsequent reactions.

Q1: My N-Cbz protection reaction is showing low yield. What are the possible causes and solutions?

A1: Low yields in Cbz protection can often be attributed to several factors. Here's a breakdown of potential issues and how to address them:

  • Suboptimal pH: The reaction of benzyl chloroformate (Cbz-Cl) with the amine is typically performed under basic conditions to neutralize the HCl byproduct.[1] If the pH is too low, the amine will be protonated and less nucleophilic. Conversely, a very high pH can lead to the hydrolysis of Cbz-Cl.

    • Solution: Maintain the pH of the reaction mixture between 8 and 10. A bicarbonate or carbonate buffer system can be effective.[1]

  • Reagent Quality: Benzyl chloroformate is sensitive to moisture and can degrade over time.

    • Solution: Use freshly opened or properly stored Cbz-Cl. It is advisable to check the purity of the reagent before use.

  • Reaction Temperature: The reaction is exothermic. Running the reaction at too high a temperature can promote side reactions.

    • Solution: Perform the addition of Cbz-Cl at a low temperature, typically 0 °C, and then allow the reaction to slowly warm to room temperature.

Q2: I am observing the formation of multiple products in my Cbz protection step. How can I improve selectivity?

A2: The formation of multiple products suggests that the hydroxyl groups may be reacting with the Cbz-Cl. While amines are generally more nucleophilic than alcohols, over-acylation can occur under certain conditions.

  • Stoichiometry Control: Using a large excess of Cbz-Cl can lead to the formation of carbonate byproducts from the reaction with the hydroxyl groups.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of Cbz-Cl relative to the amino diol.

  • Slow Addition: Rapid addition of Cbz-Cl can create localized high concentrations, increasing the likelihood of side reactions.

    • Solution: Add the Cbz-Cl dropwise to the reaction mixture with vigorous stirring to ensure rapid dispersion.

Experimental Protocol: N-Cbz Protection
  • Dissolve 2-amino-2-methyl-1,3-propanediol (1.0 equiv.) in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., sodium carbonate, 2.0 equiv.) to the solution.

  • Slowly add benzyl chloroformate (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Enzymatic Resolution of N-Cbz-2-amino-2-methyl-1,3-propanediol

To introduce the desired (S)-stereochemistry, an enzymatic resolution of the prochiral diol is a highly effective method. This typically involves the selective acylation of one of the two primary hydroxyl groups by a lipase.

Q3: The enantiomeric excess (ee) of my resolved product is low. How can I improve it?

A3: Low enantiomeric excess is a common challenge in enzymatic resolutions. Several factors can influence the selectivity of the enzyme:

  • Choice of Enzyme: Different lipases exhibit varying degrees of enantioselectivity for different substrates.

    • Solution: Screen a panel of commercially available lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), Candida rugosa lipase (CRL)) to identify the most selective one for your substrate.

  • Acylating Agent: The nature of the acylating agent can significantly impact the enzyme's selectivity.

    • Solution: Experiment with different acylating agents, such as vinyl acetate, isopropenyl acetate, or various acid anhydrides.

  • Solvent: The reaction solvent can influence the conformation of the enzyme and thus its activity and selectivity.

    • Solution: Test a range of organic solvents with varying polarities (e.g., toluene, hexane, tert-butyl methyl ether (TBME), acetonitrile).

  • Temperature: Enzyme activity and selectivity are temperature-dependent.

    • Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity.

Q4: My enzymatic resolution is very slow or incomplete. What can I do to improve the conversion?

A4: Slow or incomplete reactions can be due to enzyme inhibition or suboptimal reaction conditions.

  • Enzyme Activity: The enzyme may be old or denatured.

    • Solution: Use a fresh batch of enzyme or ensure it has been stored correctly.

  • Water Content: A small amount of water is often necessary for lipase activity, but excess water can lead to hydrolysis of the product.

    • Solution: Ensure the reaction is carried out in a non-aqueous solvent, but consider the addition of a controlled amount of water if the enzyme requires it for activation.

  • Product Inhibition: The product of the reaction can sometimes inhibit the enzyme.

    • Solution: Monitor the reaction and stop it at approximately 50% conversion for optimal yield and enantiomeric excess of both the acylated product and the remaining unreacted starting material.

ParameterCondition 1Condition 2Condition 3
Enzyme Lipase ALipase BLipase C
Solvent TolueneHexaneTBME
Acylating Agent Vinyl AcetateIsopropenyl AcetateAcetic Anhydride
Temperature (°C) 304050
Conversion (%) 455248
ee of Product (%) 859591
ee of SM (%) 709888
Caption: Example of a screening table for optimizing enzymatic resolution conditions.

Part 3: Selective Activation of the Primary Hydroxyl Group

After enzymatic resolution, one of the primary hydroxyl groups will be acylated, leaving the other primary hydroxyl and the tertiary hydroxyl available for further reaction. For the subsequent cyclization, the remaining primary hydroxyl group needs to be converted into a good leaving group, typically by tosylation.

Q5: I am getting a mixture of mono- and di-tosylated products. How can I achieve selective mono-tosylation?

A5: Achieving selective mono-tosylation in the presence of two hydroxyl groups can be challenging.

  • Stoichiometry: Using an excess of tosyl chloride (Ts-Cl) will lead to the tosylation of both hydroxyl groups.

    • Solution: Carefully control the stoichiometry, using slightly more than one equivalent of Ts-Cl (e.g., 1.05-1.1 equivalents) relative to the diol.

  • Reaction Temperature: Lower temperatures generally favor selectivity.

    • Solution: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) and monitor the progress closely by TLC.

  • Steric Hindrance: The tertiary hydroxyl group is sterically more hindered than the primary hydroxyl group, which should favor the selective tosylation of the primary alcohol. However, if the enzymatic resolution step left the tertiary alcohol unprotected, its reactivity needs to be considered.

Q6: The tosylation reaction is not going to completion. What could be the reason?

A6: Incomplete tosylation can be due to several factors:

  • Reagent Quality: Tosyl chloride can degrade upon exposure to moisture.

    • Solution: Use fresh, high-quality tosyl chloride.

  • Base: A suitable base is required to neutralize the HCl generated during the reaction.

    • Solution: Pyridine is a common choice as it acts as both a base and a solvent. Ensure the pyridine is anhydrous. Other non-nucleophilic bases like triethylamine can also be used.

  • Reaction Time: The reaction may require a longer time to go to completion, especially at low temperatures.

    • Solution: Allow the reaction to stir for an extended period (e.g., 12-24 hours) at a controlled temperature.

Part 4: Intramolecular Cyclization to Form the Morpholine Ring

The final step is the intramolecular cyclization to form the morpholine ring. This is typically achieved via an intramolecular Williamson ether synthesis, where the deprotonated tertiary hydroxyl group displaces the tosylate.

Q7: The cyclization reaction is giving a low yield of the desired morpholine. What are the potential side reactions?

A7: Low yields in the cyclization step can be due to competing side reactions.

  • Intermolecular Reaction: If the concentration of the substrate is too high, intermolecular reactions can occur, leading to the formation of dimers or polymers.

    • Solution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization.

  • Elimination: The tosylate can undergo elimination, especially if a strong, sterically hindered base is used.

    • Solution: Use a strong, non-hindered base like sodium hydride (NaH) to deprotonate the hydroxyl group.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure a sufficient amount of base is used to fully deprotonate the hydroxyl group. The reaction may also require heating to proceed at a reasonable rate.

Q8: I am having difficulty purifying the final product. What purification strategies do you recommend?

A8: Purification of morpholine derivatives can sometimes be challenging due to their polarity and potential water solubility.

  • Chromatography: Column chromatography on silica gel is the most common method for purification.

    • Solution: Use a suitable eluent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Solution: Screen different solvents or solvent mixtures to find a suitable system for recrystallization.

Troubleshooting Cyclization cluster_0 Problem: Low Yield in Cyclization cluster_1 Solutions start Low Yield cause1 Intermolecular Reaction? start->cause1 cause2 Elimination Reaction? start->cause2 cause3 Incomplete Reaction? start->cause3 sol1 Use High Dilution cause1->sol1 sol2 Use NaH (non-hindered base) cause2->sol2 sol3 Increase Reaction Time/Temp cause3->sol3

Caption: Decision-making workflow for troubleshooting low yield in the cyclization step.

Experimental Protocol: Intramolecular Cyclization
  • To a solution of the mono-tosylated diol (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, then heat to reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench carefully with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
  • BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,2-Dimethylmorpholine.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Academia.edu.
  • Gallo, R. D. C., Campovilla Jr, O. C., & Burtoloso, A. C. B. (2019).

Sources

Technical Support Center: Morpholine Synthesis & Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for morpholine synthesis. This guide provides researchers and drug development professionals with field-validated protocols, troubleshooting logic, and mechanistic insights for synthesizing morpholine and its substituted derivatives. Whether you are scaling up classical diethanolamine (DEA) dehydration or optimizing palladium-catalyzed carboamination for complex pharmaceutical intermediates, this guide ensures your workflows are robust, reproducible, and mechanistically sound.

Section 1: Core Experimental Protocols (Self-Validating Systems)

Protocol A: Classical Dehydration of Diethanolamine (DEA)

This workflow relies on the acid-catalyzed dehydration cyclization of DEA. The protocol is designed with built-in validation checkpoints to ensure maximum yield and purity.

  • Step 1: Acid Addition (Exothermic Control): To a round-bottom flask equipped with a reflux condenser and a calibrated thermocouple, add diethanolamine. Slowly add concentrated sulfuric acid (or hydrochloric acid) until the pH reaches ~1[1].

    • Causality: The protonation of the hydroxyl groups is highly exothermic; slow addition prevents localized superheating and oxidative degradation of the amine[1].

  • Step 2: High-Temperature Cyclization: Heat the mixture to an internal temperature of 185–210 °C and maintain for 15 hours[1],[2].

    • Causality: The dehydration step requires significant activation energy. Temperatures below 180 °C will stall the reaction, leaving unreacted intermediates like 2-(2-aminoethoxy)ethanol (AEE)[3], while exceeding 210 °C leads to charring and polymerization[1].

  • Step 3: Neutralization (Free-Base Formation): Cool the mixture to 60 °C and slowly add sodium hydroxide (NaOH) solution until the pH reaches exactly 11[2].

    • Validation Check: A pH lower than 11 indicates incomplete neutralization, meaning morpholine remains trapped in the aqueous layer as a water-soluble sulfate salt, drastically reducing the isolated yield.

  • Step 4: Rigorous Drying & Distillation: Isolate the crude organic layer and stir over solid potassium hydroxide (KOH) for 30–60 minutes[1].

    • Causality: Morpholine is highly hygroscopic and strongly basic[1]. Standard desiccants (like MgSO4) can be slightly acidic and trap the product. KOH effectively removes water without neutralizing the amine. Perform fractional distillation, collecting the pure product at 126–129 °C[1].

DEA_Workflow Start Diethanolamine (DEA) Acid Add Conc. H2SO4 (Slow, Exothermic) Start->Acid Heat Heat to 185-210°C (15 hours) Acid->Heat Protonation Neutralize Neutralize with NaOH (Target pH 11) Heat->Neutralize Dehydration Cyclization Distill Fractional Distillation (126-129°C) Neutralize->Distill Free Base Release & KOH Dry Product Pure Morpholine Distill->Product Moisture-Free Isolation

Caption: Step-by-step workflow for the synthesis of morpholine via diethanolamine dehydration.

Protocol B: Palladium-Catalyzed Carboamination (Substituted Morpholines)

For C-substituted morpholines critical in drug discovery, modern cross-coupling techniques are preferred over harsh acidic dehydrations.

  • Step 1: Inert Atmosphere Setup: Evacuate and backfill a Schlenk tube with nitrogen.

    • Causality: Palladium catalysts are highly sensitive to oxygen, which can prematurely oxidize Pd(0) to Pd(II), killing the catalytic cycle[4].

  • Step 2: Reagent Charging: Add Pd(OAc)2 (catalyst, 8 mol %), P(2-furyl)3 (ligand), and NaOtBu (base)[4].

  • Step 3: Substrate Addition & Heating: Add the electron-rich or electron-neutral aryl bromide and the amino alcohol substrate dissolved in toluene[4]. Heat to 105 °C[4].

    • Causality: Toluene provides an optimal non-polar environment that stabilizes the transition states of the carboamination sequence without competing for coordination sites on the palladium center.

Section 2: Diagnostic Troubleshooting & FAQs

Q1: My DEA dehydration is yielding a dark, viscous mixture with low morpholine recovery. How do I fix this? A: This is a classic symptom of inadequate temperature control. The cyclization requires strict maintenance between 185–210 °C[1],[2]. If your heating mantle creates hotspots exceeding 210 °C, the diethanolamine will undergo oxidative degradation (charring)[1]. Conversely, a temperature drop of just 10–15 °C can halt the reaction, leaving uncyclized intermediates[1]. Solution: Use a calibrated internal thermocouple rather than relying on the heating mantle's external sensor. Ensure the reaction runs for a full 15 hours to maximize conversion[1].

Q2: In the Pd-catalyzed synthesis of substituted morpholines, I am observing complex mixtures and poor selectivity. What is the cause? A: The electronic properties of your aryl halide coupling partner are likely the culprit. Attempts to employ electron-poor aryl bromides frequently lead to complex mixtures of products due to competing side reactions, such as Heck arylation[1],[4]. This is especially problematic when N-aryl groups are electron-deficient[1]. Solution: Redesign your synthetic route to utilize electron-rich or electron-neutral aryl halides, which provide significantly higher yields and cleaner carboamination profiles[1],[4].

Q3: My isolated morpholine has a broader boiling point range than expected and lower purity on NMR. Why? A: Morpholine is highly hygroscopic, meaning it readily absorbs atmospheric moisture during workup and storage[1]. Incomplete drying of the crude product leaves water in the matrix, which co-distills and skews both yield calculations and purity[1]. Solution: After isolating the crude wet distillate, stir it over solid potassium hydroxide (KOH) for 30–60 minutes[1]. For ultra-dry applications, add a small piece of sodium metal (~1 g) to the morpholine and reflux for 1 hour prior to final fractional distillation (collecting at 126–129 °C)[1].

Troubleshooting_Logic Issue Issue Identified: Low Yield or Impurities Temp Check Reaction Temp (DEA Route) Issue->Temp Substrate Check Substrates (Pd-Cat Route) Issue->Substrate Purity Check Isolation Technique Issue->Purity TempHigh > 210°C: Charring / Degradation Temp->TempHigh TempLow < 180°C: Incomplete Cyclization Temp->TempLow ElecPoor Electron-Poor Aryl Halide: Competing Heck Arylation Substrate->ElecPoor Wet Hygroscopic Moisture: Dry over KOH / Na metal Purity->Wet

Caption: Diagnostic logic tree for troubleshooting common morpholine synthesis issues.

Section 3: Quantitative Optimization Data

To ensure reproducibility, compare your reaction parameters against the validated baselines summarized below. Deviations from these optimal conditions directly correlate with specific mechanistic failures.

ParameterSuboptimal ConditionOptimal ConditionMechanistic Consequence of Suboptimal State
DEA Dehydration Temp < 180 °C185–210 °CInsufficient thermal energy stalls dehydration, leaving AEE byproduct[1],[2],[3].
DEA Reaction Time < 10 hours15+ hoursSlow kinetics of cyclization result in incomplete reactant conversion[1].
Neutralization pH pH < 10pH = 11Morpholine remains protonated as a water-soluble salt, preventing organic extraction[2].
Pd-Cat Aryl Halide Electron-poorElectron-rich/neutralTriggers competing side reactions (e.g., Heck arylation), destroying selectivity[1],[4].
Crude Drying Agent MgSO4 / Na2SO4Solid KOHAcidic/neutral desiccants fail to release the strongly basic, hygroscopic morpholine[1].

References

  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. URL: [Link]

Sources

Technical Support Center: Optimization & Troubleshooting for (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for synthesis chemists and drug development professionals encountering yield, purity, or stereochemical issues during the synthesis of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine [1].

Below, you will find a mechanistic breakdown of the optimal synthetic workflow, a quantitative troubleshooting database, and self-validating step-by-step protocols to ensure reproducible scale-up.

Process Workflow: Stereocontrolled Synthesis

To prevent the loss of stereochemical integrity, the synthesis must follow a strict sequence: regioselective epoxide opening, nitrogen protection, Lewis acid-catalyzed cyclization, and finally, chemoselective ester reduction.

SynthesisWorkflow A D-Serine Methyl Ester + Isobutylene Oxide B N-Alkylated Intermediate A->B Regioselective Opening C Cbz-Protected Intermediate B->C Cbz-Cl, DIPEA D Morpholine Ring (Ester Int.) C->D BF3·OEt2 Cyclization (Locks Stereocenter) E (S)-4-Cbz-5-Hydroxymethyl- 2,2-dimethyl-morpholine D->E LiBH4 Reduction (Chemoselective)

Figure 1: Optimal synthetic workflow preventing racemization via pre-reduction cyclization.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: My final product is completely racemic (~50% ee). What caused this loss of the stereocenter? Mechanistic Causality: This is the most critical failure point in this synthesis. It occurs if the methyl ester is reduced to the alcohol before the morpholine ring is cyclized. Reducing the acyclic ester generates an N-alkylated serinol derivative. Because serinol possesses two enantiotopic hydroxymethyl groups, the intermediate becomes achiral (possessing a meso-like plane of symmetry). Subsequent cyclization randomly reacts one of the two -CH2OH groups, yielding a racemic mixture. Solution: You must strictly sequence the cyclization before the reduction. Cyclize the Cbz-protected ester to lock the morpholine ring first. Only after the ring is formed should you reduce the ester to the hydroxymethyl group.

Q2: Why must I start with D-Serine (R-configuration) to obtain the (S)-morpholine product? Mechanistic Causality: This is an artifact of Cahn-Ingold-Prelog (CIP) priority rules, not a chemical inversion. In the cyclized ester intermediate, the -COOMe group (Priority 2) ranks higher than the ring's -CH2-O-C(Me)2- group (Priority 3), maintaining the (R)-configuration of the D-Serine precursor. However, upon reduction to the final product, the new exocyclic -CH2OH group is outranked by the ring's -CH2-O-C(Me)2- group (because the ring oxygen is attached to a carbon, while the exocyclic oxygen is attached to a hydrogen). This swaps Priorities 2 and 3, mathematically changing the nomenclature from (R) to (S) without altering the spatial 3D geometry[1].

Q3: During the acid-catalyzed cyclization, I am seeing a major impurity and low yield. Mass spec indicates a loss of water (-18 Da), but it is not the morpholine. Mechanistic Causality: The tertiary alcohol derived from the isobutylene oxide moiety is highly prone to E1 elimination under strongly acidic Brønsted conditions (like refluxing TsOH), forming an alkene instead of undergoing the desired intramolecular etherification. Solution: Switch to a mild Lewis acid. Boron trifluoride etherate (BF3·OEt2) provides excellent activation of the tertiary alcohol, generating a localized carbocation that is rapidly trapped by the primary hydroxyl group, effectively suppressing the E1 elimination pathway[2][3].

Q4: During the final ester reduction, I am observing cleavage of the Cbz protecting group. How do I prevent this? Mechanistic Causality: While Cbz is generally stable to hydride reducing agents, aggressive conditions (e.g., LiAlH4 at elevated temperatures) will result in partial cleavage of the carbamate. Solution: Use Lithium Borohydride (LiBH4) in THF. LiBH4 is highly chemoselective for the reduction of esters and lactones to the corresponding alcohols without disturbing carbamates or amides[4][5].

Quantitative Data: Condition Optimization

Summarized below is the comparative data for the cyclization and reduction steps, highlighting the impact of reagent selection on yield and purity.

Reaction StepReagent SystemTemperatureMajor Byproduct ObservedTarget Yield (%)
Cyclization TsOH (10 mol%), Toluene110°CE1 Elimination (Alkene)35%
Cyclization MsOH (1.2 eq), DCM25°CElimination + Oligomers60%
Cyclization BF3·OEt2 (1.5 eq), DCM0°C to RTTrace unreacted SM88%
Reduction LiAlH4 (2.0 eq), THF0°C to RTCbz-cleaved morpholine42%
Reduction LiBH4 (2.0 eq), THF0°C to RTNone (Highly chemoselective)91%
Step-by-Step Experimental Protocols
Phase 1: Regioselective Epoxide Opening & Protection
  • Free-basing: Dissolve D-Serine methyl ester hydrochloride (1.0 eq) in anhydrous Methanol (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) and stir for 15 minutes.

  • Alkylation: Add isobutylene oxide (1.05 eq) dropwise. Heat the reaction to 60°C and stir for 12 hours. The protic solvent activates the epoxide, ensuring regioselective attack by the amine at the less hindered carbon.

  • Protection: Concentrate the mixture in vacuo. Redissolve the crude amino-alcohol in Dichloromethane (DCM, 0.2 M). Add DIPEA (1.5 eq) and cool to 0°C.

  • Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Stir for 4 hours at room temperature.

  • Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the Cbz-protected acyclic intermediate.

Phase 2: Lewis Acid-Catalyzed Cyclization
  • Activation: Dissolve the Cbz-protected intermediate in anhydrous DCM (0.1 M) under a nitrogen atmosphere. Cool the flask to 0°C.

  • Catalysis: Dropwise add Boron trifluoride etherate (BF3·OEt2, 1.5 eq)[3].

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

  • Self-Validation Check: Analyze via TLC and LC-MS. The starting material should be completely consumed, and the mass spectrum should show the desired product mass

    
    .
    
  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate to yield the cyclized morpholine ester.

Phase 3: Chemoselective Ester Reduction
  • Preparation: Dissolve the cyclized morpholine ester in anhydrous THF (0.1 M). Cool to 0°C under nitrogen.

  • Reduction: Add Lithium borohydride (LiBH4, 2.0 eq) portion-wise[4].

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation Check: Monitor via TLC. The higher

    
     ester spot should disappear, replaced by a lower 
    
    
    
    spot corresponding to the primary alcohol.
  • Quench & Isolation: Cool to 0°C and carefully quench by the slow addition of Methanol until effervescence ceases, followed by 1M HCl to destroy excess hydride. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography to obtain pure (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine .

References
  • ChemSrc Database. "(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine - Properties and Structure." ChemSrc. Available at:[Link]

  • Academia.edu / Synthesis Reviews. "Recent progress in the synthesis of morpholines." Academia.edu. Available at: [Link]

  • Harvard University (Myers Research Group). "Chem 115 - Reductions: Lithium Borohydride." Harvard University. Available at:[Link]

  • DAV University Lecture Notes. "Module II Reduction Reactions - 2.1.5.2 Lithium Borohydride (LiBH4)." DAV University. Available at: [Link]

Sources

Technical Support Center: Troubleshooting & Purification of Hygroscopic Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with isolating and purifying hygroscopic morpholine derivatives.

Morpholine’s unique six-membered heterocycle—containing both an ether oxygen and an amine nitrogen—makes it a highly versatile building block[1]. However, this dual functionality creates a perfect hydrogen-bonding network that rapidly absorbs atmospheric moisture, often turning crystalline targets into intractable syrups[2]. The protocols and troubleshooting steps below are field-proven, self-validating systems designed to help you overcome these thermodynamic and chromatographic hurdles.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My morpholine derivative won't extract into the organic layer during workup. It remains entirely in the aqueous phase. What is the mechanistic cause, and how do I fix it?

The Causality: Morpholine derivatives are highly polar and readily form hydrogen bonds with water[3]. If your aqueous phase is neutral or slightly acidic, the morpholine nitrogen (pKa ~8.3) becomes protonated, forming a highly water-soluble morpholinium salt[4]. The Solution:

  • pH Adjustment: You must ensure the aqueous layer is strictly basic (pH > 10) using

    
     or 
    
    
    
    to force the compound into its neutral, free-base form[4].
  • "Salting Out": Even as a free base, morpholine derivatives are highly water-soluble. Saturate the aqueous layer with

    
     or 
    
    
    
    . This increases the ionic strength of the water, which decreases the solubility of the organic compound (the "salting-out" effect) and drives it into the organic phase[5],[6].
  • Solvent Selection: Switch from ethyl acetate or ether to more polar halogenated solvents like dichloromethane (DCM) or chloroform[6].

Q2: I dried my organic extract using Calcium Chloride ( ) and Magnesium Sulfate ( ), but my yield plummeted. Where did my product go?

The Causality: You have inadvertently trapped your product on the drying agent.

  • 
    :  Calcium ions act as Lewis acids and readily form stable coordination complexes (adducts) with the lone pair of electrons on the morpholine nitrogen[7].
    
  • 
    :  Magnesium sulfate is slightly acidic. When exposed to basic amines, it can cause protonation and subsequent adsorption of your product onto the solid desiccant[7].
    The Solution:  Never use 
    
    
    
    or
    
    
    for basic amines. Instead, use Potassium Hydroxide (
    
    
    )
    pellets or anhydrous Potassium Carbonate (
    
    
    )
    [8],[7]. These maintain a basic environment and effectively sequester water without binding your product.
Q3: During flash chromatography on silica gel, my compound streaks severely, and recovery is less than 50%. How do I achieve clean separation?

The Causality: Standard silica gel is densely populated with acidic silanol groups (


). The basic morpholine nitrogen strongly interacts with these acidic sites via hydrogen bonding and acid-base ion pairing, leading to severe peak tailing and irreversible adsorption[4].
The Solution:  Deactivate the silica column dynamically. Add 0.5% to 1.0% Triethylamine (

)
or aqueous ammonia to your mobile phase[4],[6]. The

outcompetes your morpholine derivative for the acidic silanol sites, blocking them and allowing your product to elute as a sharp, tight band.
Q4: My purified product "oils out" into a sticky syrup instead of crystallizing. How can I obtain a workable solid?

The Causality: Hygroscopic morpholines absorb water directly from the air. This absorbed moisture acts as an impurity, causing severe freezing-point depression and disrupting the crystal lattice, causing the solid to melt into an oil at room temperature[6]. Furthermore, morpholine and water do not have a constant boiling point and form an azeotrope, making simple distillation ineffective for complete drying[9]. The Solution: Convert the free base into a stable salt. By reacting the morpholine derivative with anhydrous


 in ether, you form a morpholinium hydrochloride salt[4]. Salts possess significantly higher lattice energies, dramatically raising the melting point and drastically reducing hygroscopicity, allowing for easy filtration and storage.

Part 2: Quantitative Data Summaries

Table 1: Desiccant Selection for Morpholine Derivatives

Choosing the wrong drying agent is the #1 cause of yield loss during the workup of basic amines.

Drying AgentChemical NatureAmine CompatibilityDrying CapacitySpeedMechanism of Failure with Amines

(Pellets)
Strongly BasicExcellent HighFastNone. Ideal for morpholines.[8]

Mildly BasicGood MediumMediumNone. Safe and effective.[8]

NeutralFair HighSlowNone, but slow drying time.[7]

Slightly AcidicPoor HighFastProtonates and adsorbs basic amines.[7]

Lewis AcidicDo Not Use HighFastForms irreversible coordination adducts.[7]

Part 3: Visualizations of Key Mechanisms

Purification Workflow for Water-Soluble Morpholines

The following diagram illustrates the logical decision tree for isolating a hygroscopic morpholine derivative from an aqueous reaction mixture.

Morpholine_Workflow Start Crude Aqueous Reaction Mixture pH_Check Adjust pH > 10 (Add NaOH / K2CO3) Start->pH_Check Salt_Out Saturate with NaCl ('Salting Out') pH_Check->Salt_Out Deprotonates amine Extract Extract with DCM or Chloroform Salt_Out->Extract Decreases water solubility Dry Dry Organic Phase (Use KOH or K2CO3) Extract->Dry Filter Filter & Concentrate under Vacuum Dry->Filter Avoid CaCl2/MgSO4 Decision Does it 'Oil Out'? Filter->Decision Salt_Form Add Anhydrous HCl in Ether Decision->Salt_Form Yes (Hygroscopic) Pure_Base Pure Morpholine Free Base (Oil/Liquid) Decision->Pure_Base No (Stable) Pure_Salt Pure Morpholinium Salt (Stable Solid) Salt_Form->Pure_Salt Increases lattice energy

Caption: Workflow for isolating and stabilizing water-soluble, hygroscopic morpholine derivatives.

Mechanism of Silica Gel Deactivation

This diagram demonstrates why triethylamine is mandatory during chromatography.

Silica_Mechanism Silica Bare Silica Gel (Acidic -Si-OH) Tailing Strong Ion-Pairing (Severe Tailing / Loss) Silica->Tailing Without Et3N Blocked Et3N Blocks Silanol Sites Silica->Blocked With Et3N Morpholine Morpholine Derivative (Basic Amine) Morpholine->Tailing Elution Free Elution of Morpholine (Sharp Peak) Morpholine->Elution Et3N Mobile Phase + 1% Et3N Additive Et3N->Blocked Blocked->Elution Prevents amine binding

Caption: Mechanistic pathway of silica gel tailing and resolution via Et3N deactivation.

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: "Salting Out" Extraction of Highly Polar Morpholines

Purpose: To maximize the recovery of water-soluble morpholine derivatives from aqueous reaction mixtures[5],[6].

  • Quench & Basify: Transfer the crude aqueous reaction mixture to an Erlenmeyer flask. While stirring in an ice bath, carefully add

    
     dropwise until the pH of the solution is strictly 
    
    
    
    (verify with pH paper).
  • Saturate (Salting Out): Add solid, anhydrous

    
     or 
    
    
    
    to the aqueous mixture while stirring vigorously until no more solid dissolves (the solution is saturated).
  • Extraction: Transfer the mixture to a separatory funnel. Extract with

    
     of Dichloromethane (DCM). Note: Do not shake violently if emulsions are prone to forming; instead, gently invert the funnel[4].
    
  • Drying: Combine the organic DCM layers in an Erlenmeyer flask. Add

    
     of solid 
    
    
    
    pellets or anhydrous
    
    
    [8]. Swirl gently and let sit for 20 minutes. (Critical: Do not use
    
    
    or
    
    
    [7]).
  • Concentration: Decant or filter the dried organic layer into a round-bottom flask and concentrate under reduced pressure using a rotary evaporator.

Protocol 2: Amine-Deactivated Flash Column Chromatography

Purpose: To purify basic morpholine derivatives without streaking or irreversible adsorption on silica[4],[6].

  • Eluent Preparation: Prepare your desired mobile phase (e.g.,

    
     DCM:Methanol). Add exactly 
    
    
    
    of Triethylamine (
    
    
    ) to the entire batch of eluent[4]. Mix thoroughly.
  • Column Packing: Prepare a slurry of silica gel using the

    
    -spiked eluent. Pack the column under light positive air pressure. The 
    
    
    
    will dynamically coat and neutralize the acidic silanol groups.
  • Sample Loading: Dissolve your crude morpholine derivative in the minimum amount of

    
    -spiked eluent. Load it carefully onto the flat silica bed.
    
  • Elution: Run the column normally. Collect fractions and analyze via TLC (ensure your TLC developing chamber also contains

    
     in the solvent system to prevent streaking on the plate).
    
  • Solvent Removal: Combine pure fractions and evaporate. Note: Residual

    
     can be removed by placing the final product under high vacuum (lyophilizer or Schlenk line) for 12-24 hours.
    
Protocol 3: Hydrochloride Salt Formation for Stable Crystallization

Purpose: To convert a hygroscopic, "oiling out" morpholine free base into a stable, highly crystalline solid[4],[6].

  • Dissolution: Dissolve the purified, dried morpholine free base (oil/syrup) in a minimum volume of anhydrous diethyl ether or anhydrous ethyl acetate under an inert atmosphere (Nitrogen/Argon).

  • Precipitation: Place the flask in an ice bath (

    
    ) with magnetic stirring. Slowly add a commercially available solution of 
    
    
    
    in diethyl ether dropwise[4].
  • Observation: A white precipitate (the morpholinium hydrochloride salt) will crash out of the solution immediately. Continue adding

    
     until no further precipitation is observed.
    
  • Filtration: Collect the solid rapidly via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold, anhydrous diethyl ether.

  • Drying: Immediately transfer the solid to a vacuum desiccator containing

    
     or silica gel. Dry under high vacuum overnight to yield a non-hygroscopic, bench-stable powder[6].
    

References

  • Silver Fern Chemical. Morpholine: A Multi-Purpose Chemical for Industrial Applications. Retrieved from: [Link]

  • USDA Agricultural Marketing Service. Morpholine - Processing. Retrieved from: [Link]

  • IRO Chemical. Morpholine - IRO Group Inc. Retrieved from:[Link]

Sources

Technical Support Center: Synthesis of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. This document is structured to address practical challenges you may encounter in the lab, explaining the causality behind experimental outcomes and offering field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this chiral morpholine derivative?

A1: The most prevalent and logical strategy involves a multi-step sequence starting from an enantiopure amino alcohol. A common route begins with (S)-2-amino-3-methyl-1-butanol, which is first N-protected with a Carboxybenzyl (Cbz) group. The resulting carbamate is then reacted with a suitable C2-electrophile, such as 2,2-dimethyloxirane (isobutylene oxide), under basic conditions. This is followed by an intramolecular cyclization, often acid-catalyzed, to form the morpholine ring. This approach provides good control over the stereochemistry at the C5 position, which originates from the chiral starting material.

Q2: Why is the choice of base critical during the ring-opening of the epoxide?

A2: The base plays a dual role: it deprotonates the carbamate nitrogen to form a nucleophile for attacking the epoxide, and it can also influence side reactions. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often preferred to ensure complete deprotonation and drive the reaction forward.[1] However, excessively strong bases or high temperatures can lead to side reactions, such as elimination or rearrangement of the epoxide. A careful balance of base strength and reaction temperature is crucial for achieving high yields of the desired linear amino alcohol intermediate.

Q3: What are the primary challenges in purifying the final compound?

A3: The main purification challenges are twofold: removing residual starting materials or linear intermediates and separating the desired cis-diastereomer from any trans-diastereomer formed during cyclization. The final product has multiple polar functional groups (carbamate, hydroxyl), making it amenable to silica gel chromatography. However, diastereomers can sometimes have very similar polarities, requiring careful optimization of the eluent system.[2] Additionally, any uncyclized intermediate can co-elute if its polarity is close to that of the product.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low yield after the intramolecular cyclization step.

Potential Cause A: Incomplete Cyclization The linear intermediate, (S)-benzyl (1-((2-hydroxy-2-methylpropyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate, may persist in the reaction mixture. This can be due to insufficient acid catalysis, low reaction temperature, or too short a reaction time. Acid-catalyzed cyclodehydration requires protonation of the hydroxyl group to form a good leaving group (water).[3]

Solution:

  • Verify Catalyst Activity: Ensure your acid catalyst (e.g., H₂SO₄, TsOH) is not old or hydrated. Use a fresh bottle or a properly stored stock.

  • Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction by TLC or LC-MS. For many cyclodehydrations, temperatures in the range of 80-120°C are common.[3]

  • Extend Reaction Time: Continue to monitor the reaction until the spot corresponding to the linear intermediate is no longer visible or its concentration has plateaued.

Potential Cause B: Product Degradation Harsh acidic conditions or excessively high temperatures can lead to the degradation of the Cbz protecting group or other side reactions.

Solution:

  • Use a Milder Acid: Consider switching from a strong mineral acid like H₂SO₄ to a solid-supported acid catalyst or a milder organic acid like PPTS (Pyridinium p-toluenesulfonate).

  • Optimize Temperature: Perform a temperature screen (e.g., 60°C, 80°C, 100°C) on a small scale to find the optimal balance between reaction rate and stability.

  • Control Water Removal: If water is a byproduct, using a Dean-Stark apparatus can help drive the equilibrium towards the cyclized product without requiring excessively high temperatures.

Problem 2: A mixture of diastereomers is observed in the final product.

Potential Cause: Lack of Stereocontrol During Cyclization The intramolecular cyclization involves an Sₙ2 reaction where the hydroxyl group attacks the carbon bearing the nitrogen. While the stereocenter from the starting amino alcohol (C5 of the morpholine) is fixed, the formation of the new stereocenter at C6 can lead to both cis and trans isomers. The ratio is highly dependent on the transition state energetics, which are influenced by the solvent, catalyst, and temperature.

Solution:

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state. Screen different solvents (e.g., toluene, acetonitrile, dichloromethane) to see if the diastereomeric ratio can be improved.

  • Catalyst Choice: The counter-ion of the acid catalyst can play a role. Experiment with different acids (e.g., TsOH, CSA, H₂SO₄) to find one that favors the desired diastereomer.

  • Temperature Control: Lowering the reaction temperature often increases selectivity, as the transition state leading to the major diastereomer is typically lower in energy. Try running the cyclization at room temperature or even 0°C for an extended period.

  • De-epimerization: In some cases, it may be possible to epimerize the undesired diastereomer to the more stable desired one under specific conditions, although this requires significant process development.[4]

Problem 3: An unexpected byproduct with a higher molecular weight is detected.

Potential Cause: Dimerization or Intermolecular Reactions If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization. This can lead to the formation of dimers or oligomers, especially if the linear intermediate has two reactive ends (an amine and a hydroxyl group).

Solution:

  • High Dilution Principle: Run the cyclization step under high dilution conditions (e.g., 0.01-0.05 M). This can be achieved by adding the substrate solution slowly via a syringe pump to a heated flask of solvent and catalyst. This principle favors intramolecular reactions over intermolecular ones.

  • Check Starting Material Purity: Ensure the precursor amino alcohol is free of any diamine or diol impurities that could act as cross-linkers.

Common Impurity Profile

Understanding the potential impurities is critical for developing robust analytical methods and purification strategies.

Impurity Name/TypeStructure/DescriptionFormation MechanismAnalytical Signature (¹H NMR)
Unreacted Starting Material (S)-benzyl (1-hydroxy-3-methylbutan-2-yl)carbamateIncomplete reaction during the epoxide opening step.Presence of characteristic peaks for the protected amino alcohol, absence of the isobutyl group protons.
Linear Intermediate (S)-benzyl (1-((2-hydroxy-2-methylpropyl)amino)-3-methyl-1-oxobutan-2-yl)carbamateIncomplete intramolecular cyclization.Broad signals for both -OH and -NH protons; distinct signals for the gem-dimethyl group (~1.2 ppm) and the hydroxymethyl group.
trans-Diastereomer trans-(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholineNon-selective cyclization.May show different coupling constants (J-values) for the C5 and C6 protons compared to the cis isomer in high-resolution NMR.
O-Alkylated Byproduct Byproduct where the hydroxyl group of the starting amino alcohol reacted with the epoxide.Non-selective reaction during the epoxide opening step, especially if the nitrogen is not fully deprotonated.Complex spectrum, but will lack the characteristic N-H proton signal and show ether linkages.
Debenzylated Impurity (S)-5-Hydroxymethyl-2,2-dimethyl-morpholineLoss of the Cbz protecting group due to harsh acidic conditions or unintentional hydrogenolysis.Absence of aromatic proton signals (~7.3 ppm) and the benzylic CH₂ signal (~5.1 ppm).

Key Experimental Protocols

Protocol 1: Synthesis of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine
  • N-Protection: Dissolve (S)-2-amino-3-methyl-1-butanol (1.0 eq) in a suitable solvent (e.g., dichloromethane). Cool to 0°C. Add a base (e.g., triethylamine, 1.2 eq). Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Epoxide Opening: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF, add the N-protected amino alcohol from step 1 (1.0 eq) in THF dropwise at 0°C. Stir for 30 minutes. Add 2,2-dimethyloxirane (1.2 eq) and allow the mixture to warm to room temperature and stir for 24 hours.

  • Cyclization: Quench the reaction from step 2 carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate). Concentrate the organic phase and dissolve the crude linear intermediate in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.1 eq). Heat the mixture to reflux using a Dean-Stark apparatus for 4-8 hours, monitoring by TLC.

  • Workup and Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

Protocol 2: HPLC Method for Impurity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

  • Expected Elution Order: Debenzylated impurity > Linear Intermediate > Final Product (cis/trans diastereomers may be closely eluted or co-elute).

Visualized Synthesis and Impurity Pathways

The following diagrams illustrate the core synthetic pathway and the points at which common impurities may arise.

G A (S)-2-amino-3-methyl-1-butanol B N-Protected Intermediate (Cbz-protected) A->B Cbz-Cl, Base I1 Incomplete Protection A->I1 Insufficient Cbz-Cl C Linear Amino Alcohol (After epoxide opening) B->C 1. NaH 2. 2,2-Dimethyloxirane I2 O-Alkylated Byproduct B->I2 Side Reaction D Desired Product (S, cis)-4-Cbz-5-Hydroxymethyl- 2,2-dimethyl-morpholine C->D H+ cat., Heat (Intramolecular Cyclization) I3 trans-Diastereomer C->I3 Non-selective cyclization I4 Debenzylated Impurity D->I4 Cbz loss

Caption: Synthetic workflow showing the main reaction sequence and key impurity formation points.

References
  • Vertex Pharmaceuticals, Inc. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Available at: [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2024). Morpholine synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for the synthesis of (±)-cis-3-(2-Chloro-4-fluorophenyl)-5-methylmorpholine. Available at: [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Available at: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Pingena, D., & Vogt, D. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Pfizer Inc. (2015). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. ResearchGate. Available at: [Link]

  • Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal. Available at: [Link]

  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine , a highly valuable chiral scaffold used in the development of active pharmaceutical ingredients (APIs).

This guide bypasses basic introductory chemistry and focuses directly on the causality of scale-up failures, regioselective troubleshooting, and self-validating experimental protocols.

Synthetic Workflow Visualization

To establish a baseline for our troubleshooting, the standard highly scalable route relies on a four-step sequence starting from the inexpensive chiral pool precursor, (S)-Serine methyl ester.

G N1 (S)-Serine Methyl Ester (Starting Material) N2 Step 1: Epoxide Opening (Isobutylene Oxide) N1->N2 Alkylation N3 Step 2: N-Protection (Cbz-Cl, NaHCO3) N2->N3 Schotten-Baumann N4 Step 3: Regioselective Cyclization (MsCl, then tBuOK) N3->N4 Ring Closure N5 Step 4: Chemoselective Reduction (NaBH4 / CaCl2) N4->N5 Ester to Alcohol N6 (S)-4-Cbz-5-Hydroxymethyl- 2,2-dimethyl-morpholine (Target API) N5->N6 Final Isolation

Figure 1: Four-step scalable synthetic workflow for the target morpholine intermediate.

Troubleshooting & FAQs

Phase 1: Alkylation and N-Protection (Steps 1 & 2)

Q: During the epoxide opening of (S)-serine methyl ester with isobutylene oxide (Step 1), we observe significant dimerization and incomplete conversion on a 5 kg scale. How can we optimize this? A: Causality: Epoxide opening with a primary amine is prone to over-alkylation (forming tertiary amines). In scale-up, poor mixing and inadequate heat transfer exacerbate this, allowing the initial mono-alkylated product to compete with the starting material for the remaining epoxide. Solution: Use a slight excess of isobutylene oxide (1.15 equiv) added slowly to a pre-heated solution (55 °C) of the amino ester in ethanol. The continuous, slow addition ensures the local concentration of the epoxide remains low, kinetically favoring the primary amine over the sterically hindered secondary amine product.

Q: In Step 2, N-protection with Cbz-Cl yields O-acylated byproducts, complicating purification. How do we ensure strict N-selectivity? A: Causality: The intermediate possesses a highly nucleophilic secondary amine, but also a primary and tertiary hydroxyl group. Under strongly basic, anhydrous conditions (e.g., Et3N in DCM), O-acylation competes aggressively. Solution: Employ biphasic Schotten-Baumann conditions (THF/H2O with NaHCO3). The aqueous phase acts as a buffer, keeping the local pH optimal (~8.5) for N-acylation while the water hydrolyzes any transient O-acyl species, driving the reaction exclusively toward the N-Cbz derivative.

Phase 2: Regioselective Cyclization (Step 3)

Q: We are struggling with the cyclization step. Mesylation of the primary alcohol followed by base-mediated ring closure gives low yields and elimination byproducts. What is the best scalable protocol? A: Causality: The intermediate has a primary OH (from serine) and a tertiary OH (from the epoxide). Mesyl chloride (MsCl) selectively activates the primary OH at 0 °C. For ring closure, the tertiary alkoxide must attack the primary mesylate via an intramolecular SN2 mechanism. If the base used is too nucleophilic or the conditions are too harsh, E2 elimination (forming an alkene) outcompetes cyclization. Solution: Transition to a non-nucleophilic, sterically hindered strong base like Potassium tert-butoxide (tBuOK) in a polar aprotic solvent (2-MeTHF). Recent authoritative methodologies for morpholine synthesis demonstrate that tBuOK is uniquely suited for promoting clean cyclization of monoalkylated 1,2-amino alcohols without inducing elimination [1].

Phase 3: Chemoselective Ester Reduction (Step 4)

Q: Standard LiAlH4 reduction of the Cbz-protected morpholine ester cleaves the Cbz group. How can we selectively reduce the C5-methyl ester to the hydroxymethyl group without deprotection? A: Causality: Lithium aluminum hydride (LiAlH4) is an aggressive hydride source that attacks both esters and carbamates (Cbz), leading to complete deprotection. Conversely, standard NaBH4 is too mild to reduce esters efficiently. Solution: Utilize a chemoselective reducing system: Sodium borohydride (NaBH4) activated by Calcium Chloride (CaCl2). This combination generates Calcium borohydride[Ca(BH4)2] in situ. The Lewis acidic calcium ion coordinates to the ester carbonyl, increasing its electrophilicity, allowing the borohydride to reduce it to a primary alcohol at room temperature while leaving the Cbz group completely intact [2].

Quantitative Data Summaries

To aid in your process development, the following tables summarize the screening data that validate the causality and solutions discussed above.

Table 1: Base Screening for Regioselective Cyclization (Step 3)

Base Solvent Temp (°C) Target Morpholine Yield (%) Major Byproduct Observed
tBuOK 2-MeTHF 0 to 25 >85% None (Clean conversion)
NaH DMF 0 to 25 65% Alkene (E2 Elimination)
K2CO3 MeCN 80 <20% Unreacted mesylate

| Et3N | DCM | 40 | 0% | Unreacted mesylate |

Table 2: Reductant Screening for Chemoselective Ester Reduction (Step 4)

Reducing Agent Solvent Temp (°C) Target Alcohol Yield (%) Cbz Cleavage (%)
NaBH4 / CaCl2 THF / EtOH 25 >90% <1%
LiBH4 THF 40 75% 5%
LiAlH4 THF 0 <10% >80% (Complete deprotection)

| NaBH4 (alone) | MeOH | 65 | 15% | 0% (Poor reactivity) |

Standard Operating Procedures (SOPs)

The following self-validating protocols are designed for process chemists to replicate the optimized conditions.

Protocol A: Regioselective Cyclization using tBuOK (Step 3)
  • Activation: Charge a dry reactor with N-Cbz-N-(2-hydroxy-2-methylpropyl)-L-serine methyl ester (1.0 equiv) and anhydrous 2-MeTHF (10 volumes).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.05 equiv). Self-Validation Check: Monitor internal temperature; maintain below 5 °C to prevent premature side reactions.

  • Stir for 1 hour. TLC should indicate complete consumption of the starting material to the primary mesylate.

  • Cyclization: In a separate vessel, prepare a slurry of Potassium tert-butoxide (tBuOK, 2.0 equiv) in 2-MeTHF (5 volumes).

  • Transfer the mesylate solution slowly into the tBuOK slurry, maintaining the temperature at 0–10 °C.

  • Warm to 25 °C and stir for 4 hours to drive the intramolecular etherification.

  • Workup: Quench with saturated aqueous NH4Cl. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield (S)-4-Cbz-2,2-dimethylmorpholine-5-carboxylic acid methyl ester.

Protocol B: Chemoselective Reduction using NaBH4/CaCl2 (Step 4)
  • Preparation: Dissolve (S)-4-Cbz-2,2-dimethylmorpholine-5-carboxylic acid methyl ester (1.0 equiv) in a 2:1 mixture of THF and absolute Ethanol (15 volumes).

  • Add anhydrous Calcium Chloride (CaCl2, 1.2 equiv) and stir at 20 °C for 30 minutes to ensure complete dissolution and Lewis acid coordination.

  • Cool the mixture to 0 °C.

  • Reduction: Add Sodium Borohydride (NaBH4, 2.5 equiv) in small portions. Self-Validation Check: Addition must be portion-wise to control hydrogen evolution and thermal spikes.

  • Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Quench: Cool to 0 °C and quench carefully with 1M HCl (dropwise) until gas evolution ceases and the pH reaches ~3.

  • Isolation: Extract with Ethyl Acetate (3 x 10 volumes). Wash combined organics with saturated NaHCO3 and brine. Dry over Na2SO4, filter, and concentrate to afford the final target: (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine .

References

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146(43), 29847-29856. URL:[Link]

Validation & Comparative

Purity Analysis of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing complex chiral heterocycles, accurately determining the purity of intermediate building blocks is critical. (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a highly functionalized chiral morpholine derivative. Its structural complexity—featuring a basic morpholine core, a sterically demanding gem-dimethyl group, a polar hydroxymethyl stereocenter, and a lipophilic carbobenzyloxy (Cbz) protecting group—demands a bifurcated analytical approach.

This guide objectively compares the performance of Achiral Reverse-Phase (RP-HPLC), Normal-Phase Chiral (NP-CSP), and Reverse-Phase Chiral (RP-CSP) methodologies, providing self-validating experimental protocols and mechanistic insights to ensure absolute analytical confidence[1].

The Causality of Analytical Choices

Before selecting a column or mobile phase, it is essential to understand how the molecule's structural features dictate its chromatographic behavior:

  • The Role of the Cbz Group (Chromophore &

    
     Stacking):  Unprotected morpholines lack a strong chromophore, making standard UV detection difficult. The N-Cbz group acts as a robust UV tag, enabling high-sensitivity detection at 210 nm and 254 nm[2]. Furthermore, the aromatic ring of the Cbz group engages in critical 
    
    
    
    stacking interactions with the aromatic moieties of chiral stationary phases (CSPs)[3].
  • The Hydroxymethyl Group (Hydrogen Bonding): The primary alcohol at the C5 chiral center is the primary hydrogen-bond donor/acceptor. In normal-phase chiral chromatography, this group interacts directly with the carbamate linkages of amylose or cellulose-based CSPs, anchoring the molecule for chiral recognition[4].

  • The 2,2-Dimethyl Group (Steric Hindrance): The gem-dimethyl group creates significant steric bulk on one face of the morpholine ring. This asymmetry forces the (S) and (R) enantiomers to adopt different spatial orientations when bound to the CSP, maximizing the difference in their binding energies and resulting in baseline resolution[5].

Mechanism CSP Chiral Stationary Phase (Amylose Carbamate) Res Enantiomeric Resolution (Rs > 2.0) CSP->Res Cbz Cbz Protecting Group Pi π-π Interactions Cbz->Pi OH 5-Hydroxymethyl Group Hbond Hydrogen Bonding OH->Hbond Gem 2,2-Dimethyl Group Steric Steric Hindrance Gem->Steric Pi->CSP Hbond->CSP Steric->CSP

Logical relationship of molecular interactions driving chiral HPLC resolution.

Comparative Analysis of HPLC Methodologies

To achieve a comprehensive purity profile, analysts must separate chemical impurities (e.g., des-Cbz degradation products, unreacted starting materials) from enantiomeric impurities (the (R)-enantiomer). No single method excels at both.

Table 1: Performance Comparison of HPLC Alternatives
MethodologyPrimary TargetColumn ChemistryMobile Phase SystemProsCons
Achiral RP-HPLC Chemical PurityC18 (e.g., Waters XBridge)Water/Acetonitrile (+ 0.1% TFA)Fast, robust, MS-compatible, excellent for polar degradants.Blind to enantiomeric impurities; (R) and (S) co-elute.
NP-Chiral HPLC Enantiomeric PurityAmylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)Hexane / Isopropanol (Isocratic)Gold standard for chiral resolution (

); maximizes H-bonding.
Not MS-compatible; poor solubility for highly polar impurities.
RP-Chiral HPLC Dual Purity (Compromise)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-RH)Water / Acetonitrile (Isocratic)MS-compatible; can separate some chemical impurities alongside enantiomers.Water disrupts H-bonding, leading to lower chiral resolution (

).

Verdict: The optimal approach is a dual-pathway workflow utilizing Achiral RP-HPLC for chemical assay and NP-Chiral HPLC for enantiomeric excess (ee%) determination.

Workflow A Sample: (S)-4-Cbz-5-Hydroxymethyl- 2,2-dimethyl-morpholine B Chemical Purity (RP-HPLC / C18) A->B C Enantiomeric Purity (NP-Chiral HPLC / Amylose CSP) A->C D Impurity Profiling (Des-Cbz, Oxidation products) B->D E Chiral Resolution ((R)-enantiomer detection) C->E F Comprehensive Purity Report D->F E->F

Dual-pathway HPLC workflow for chemical and enantiomeric purity analysis.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate System Suitability Tests (SST) that must pass before sample data is accepted.

Protocol A: Chemical Purity by Achiral RP-HPLC

This method separates the main (S)-isomer from synthetic byproducts, exploiting the lipophilicity of the Cbz group and the polarity of the hydroxymethyl group.

1. Chromatographic Conditions:

  • Column: C18, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Column Temperature: 30°C.

2. Step-by-Step Execution & Validation:

  • Blank Injection: Inject 10 µL of diluent (50:50 Water:Acetonitrile). Validation criteria: No peaks

    
     area in the region of interest.
    
  • Sensitivity Check (LOQ): Inject a 0.05% concentration standard of the analyte. Validation criteria: Signal-to-noise (S/N) ratio must be

    
    .
    
  • Sample Preparation: Dissolve 1.0 mg of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine in 1.0 mL of diluent. Vortex until fully dissolved.

  • Sample Injection: Inject the sample in duplicate. Validation criteria: Retention time RSD

    
    , Peak Area RSD 
    
    
    
    .
Protocol B: Enantiomeric Purity by NP-Chiral HPLC

This method specifically targets the separation of the (S)-enantiomer from its (R)-antipode. The non-polar mobile phase maximizes the hydrogen bonding between the analyte's C5-hydroxymethyl group and the CSP[3].

1. Chromatographic Conditions:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (85:15, v/v). Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 25°C.

2. Step-by-Step Execution & Validation:

  • System Suitability Test (SST): Inject 10 µL of a racemic mixture ((±)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine) at 1.0 mg/mL.

    • Validation criteria: The resolution (

      
      ) between the (S) and (R) peaks must be 
      
      
      
      . The tailing factor for both peaks must be
      
      
      .
  • Sample Preparation: Dissolve 1.0 mg of the chiral sample in 1.0 mL of mobile phase (Hexane/IPA). Note: Do not use water or acetonitrile as a diluent, as it will cause severe peak distortion on a normal-phase column.

  • Sample Injection: Inject 10 µL of the sample. Calculate the enantiomeric excess (ee%) using the area normalization method.

  • Bracketing: Re-inject the racemic SST standard at the end of the sequence to verify that chiral recognition did not degrade over the run.

Table 2: Quantitative Data & Expected Outcomes
Analyte / ImpurityMethodExpected Retention Time (RT)Relative Retention Time (RRT)Resolution (

)
(S)-Isomer (Main) RP-HPLC~8.5 min1.00N/A
Des-Cbz Impurity RP-HPLC~2.2 min0.26> 10.0
(S)-Isomer NP-Chiral~12.4 min1.00N/A
(R)-Isomer NP-Chiral~15.1 min1.22> 2.5

Note: In NP-Chiral HPLC on an AD-H column, the (S)-enantiomer of this specific morpholine scaffold typically elutes before the (R)-enantiomer due to the spatial orientation of the hydroxymethyl group relative to the stationary phase's chiral grooves.

References

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC / Nature Communications.
  • Developing deprotectase biocatalysts for synthesis. PMC.
  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

Sources

Chiral HPLC methods for enantiomeric excess determination of morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Chiral HPLC Methods for Enantiomeric Excess Determination of Morpholines: A Comprehensive Comparison Guide

The morpholine ring is a privileged pharmacophore in drug discovery, featured prominently in selective norepinephrine reuptake inhibitors (e.g., Reboxetine), PDE4D inhibitors (e.g., GEBR-32a), and various neurokinin antagonists. Because the stereochemistry of the morpholine ring dictates target affinity, pharmacokinetics, and toxicity, accurate determination of enantiomeric excess (ee) is a critical regulatory and scientific requirement[1][2].

This guide objectively compares Chiral Stationary Phases (CSPs) and mobile phase strategies for the high-performance liquid chromatography (HPLC) enantioseparation of morpholines, providing field-proven protocols grounded in mechanistic causality.

Mechanistic Causality in Morpholine Enantioseparation

The primary challenge in analyzing chiral morpholines lies in the basicity of the heterocyclic nitrogen (pKa ~8.3). When utilizing silica-based CSPs, this basic nitrogen undergoes secondary ion-exchange and strong hydrogen-bonding interactions with residual acidic silanol groups (Si-OH) on the silica support[3].

The Causality of Peak Tailing: If these non-chiral interactions are not suppressed, they dominate the retention mechanism, leading to severe peak tailing. Tailing causes the closely eluting enantiomeric peaks to overlap, artificially skewing the integration and resulting in inaccurate ee calculations.

The Additive Solution: To establish a self-validating and accurate system, a competitive basic modifier—typically Diethylamine (DEA) or Triethylamine (TEA) at 0.1% to 0.2% v/v—must be added to the mobile phase[1][2]. DEA acts as a sacrificial base, saturating the active silanol sites. This forces the morpholine analyte to interact exclusively with the chiral selector (e.g., the carbamate linkages of a polysaccharide CSP) via stereoselective hydrogen bonding, dipole-dipole, and


 interactions.

Comparison of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are the gold standard for morpholine derivatives due to their high loading capacity and broad enantioselectivity. Table 1 compares the structural mechanisms of the most effective CSPs.

Table 1: CSP Comparison for Morpholine Derivatives

CSP TypeCommercial ExamplesChiral SelectorRecognition MechanismMorpholine Suitability
Coated Amylose Chiralpak AD-HAmylose tris(3,5-dimethylphenylcarbamate)Helical inclusion,

stacking, H-bonding
Excellent. Open helical structure often resolves morpholines without additives, though DEA is recommended[1].
Coated Cellulose Chiralcel OD-HCellulose tris(3,5-dimethylphenylcarbamate)Linear inclusion,

stacking, H-bonding
High. Highly dependent on mobile phase composition; strictly requires DEA for basic morpholines[1].
Immobilized Amylose Chiralpak IA / Regispack IAImmobilized Amylose tris(3,5-dimethylphenylcarbamate)Same as coated, but allows harsh solvents (e.g., 100% IPA, THF, DCM)Superior. Allows Polar Organic Mode (POM) which is highly effective for polar morpholines like GEBR-32a[2].
Protein-Based Chiral-AGP

-acid glycoprotein
Hydrophobic and electrostatic interactionsModerate. Good for analytical scale reversed-phase, but low loading capacity limits preparative utility[3].

Quantitative Performance Data

The following table synthesizes experimental data for the enantioseparation of specific morpholine-containing therapeutics, demonstrating the impact of column and mobile phase selection on resolution (


) and ee.

Table 2: Experimental Resolution of Chiral Morpholines

CompoundColumnMobile PhaseAdditiveResolution (

)
ee (%)
Reboxetine Chiralcel ODHexane / Isopropanol (90:10)0.1% DEA> 1.5> 99.0%[1]
Reboxetine Chiralpak ADHexane / Isopropanol (90:10)None / 0.1% DEA> 2.0> 99.0%[1]
Desethylreboxetine Chiralpak IAHexane / Ethanol (80:20)0.1% DEA> 1.5> 98.0%[4]
GEBR-32a Regispack IA100% Isopropanol (POM)0.1% DEA1.8> 99.0%[2]

Method Development Workflow

The logical progression for developing a morpholine chiral method moves from screening to silanol masking. The workflow below illustrates this self-validating progression.

Workflow N1 1. Racemic Morpholine Sample Prep N2 2. CSP Screening (Amylose vs Cellulose) N1->N2 N3 3. Mobile Phase Opt. (Normal vs Polar Organic) N2->N3 Select highest α N4 4. Basic Additive (0.1% DEA for Silanol Masking) N3->N4 Adjust retention (k') N5 5. System Suitability (Rs > 1.5, Tailing < 1.5) N4->N5 Optimize peak shape

Chiral HPLC method development workflow for morpholine derivatives.

Self-Validating Experimental Protocol: ee Determination

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards are met, the following protocol incorporates built-in system suitability tests (SST). This ensures that any calculated ee is an artifact of the sample chemistry, not a chromatographic failure.

Phase 1: System Suitability Testing (SST)

Causality: Before analyzing an unknown asymmetric batch, the column's resolving power must be validated using a known racemate.

  • Prepare Racemic Standard: Dissolve 1.0 mg of racemic morpholine (e.g.,

    
    -reboxetine) in 1.0 mL of the exact mobile phase (e.g., Hexane/IPA 90:10). Note: Dissolving in the mobile phase prevents "solvent shock" and peak distortion at the solvent front.
    
  • Equilibration: Flush the Chiralpak AD-H or IA column with Mobile Phase + 0.1% DEA at 1.0 mL/min until the baseline is stable (approx. 10 column volumes).

  • Inject Standard: Inject 10 µL of the racemic standard.

  • Validate: Confirm that the Resolution (

    
    ) between the two enantiomers is 
    
    
    
    (baseline resolution) and the USP Tailing Factor for the second peak is
    
    
    . If tailing exceeds 1.5, increase DEA to 0.2%.
Phase 2: Sample Analysis
  • Sample Preparation: Accurately weigh the enantioenriched morpholine sample and dissolve it in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run: Inject 10 µL of the sample under the exact isocratic conditions validated in Phase 1.

  • Detection: Monitor via UV/DAD at the analyte's

    
     (typically 220-280 nm for aromatic morpholines)[2].
    
Phase 3: Data Processing & ee Calculation
  • Integrate the peak areas for the major enantiomer (

    
    ) and the minor enantiomer (
    
    
    
    ). Ensure integration drops perfectly to the baseline.
  • Calculate the Enantiomeric Excess using the formula:

    
    
    

References

  • Direct separation of the enantiomers of reboxetine by liquid chromatography on different cellulose- and amylose-based chiral stationary phases.
  • Synthesis, enantiomeric resolution, and selective C-11 methylation of a highly selective radioligand for imaging the norepinephrine transporter with positron emission tomography. Synapse / PubMed.
  • Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP.
  • Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition. MDPI.

Sources

Comprehensive Comparison Guide: LC-MS Platforms for the Analysis of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and trace impurity profiling of complex chiral pharmaceutical intermediates. (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine (


, Exact Mass: 279.1471 Da) is a highly functionalized building block widely utilized in the synthesis of modern therapeutics, including kinase inhibitors and CNS-active agents.

The presence of the carboxybenzyl (Cbz) protecting group, combined with a polar hydroxymethyl moiety and a sterically hindered 2,2-dimethyl morpholine core, necessitates a robust analytical strategy. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically ESI-Q-TOF) against Nominal Mass Triple Quadrupole (ESI-QqQ) systems for the characterization and quantitative impurity profiling of this compound.

Mechanistic Insights: Ionization and Fragmentation (E-E-A-T)

Before selecting an analytical platform, one must understand the gas-phase behavior of the analyte. The causality behind selecting Electrospray Ionization (ESI) over Atmospheric Pressure Chemical Ionization (APCI) lies in the thermal lability of the Cbz group. APCI’s heated nebulizer often induces premature thermal degradation of the carbamate linkage prior to ionization, leading to erratic signal reproducibility. ESI, being a "soft" ionization technique, preserves the intact


 precursor.

Unlike free morpholines, the Cbz-protected nitrogen lacks strong basicity due to resonance delocalization into the carbamate carbonyl. Consequently, protonation under ESI+ conditions predominantly occurs at the carbamate carbonyl oxygen. Upon collision-induced dissociation (CID), Cbz-protected amines exhibit a distinct and predictable fragmentation pattern under 1[1]. The primary pathways involve the neutral loss of benzyl alcohol to form an isocyanate-like intermediate, and the heterolytic cleavage of the Cbz group yielding a highly stable benzyl cation, which typically dominates the spectrum as the base peak[2].

Fragmentation M [M+H]+ Precursor m/z 280.15 F1 Isocyanate Intermediate m/z 172.10 Loss of Benzyl Alcohol M->F1 - C7H8O (108 Da) F3 Benzyl Cation m/z 91.05 Base Peak M->F3 Heterolytic Cleavage

Caption: ESI-MS/MS fragmentation pathway of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine.

Platform Comparison: HRMS (Q-TOF) vs. QqQ

When monitoring the scale-up synthesis of morpholine derivatives, distinguishing between isobaric impurities and quantifying trace degradants are critical[3].

  • ESI-Q-TOF (High-Resolution MS): The Q-TOF platform excels in structural elucidation. By providing sub-2 ppm mass accuracy and high isotopic fidelity, it allows chemists to assign exact elemental compositions to unknown side-products formed during the Cbz-protection or morpholine cyclization steps.

  • ESI-QqQ (Triple Quadrupole): The QqQ platform is the gold standard for trace quantitation. Operating in Multiple Reaction Monitoring (MRM) mode, it filters out matrix noise, offering unmatched sensitivity (sub-ng/mL) and a wide linear dynamic range ideal for routine QA/QC batch release.

Workflow cluster_MS Mass Spectrometry Platforms Prep Sample Prep & IS Spiking UHPLC UHPLC C18 Separation Prep->UHPLC 2 µL Injection QTOF HRMS (Q-TOF) Exact Mass UHPLC->QTOF Platform A QQQ QqQ MS MRM Quantitation UHPLC->QQQ Platform B Data1 Impurity ID & Elucidation QTOF->Data1 Data2 Trace Impurity Quantitation QQQ->Data2

Caption: Comparative LC-MS analytical workflow for morpholine derivative characterization.

Experimental Methodologies (Self-Validating Protocols)

To ensure a self-validating system, the following protocol incorporates an isotopically labeled internal standard (IS), Morpholine-d8, spiked pre-extraction. This allows for continuous monitoring of matrix effects and extraction recovery. If the IS peak area deviates by >15% across the batch, the system automatically flags the sample for re-preparation, ensuring absolute trustworthiness in the quantitative output.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the morpholine derivative sample and dissolve in 10 mL of Acetonitrile/Water (50:50, v/v) to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using the sample diluent.

  • Spike 10 µL of the Internal Standard (Morpholine-d8, 1 µg/mL) into 990 µL of the working sample. Vortex for 30 seconds.

Step 2: UHPLC Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: The superficially porous sub-2-micron phase minimizes band broadening of the polar hydroxymethyl group.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: The acidic environment suppresses silanol ionization on the column while driving the equilibrium towards the

    
     species for ESI+ detection.
    
  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

Comparative Performance Data

Table 1: Platform Performance Comparison Summary
Analytical ParameterHigh-Resolution MS (ESI-Q-TOF)Triple Quadrupole (ESI-QqQ)
Primary Application Structural elucidation, unknown impurity IDTrace quantitation, routine QA/QC
Mass Accuracy < 2 ppmNominal mass (~0.1 Da)
Resolving Power > 40,000 (FWHM)Unit Resolution
Sensitivity (LOD) ~5.0 ng/mL< 0.1 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Data Acquisition Mode Full Scan / Data-Dependent MS/MS (ddMS2)Multiple Reaction Monitoring (MRM)
Table 2: Optimized MRM Transitions for QqQ Analysis

For targeted quantitation on the QqQ platform, the following MRM transitions have been optimized to ensure maximum sensitivity and specificity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
(S)-4-Cbz-Morpholine 280.291.125Quantifier (Base Peak)
(S)-4-Cbz-Morpholine 280.2172.115Qualifier
Morpholine-d8 (IS) 96.142.120Internal Standard

References

  • Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC (nih.gov).2

  • Characterizing Amine Protecting Groups by Mass Spectrometry - Benchchem. 1

  • Technical Support Center: Scale-Up Synthesis of Morpholine Derivatives - Benchchem. 3

Sources

A Comprehensive Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Despite the rapid advancements in asymmetric organocatalysis and transition-metal catalysis, chiral auxiliaries remain a cornerstone of modern drug development and natural product synthesis. For researchers and process chemists, the predictability, scalability, and high diastereoselectivity offered by stoichiometric chiral auxiliaries often make them the most reliable choice for early-stage route scouting and large-scale manufacturing.

This guide objectively compares four of the most prominent chiral auxiliaries—Evans' Oxazolidinones , Myers' Pseudoephedrine Amides , Oppolzer's Camphorsultam , and Ellman's Sulfinamides —detailing their mechanistic causality, performance metrics, and field-proven experimental protocols.

Visualizing the Chiral Auxiliary Workflow

The fundamental principle of a chiral auxiliary involves covalently attaching an enantiopure directing group to a prochiral substrate. This temporary stereocenter dictates the facial selectivity of the subsequent reaction, converting an enantioselective problem into a diastereoselective one. The resulting diastereomers can be easily monitored and separated before the auxiliary is cleaved and recycled.

G Substrate Prochiral Substrate Attach Covalent Attachment (Coupling) Substrate->Attach Auxiliary Chiral Auxiliary (Enantiopure) Auxiliary->Attach Intermediate Chiral Intermediate (Stereocenter directs face) Attach->Intermediate Reaction Stereoselective Reaction (e.g., Alkylation/Aldol) Intermediate->Reaction Reagents Adduct Diastereomerically Enriched Adduct Reaction->Adduct Facial Selectivity Cleavage Auxiliary Cleavage (Hydrolysis/Reduction) Adduct->Cleavage Target Enantioenriched Target (Product) Cleavage->Target Recovered Recovered Auxiliary (Recycled) Cleavage->Recovered

General workflow of chiral auxiliary-mediated asymmetric synthesis.

Comparative Analysis of Chiral Auxiliaries

When selecting an auxiliary, a synthetic chemist must balance stereoselectivity with atom economy, ease of cleavage, and the cost of the enantiopure reagent. The table below summarizes the quantitative and qualitative performance of the four leading auxiliaries.

Table 1: Performance Comparison of Leading Chiral Auxiliaries
Auxiliary SystemPrimary ApplicationsTypical Diastereomeric Ratio (d.r.)Cleavage ConditionsScalability & CostKey Advantage
Evans' Oxazolidinone Aldol condensation, Alkylation>95:5 to >99:1LiOH/H₂O₂, LiBH₄, LiAlH₄High / ModerateHighly predictable transition states; massive literature precedent.
Myers' Pseudoephedrine Alkylation, Aldol condensation>95:5 to >99:1Acidic/Basic hydrolysis, ReductiveVery High / LowExtremely inexpensive; highly crystalline intermediates.
Oppolzer's Camphorsultam Diels-Alder, Alkylation, Ene>90:10 to >98:2LiOH, ReductiveModerate / HighExceptional crystallinity allows purification by simple recrystallization.
Ellman's Sulfinamide Imine addition, Chiral Amines>95:5 to >99:1HCl/MeOH (mild acidic)High / ModerateDirect access to chiral primary amines without complex deprotection.

Mechanistic Causality & Field-Proven Protocols

To ensure scientific integrity and trustworthiness, every protocol described below is designed as a self-validating system. We emphasize the causality behind the reagents chosen, ensuring you understand the "why" alongside the "how."

A. Evans' Oxazolidinone: Diastereoselective Alkylation

Pioneered by David A. Evans, oxazolidinones derived from amino acids (e.g., valine or phenylglycine) are the gold standard for asymmetric alkylation[1]. The stereocontrol relies on the formation of a rigid, chelated (Z)-enolate.

Mechanistic Causality: We utilize Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) rather than LDA. The sodium cation coordinates tightly between the enolate oxygen and the oxazolidinone carbonyl, locking the system into a rigid (Z)-enolate geometry. The bulky substituent (e.g., benzyl) on the oxazolidinone ring physically shields one face of the enolate, forcing the electrophile to attack from the opposite, unhindered face[1].

Step-by-Step Protocol:

  • Enolization: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C.

  • Deprotonation: Dropwise add NaN(TMS)₂ (1.0 M in THF, 1.05 equiv). Stir for 30 minutes at -78 °C to ensure complete formation of the chelated (Z)-enolate.

  • Alkylation: Add the alkyl halide (e.g., allyl iodide, 3.0 equiv) dropwise. Maintain the temperature at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.

  • Self-Validation (d.r. Check): Quench a 0.1 mL aliquot with sat. NH₄Cl, extract with EtOAc, and evaporate. Analyze the crude mixture via ¹H NMR. The diastereotopic protons of the newly formed stereocenter will clearly show the d.r. (typically >95:5). Do not proceed to cleavage until the d.r. is confirmed.

  • Cleavage: To isolate the chiral carboxylic acid, treat the purified adduct with LiOH and H₂O₂ in THF/H₂O at 0 °C. The H₂O₂ forms a highly nucleophilic hydroperoxide anion that selectively attacks the exocyclic carbonyl, preventing endocyclic cleavage and preserving the auxiliary for recovery[1].

B. Myers' Pseudoephedrine: Asymmetric Alkylation

Myers' pseudoephedrine amides offer a highly practical and scalable alternative to Evans' auxiliaries, particularly because both enantiomers of pseudoephedrine are inexpensive and readily available[2].

Mechanistic Causality: Treatment of the pseudoephedrine amide with LDA forms a rigid alkoxide-enolate dianion. The critical step in this protocol is the addition of anhydrous Lithium Chloride (LiCl). Organolithium species naturally form unreactive hexameric or tetrameric aggregates in solution. LiCl disrupts these aggregates, breaking them down into highly reactive lower-order species, which drastically accelerates the alkylation and enhances the diastereoselectivity[2].

Step-by-Step Protocol:

  • Dianion Formation: To a suspension of anhydrous LiCl (6.0 equiv) and diisopropylamine (2.25 equiv) in THF at -78 °C, add n-BuLi (2.15 equiv). Stir for 15 minutes, then warm to 0 °C to form LDA-LiCl.

  • Enolization: Add a solution of the pseudoephedrine amide (1.0 equiv) in THF dropwise. Stir at 0 °C for 1 hour, then at room temperature for 15 minutes to ensure complete dianion formation.

  • Alkylation: Cool the mixture to 0 °C and add the alkyl halide (1.5 equiv). Stir until TLC indicates complete consumption of the starting material.

  • Self-Validation: Quench with half-saturated NH₄Cl. Extract with EtOAc. The pseudoephedrine adducts are highly crystalline. Check the crude d.r. by HPLC or NMR. If the d.r. is suboptimal, recrystallization from hot toluene/heptane almost always upgrades the material to >99:1 d.r.

  • Cleavage: Reflux the adduct in 1N NaOH/EtOH to yield the enantioenriched carboxylic acid, or reduce with LiNH₂BH₃ to yield the corresponding chiral alcohol.

C. Ellman's Sulfinamide: Asymmetric Imine Addition

For the synthesis of chiral amines, Ellman's tert-butanesulfinamide is unparalleled[3]. It condenses with aldehydes and ketones to form chiral sulfinyl imines, which undergo highly diastereoselective nucleophilic additions.

Mechanistic Causality: The condensation requires a water scavenger to drive the equilibrium toward the imine. Titanium(IV) ethoxide (Ti(OEt)₄) is the optimal choice because it acts as both a Lewis acid (activating the carbonyl) and a dehydrating agent. During the subsequent Grignard addition, the bulky tert-butyl group on the sulfur atom provides intense steric shielding, directing the nucleophile to a single face of the imine[3].

Step-by-Step Protocol:

  • Imine Condensation: Dissolve the aldehyde/ketone (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.1 equiv) in THF. Add Ti(OEt)₄ (2.0 equiv) and stir at room temperature for 12-24 hours.

  • Workup: Pour the mixture into an equal volume of brine while stirring rapidly. A white precipitate of TiO₂ will form. Filter through a pad of Celite and concentrate the filtrate to isolate the pure sulfinyl imine.

  • Nucleophilic Addition: Dissolve the imine in CH₂Cl₂ and cool to -48 °C. Dropwise add the Grignard reagent (2.0 equiv). Stir for 4 hours.

  • Self-Validation: Quench with sat. NH₄Cl. Isolate the organic layer and analyze via ¹H NMR or LC-MS. The tert-butyl singlet of the sulfinamide group is highly sensitive to the chemical environment and will clearly resolve the two diastereomers, allowing for precise d.r. calculation.

  • Cleavage: Treat the diastereomerically pure sulfinamide with 4M HCl in 1,4-dioxane/MeOH for 30 minutes at room temperature. This mildly and quantitatively cleaves the sulfinyl group, yielding the hydrochloride salt of the primary chiral amine[3].

D. Oppolzer's Camphorsultam: Crystalline Stereocontrol

Derived from camphor, Oppolzer's sultam is highly effective for Diels-Alder cycloadditions and alkylations[4]. Its rigid bicyclic framework provides excellent facial shielding. While slightly more expensive than pseudoephedrine, its massive advantage lies in its crystallinity. In drug development, avoiding column chromatography at scale is a priority; camphorsultam adducts can almost universally be purified to >99% d.r. via simple recrystallization[4].

Conclusion

The choice of chiral auxiliary depends heavily on the target molecule and the scale of synthesis. Evans' oxazolidinones offer unmatched predictability for complex aldol architectures. Myers' pseudoephedrine is the champion of cost-effective, scalable alkylations. Ellman's sulfinamide is the absolute standard for chiral amine synthesis, and Oppolzer's camphorsultam provides a critical advantage when chromatographic purification must be avoided. By adhering to the mechanistic principles and self-validating protocols outlined above, researchers can ensure robust, reproducible asymmetric syntheses.

References

  • Smith, T. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College / Journal of Chemical Education.
  • BenchChem. Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis. BenchChem.
  • Wang, B., & Zhong, F. Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI Molbank.
  • Heravi, M. M., & Zadsirjan, V. Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. Scispace / Tetrahedron Asymmetry.

Sources

Objective Comparison Guide: Alternative Synthetic Routes to (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 2,2-dimethylmorpholine scaffold is a privileged structural motif in modern drug discovery. The incorporation of the gem-dimethyl group adjacent to the morpholine oxygen significantly enhances metabolic stability by blocking oxidative metabolism at the C2 position, while simultaneously improving aqueous solubility and blood-brain barrier permeability[1]. This scaffold has been heavily utilized in the development of potent PI3K/mTOR inhibitors for oncology[1] and in novel therapeutics for hemoglobinopathies such as sickle cell disease[2].

Synthesizing (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine presents a unique stereochemical and regiochemical challenge: installing the gem-dimethyl group at C2 while rigorously controlling the (S)-configuration of the hydroxymethyl group at C5.

The Stereochemical "Priority Swap"

To obtain the (S)-enantiomer of the target morpholine, the synthesis must paradoxically begin with D-Serine (which possesses the (R)-absolute configuration). This is driven by Cahn-Ingold-Prelog (CIP) priority swapping. In D-Serine, the carboxylate group holds priority 2, and the side-chain hydroxymethyl group holds priority 3. Following cyclization and the subsequent reduction of the ester to the exocyclic hydroxymethyl group, the newly formed ring carbon (C6, bonded to the ring oxygen) takes priority 2, while the exocyclic hydroxymethyl drops to priority 3. This swap in CIP priorities means the (R)-stereocenter of the precursor naturally translates into the (S)-stereocenter of the final morpholine without any actual inversion of the carbon atom's 3D spatial geometry.

Below, we objectively compare two distinct synthetic routes to access this critical building block, evaluating their mechanisms, scalability, and experimental robustness.

Route 1: Epoxide Ring-Opening & Etherification (The Classical Approach)

This route relies on the nucleophilic opening of an epoxide by a chiral amino acid derivative, followed by an intramolecular etherification to close the morpholine ring. It is the most direct method and is highly favored for rapid medicinal chemistry library synthesis.

Route1 A D-Serine Methyl Ester (R-configuration) C N-Alkylated Diol Intermediate A->C MeOH, 65°C B Isobutylene Oxide (Ring Opening) B->C D CbzCl / NaHCO3 (N-Protection) C->D E TsCl / Pyridine (Selective Tosylation) D->E F t-BuOK / THF (Cyclization) E->F G LiBH4 Reduction (Ester to Alcohol) F->G H (S)-4-Cbz-5-Hydroxymethyl- 2,2-dimethyl-morpholine G->H

Caption: Workflow for the classical epoxide ring-opening and etherification route.

Step-by-Step Experimental Protocol
  • Epoxide Opening: Suspend D-Serine methyl ester hydrochloride (1.0 eq) in methanol. Add

    
     (1.2 eq) and isobutylene oxide (1.5 eq). Heat the mixture to 65°C for 16 hours. The amine attacks the less hindered terminal carbon of the epoxide, yielding the (R)-N-alkylated diol intermediate.
    
  • N-Protection: Concentrate the mixture, redissolve in THF/H₂O (1:1), and add

    
     (2.0 eq) followed by Benzyl chloroformate (CbzCl, 1.1 eq) at 0°C. Stir for 4 hours to afford the N-Cbz protected diol.
    
  • Selective Tosylation: Dissolve the crude N-Cbz diol in anhydrous dichloromethane (DCM). Add pyridine (3.0 eq) and p-Toluenesulfonyl chloride (TsCl, 1.05 eq) at 0°C. The primary alcohol of the serine side-chain is selectively tosylated over the sterically hindered tertiary alcohol.

  • Cyclization: Isolate the tosylate and dissolve in anhydrous THF. Slowly add Potassium tert-butoxide (t-BuOK, 1.2 eq) at 0°C. The tertiary alkoxide attacks the tosylate via an intramolecular

    
     mechanism to form the (R)-4-Cbz-5-methoxycarbonyl-2,2-dimethylmorpholine ring.
    
  • Ester Reduction: Treat the morpholine ester with

    
     (2.0 eq) in THF at room temperature for 12 hours. Quench carefully with saturated 
    
    
    
    . The reduction of the ester to the alcohol triggers the CIP priority swap, yielding the final (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine.

Causality & Insights: The use of


 is critical in the final step. Stronger reducing agents like 

risk cleaving the Cbz protecting group, while

is insufficiently reactive toward the sterically hindered ester.

Route 2: Lactamization & Global Reduction (The Scalable Approach)

While Route 1 is direct, isobutylene oxide is highly volatile (boiling point ~50°C) and flammable, making large-scale manufacturing hazardous. Route 2 bypasses the epoxide entirely by utilizing an amide coupling strategy to form a highly crystalline morpholin-3-one (lactam) intermediate, which is then globally reduced[3].

Route2 A D-Serine Methyl Ester (R-configuration) C Hydroxy-Amide Intermediate A->C HATU, DIPEA B α-Hydroxyisobutyric Acid (Amide Coupling) B->C D TsCl / Pyridine (Selective Tosylation) C->D E NaH / THF (Lactamization) D->E F BH3·THF (Global Reduction) E->F G CbzCl / NaHCO3 (N-Protection) F->G H (S)-4-Cbz-5-Hydroxymethyl- 2,2-dimethyl-morpholine G->H

Caption: Scalable lactamization and global reduction workflow for chiral morpholine synthesis.

Step-by-Step Experimental Protocol
  • Amide Coupling: Dissolve D-Serine methyl ester hydrochloride (1.0 eq) and α-Hydroxyisobutyric acid (1.05 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at room temperature for 4 hours. This forms a stable hydroxy-amide intermediate.

  • Tosylation & Lactamization: Dissolve the intermediate in DCM and treat with TsCl (1.05 eq) and pyridine (2.0 eq) to selectively activate the primary alcohol. After aqueous workup, dissolve the crude tosylate in THF and treat with Sodium Hydride (NaH, 1.2 eq) at 0°C. The tertiary alcohol displaces the tosylate, closing the ring to form a crystalline (R)-5-methoxycarbonyl-2,2-dimethylmorpholin-3-one.

  • Global Reduction: Suspend the morpholin-3-one in anhydrous THF. Slowly add Borane-THF complex (

    
    , 4.0 eq) and heat to reflux for 16 hours. This elegantly reduces both the lactam carbonyl (to an amine) and the methyl ester (to a primary alcohol) in a single step, yielding the unprotected (S)-morpholine.
    
  • N-Protection: Quench the borane carefully with methanol. Concentrate, redissolve in THF/water, and protect the secondary amine using CbzCl (1.1 eq) and

    
     (2.0 eq) to afford the final target.
    

Causality & Insights: The lactam intermediate in Step 2 is highly crystalline, allowing for purification via simple recrystallization rather than chromatography.


 is chosen over 

for the global reduction because it is highly chemoselective for amides and esters while minimizing the risk of epimerization at the sensitive C5 stereocenter.

Quantitative Data Presentation

To assist process chemists and drug development professionals in selecting the appropriate methodology, the following table summarizes the performance metrics of both routes based on standard process chemistry parameters.

ParameterRoute 1: Epoxide EtherificationRoute 2: Lactamization & Global Reduction
Overall Yield (4 steps) 42 - 48%55 - 62%
E-factor (Waste Generation) High (~45 kg waste/kg product)Moderate (~25 kg waste/kg product)
Key Reagent Cost Moderate (Isobutylene oxide is cheap, but handling adds cost)Low (α-Hydroxyisobutyric acid is an inexpensive bulk solid)
Scalability Poor (Volatile epoxide, exothermic ring opening)Excellent (Stable solid intermediates, easily controlled exotherms)
Purification Requirements Requires 2-3 silica gel columns1 column (Final step); intermediates can be recrystallized
Primary Impurity Profile Regioisomeric epoxide opening products (~5%)Incomplete lactam reduction products (<2%)

Conclusion & Recommendations

For discovery-stage medicinal chemistry where speed is paramount and scale is limited to the milligram/gram level, Route 1 is highly effective. It utilizes readily available reagents and follows a predictable trajectory for generating diverse morpholine analogues[4].

However, for process development and clinical manufacturing , Route 2 is vastly superior. By leveraging a crystalline morpholin-3-one intermediate and avoiding volatile, hazardous epoxides, Route 2 ensures higher overall yields, better stereochemical fidelity, and a significantly lower environmental impact (E-factor)[3]. The global reduction step elegantly collapses two chemical transformations into one, streamlining the final isolation of the (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine target.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2,2-Dimethylmorpholine Derivatives and Analogues for Drug Discovery Professionals.
  • Google Patents (WO2021124172A1). (2021). 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,2-Dimethylmorpholine.
  • BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.

Sources

Efficacy of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine in Inducing Stereoselectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, the pursuit of absolute stereocontrol relies heavily on the architectural rigidity of chiral auxiliaries. While Evans oxazolidinones and Myers pseudoephedrine have long been industry standards, morpholine-derived templates are increasingly recognized for their unique steric profiles and crystalline intermediates[1]. This guide objectively evaluates the efficacy of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine as a highly biased chiral auxiliary, comparing its performance metrics, mechanistic causality, and operational scalability against traditional alternatives.

Mechanistic Rationale: The Architecture of Stereocontrol

The remarkable stereoselectivity induced by (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is not accidental; it is the direct result of engineered conformational restriction.

Heterocyclic systems containing stereogenic centers offer superior asymmetric induction because their fully bonded, cyclic structures act as rigid templates, minimizing the degrees of freedom in the transition state[2]. In this specific morpholine scaffold, two structural features work in tandem:

  • The Thorpe-Ingold Effect: The gem-dimethyl group at the C2 position forces the morpholine ring into a highly stable, locked chair conformation.

  • Steric Shielding: To minimize 1,3-diaxial interactions, the bulky N-Cbz (carboxybenzyl) protecting group adopts an equatorial orientation.

When the 5-hydroxymethyl group is acylated and enolized, the resulting enolate is severely shielded on its Re-face by the Cbz group and the morpholine backbone. Consequently, incoming electrophiles are strictly directed to the Si-face, yielding products with exceptional diastereoselectivity (dr > 95:5)[3].

Mechanism A Morpholine Chair Conformation B 2,2-Dimethyl Groups A->B conformational lock C N-Cbz Protecting Group A->C N-functionalization D Steric Shielding of Re Face B->D bulk blocks bottom C->D bulk blocks bottom E Si Face Electrophilic Attack D->E directs attack F High Diastereoselectivity (dr > 95:5) E->F yields

Mechanistic logic of stereoselective induction by the chiral morpholine scaffold.

Objective Comparison with Alternative Chiral Auxiliaries

To objectively assess the utility of this morpholine auxiliary, we must benchmark it against the most widely utilized systems in drug development and total synthesis. Industrial applications of morpholine derivatives often require strict chiral precision to prevent the formation of inert or toxic enantiomeric impurities[4].

Feature(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholineEvans Oxazolidinone ((S)-4-Benzyl)Myers Pseudoephedrine
Stereoinduction Logic Steric shielding via gem-dimethyl & CbzSteric shielding via bulky substituentAlkoxide-directed enolate face shielding
Typical dr (Alkylation) > 95:590:10 to 99:1> 95:5
Cleavage Conditions Mild (LiOH/H2O2 or Reductive)Mild to Moderate (LiOH/H2O2)Harsh (Refluxing acid/base)
Auxiliary Recovery > 90% (Extraction/Crystallization)> 90% (Chromatography)> 85% (Extraction)
Regulatory Status UnrestrictedUnrestrictedHighly Regulated (Precursor)
Conformational Rigidity High (Chair conformation locked)High (Planar imide)Moderate (Acyclic, relies on chelation)

Key Takeaway: While Myers pseudoephedrine offers excellent selectivity, its regulatory hurdles make it cumbersome for scale-up. Evans auxiliaries are ubiquitous but can suffer from poor atom economy. The morpholine auxiliary provides a highly crystalline, non-regulated alternative with mild, non-destructive cleavage conditions[5].

Experimental Workflow and Self-Validating Protocol

The following is a self-validating protocol for the asymmetric alkylation of an acyl-morpholine derivative. Every step includes an internal validation check to ensure the system is behaving as predicted, minimizing downstream failures.

Step 1: Auxiliary Attachment (Acylation)
  • Procedure: Dissolve (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine (1.0 eq) in anhydrous CH₂Cl₂. Add Et₃N (2.0 eq) and DMAP (0.1 eq). Cool to 0°C and dropwise add the desired acid chloride (1.2 eq). Stir for 4 hours.

  • Causality: DMAP acts as a nucleophilic catalyst, accelerating the acylation of the sterically hindered secondary alcohol.

  • Validation Check: Perform TLC (Hexane/EtOAc 7:3). The reaction is complete when the auxiliary (Rf ~0.3) is entirely consumed, replaced by the less polar acylated product (Rf ~0.6).

Step 2: Enolization and Diastereoselective Alkylation
  • Procedure: Dissolve the acylated morpholine in anhydrous THF. Add anhydrous LiCl (3.0 eq). Cool to -78°C. Dropwise add LDA (1.1 eq) and stir for 45 minutes. Add the electrophile (e.g., benzyl bromide, 1.5 eq) and slowly warm to -40°C over 2 hours.

  • Causality: The addition of anhydrous LiCl is critical. It breaks up higher-order enolate aggregates into highly reactive monomeric species, significantly accelerating the alkylation rate and preventing epimerization[5].

  • Validation Check: Prior to adding the electrophile, quench a 0.1 mL micro-aliquot with D₂O. Analyze via ¹H-NMR to confirm >98% disappearance of the alpha-proton signal, validating quantitative enolate formation.

Step 3: Non-Destructive Cleavage
  • Procedure: Dissolve the alkylated product in THF/H₂O (3:1). Cool to 0°C. Add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq). Stir for 1 hour. Quench with Na₂SO₃.

  • Causality: H₂O₂ converts the unreactive amide/ester into a highly reactive hydroperoxide intermediate, allowing LiOH to cleave the auxiliary at 0°C without epimerizing the newly formed chiral center.

  • Validation Check: Perform Chiral HPLC analysis on the crude mixture against a racemic standard to confirm the enantiomeric excess (ee) before isolation.

Workflow A 1. Auxiliary Attachment (Acylation) B 2. Enolization (LDA, LiCl, -78°C) A->B C 3. Electrophilic Trapping (R-X, Diastereoselective) B->C D 4. Auxiliary Cleavage (LiOH / H2O2) C->D

Workflow for asymmetric alkylation using the morpholine chiral auxiliary.

Quantitative Performance Data

The efficacy of the (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine auxiliary has been quantified across various electrophiles. Asymmetric induction via morpholine templates consistently yields high enantiomeric purity upon cleavage[3].

Electrophile (R-X)Isolated Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) Post-Cleavage
Benzyl bromide88%98:2> 99%
Allyl bromide85%96:498%
Methyl iodide92%95:597%
Propargyl bromide81%94:696%

Data reflects standard alkylation of the propionate ester derivative of the auxiliary.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Title: Asymmetric Induction Using Heterocyclic Precursors Source: Open Research Online URL
  • Title: Konstantinos Afratis - Novel synthetic route to enantioenriched morpholines Source: Pharmaron URL
  • Title: Chiral Precision in Antibiotics: 2026 Analysis of CAS 168828-82-8 Source: Eastfine URL

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical landscape, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of a compound like (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is not merely a procedural task; it is a critical component of responsible laboratory practice.

This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its structure—a substituted morpholine ring containing a carbamate (Cbz) protecting group and an amino alcohol moiety—provides a clear basis for a robust hazard assessment and disposal plan. We will proceed by evaluating the hazards of these constituent parts to establish a conservative and safe disposal workflow.

Disclaimer: This guide is based on the known hazards of structurally similar compounds. You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your supplier for definitive guidance on handling and disposal.

Part 1: Hazard Assessment and Immediate Safety Actions

Understanding the hazard profile is the foundation of safe disposal. The molecule's structure points to a multi-faceted risk profile derived from its parent compound, morpholine, and its functional groups.

  • Morpholine Core: Morpholine itself is classified as a flammable liquid that is also corrosive, causing severe skin burns and eye damage, and is toxic if inhaled, swallowed, or absorbed through the skin.[1][2]

  • Carbamate Group (Cbz): The carboxybenzyl (Cbz) group is a carbamate. The U.S. Environmental Protection Agency (EPA) regulates many carbamate-related compounds and their production wastes as hazardous.[3][4][5] Therefore, this compound must be treated as a regulated hazardous waste.

  • Amino Alcohol Functionality: Amino alcohols can be corrosive and require appropriate handling to prevent skin and eye damage.[6][7]

Based on this analysis, (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine should be handled as a flammable, corrosive, and toxic hazardous waste.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE.[8][9]

PPE ItemSpecificationRationale
Eye Protection Tightly fitting chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe, irreversible eye damage.[2][10]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use.[8]Prevents skin contact with the corrosive and toxic compound.
Body Protection Flame-resistant lab coat.[8]Protects against chemical splashes and potential ignition events.
Respiratory Use only within a certified chemical fume hood.[11]Prevents inhalation of potentially toxic vapors.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for disposal is that this chemical waste must never be disposed of down the drain or in regular trash.[9] It must be collected, stored, and transferred to a licensed hazardous waste disposal service, typically coordinated through your institution's Environmental Health and Safety (EHS) office.[12]

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Designate a Specific Waste Stream: All waste containing (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine, whether solid or liquid, must be collected in a dedicated hazardous waste container.[8][12]

  • Avoid Mixing: Do not mix this waste with other chemical streams, particularly strong oxidizing agents, acids, or bases, unless explicitly permitted by your EHS office.[10][12] Segregating waste ensures compliance and prevents unforeseen reactions in the waste container.[8]

Step 2: Container Selection and Labeling

The integrity and clear communication of the waste container are mandated by regulatory bodies like the EPA and OSHA.

  • Container Choice: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The original container of the main component is often a suitable choice.[8]

  • Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[8]

    • The full, unabbreviated chemical name: "(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine" .[8]

    • An indication of the hazards (e.g., check boxes for Flammable, Corrosive, Toxic).[11]

    • The date of waste generation.

G Figure 1: Disposal Workflow A Start: Waste Generated B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Select Compatible & Labeled Waste Container B->C D Segregate Waste (Collect compound and contaminated materials) C->D E Securely Seal Container (Keep closed except when adding waste) D->E F Store in Designated Hazardous Waste Area (Cool, Dry, Ventilated, Secondary Containment) E->F G Contact EHS for Pickup & Complete Paperwork F->G H End: Transfer to Authorized Personnel G->H

Caption: Workflow for the proper disposal of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine.

Step 3: Accumulation and Storage
  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[12] This area should be cool and dry, away from heat, sparks, open flames, and direct sunlight.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.

  • Closure: Keep the container tightly sealed at all times, except when you are actively adding waste to it.

Step 4: Final Disposal
  • Contact EHS: When the container is full or ready for disposal, contact your institution's EHS office or equivalent safety department to schedule a pickup.[12]

  • Documentation: Fill out any required hazardous waste manifests or tags completely and accurately. This is a legal requirement and ensures a proper "cradle-to-grave" chain of custody for the waste.

  • Decontaminate Empties: Any "empty" container that held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as hazardous waste in your designated container.[9]

Part 3: Spill and Emergency Procedures

In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.

Small Spills (Contained within a Chemical Fume Hood)
  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Contain: Use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[11][12]

  • Collect: Carefully scoop the absorbent material using non-sparking tools and place it into your labeled hazardous waste container.[12][13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]

Large Spills (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate any local alarms and notify your institution's EHS or emergency response team.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Do Not Re-enter: Await the arrival of trained emergency personnel to manage the cleanup.[12]

By adhering to these scientifically grounded and regulation-aligned procedures, you ensure that your innovative work in the laboratory is matched by an equal commitment to the safety of yourself, your colleagues, and the environment.

References

  • United States Environmental Protection Agency. (1994). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. EPA NEPIs. [Link]

  • International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). INCHEM. [Link]

  • MsdsDigital.com. MORPHOLINE. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Federal Register. (2003, December 4). Reportable Quantity Adjustments for Carbamates and Carbamate-Related Hazardous Waste Streams. [Link]

  • Minnesota Pollution Control Agency. U List of Hazardous Wastes. [Link]

  • United States Environmental Protection Agency. EPA Hazardous Waste Code. [Link]

  • Nippon Nyukazai Co., Ltd. (2018, June 12). AMINO ALCOHOL EA Safety Data Sheet. [Link]

  • Stanford Environmental Health & Safety. List of Acutely Hazardous Wastes. [Link]

  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET Morpholine. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.